molecular formula C12H14N4O4 B154168 5'-O-Acetyl-2',3'-dideoxyinosine CAS No. 130676-58-3

5'-O-Acetyl-2',3'-dideoxyinosine

Katalognummer: B154168
CAS-Nummer: 130676-58-3
Molekulargewicht: 278.26 g/mol
InChI-Schlüssel: MVUMVNRFAFXMSZ-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5'-O-Acetyl-2',3'-dideoxyinosine, also known as 5'-O-Acetyl-2',3'-dideoxyinosine, is a useful research compound. Its molecular formula is C12H14N4O4 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5'-O-Acetyl-2',3'-dideoxyinosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-O-Acetyl-2',3'-dideoxyinosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-7(17)19-4-8-2-3-9(20-8)16-6-15-10-11(16)13-5-14-12(10)18/h5-6,8-9H,2-4H2,1H3,(H,13,14,18)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUMVNRFAFXMSZ-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCC(O1)N2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1CC[C@@H](O1)N2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292752
Record name Inosine, 2′,3′-dideoxy-, 5′-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130676-58-3
Record name Inosine, 2′,3′-dideoxy-, 5′-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130676-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didanosine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inosine, 2′,3′-dideoxy-, 5′-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDANOSINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLN61D6AEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Mechanism of Action & Pharmacokinetics of 5'-O-Acetyl-2',3'-dideoxyinosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5'-O-Acetyl-2',3'-dideoxyinosine , a prodrug derivative of the antiretroviral agent Didanosine (ddI). It is structured for researchers and drug development professionals, focusing on the molecular mechanism, metabolic activation pathways, and experimental characterization.

Executive Summary

5'-O-Acetyl-2',3'-dideoxyinosine is a synthetic ester prodrug of Didanosine (2',3'-dideoxyinosine, ddI) . Designed to modify the physicochemical properties of the parent nucleoside—specifically lipophilicity and membrane permeability—this compound is pharmacologically inactive in its administered form. Its antiviral efficacy is entirely dependent on a biphasic activation process: first, hydrolytic cleavage of the 5'-acetyl group by cellular or plasma esterases to liberate ddI, followed by the intracellular anabolic phosphorylation of ddI to its active triphosphate metabolite, 2',3'-dideoxyadenosine-5'-triphosphate (ddATP) .

While the 5'-O-acetyl modification aims to enhance oral bioavailability or cellular uptake, the clinical utility of such simple esters is often limited by rapid systemic hydrolysis and the inherent acid-lability of the N-glycosidic bond characteristic of dideoxy purines.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertyDescription
IUPAC Name [5-(6-oxo-3H-purin-9-yl)tetrahydrofuran-2-yl]methyl acetate
Parent Drug Didanosine (ddI)
Molecular Formula C₁₂H₁₄N₄O₄
Molecular Weight ~278.26 g/mol
Key Functional Group 5'-O-Acetyl ester (Hydrolytically labile)
Solubility Profile Increased lipophilicity (LogP) vs. ddI; soluble in DMSO, MeOH.
Stability Susceptible to esterase-mediated hydrolysis; N-glycosidic bond is acid-labile (pH < 3).

Mechanism of Action (MoA)

The mechanism of action is defined by a "Prodrug-to-Active-Metabolite" cascade. The 5'-O-acetyl group acts as a transient metabolic mask.

Phase I: Prodrug Activation (De-acetylation)

Upon administration and entry into the systemic circulation or target tissue, the 5'-O-acetyl group is cleaved.

  • Enzyme: Non-specific esterases (e.g., carboxylesterases, plasma cholinesterases).

  • Reaction: Hydrolysis.[1][2][3][4]

  • Outcome: Release of free Didanosine (ddI) and acetate.

  • Kinetic Constraint: If hydrolysis occurs too rapidly in the plasma (t1/2 < 5 min), the lipophilic advantage is lost before cellular entry. If too slow, the concentration of the active parent drug remains sub-therapeutic.

Phase II: Intracellular Anabolism (The ddI Pathway)

Once ddI is liberated/internalized, it undergoes a unique phosphorylation pathway that differs from other NRTIs (like AZT) because it must first be aminated to the adenine analogue.

  • Phosphorylation to Monophosphate:

    • Enzyme: 5'-Nucleotidase (cytosolic).

    • Product: 2',3'-Dideoxyinosine-5'-monophosphate (ddIMP ).

  • Base Modification (The Critical Step):

    • Enzymes: Adenylosuccinate synthetase (ASS) + Adenylosuccinate lyase (ASL).

    • Reaction: Conversion of the hypoxanthine base (Inosine) to adenine (Adenosine) via an adenylosuccinate intermediate.

    • Product: 2',3'-Dideoxyadenosine-5'-monophosphate (ddAMP ).

  • Phosphorylation to Triphosphate:

    • Enzymes: Adenylate kinase / Nucleoside diphosphate kinase.

    • Product: ddATP (The Active Pharmaceutical Ingredient).

Phase III: Target Inhibition
  • Target: HIV-1 Reverse Transcriptase (RT).[5][6]

  • Mechanism: Competitive inhibition with the natural substrate dATP .

  • Chain Termination: ddATP lacks the 3'-hydroxyl (3'-OH) group required for phosphodiester bond formation.[7] Incorporation into the nascent viral DNA chain halts elongation immediately.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the obligate activation cascade.

MoA_Pathway cluster_cell Intracellular Environment (T-Cell) Prodrug 5'-O-Acetyl-ddI (Inactive Prodrug) ddI Didanosine (ddI) (Parent Nucleoside) Prodrug->ddI Hydrolysis (Esterases) ddIMP ddIMP (Monophosphate) ddI->ddIMP Phosphorylation (5'-Nucleotidase) ddAMP ddAMP (Adenosine Analog) ddIMP->ddAMP Base Modification (ASS / ASL) ddATP ddATP (Active Triphosphate) ddAMP->ddATP Phosphorylation (Kinases) RT HIV Reverse Transcriptase (Viral Target) ddATP->RT Competitive Binding (vs dATP) DNA Viral DNA Chain (Terminated) RT->DNA Chain Termination (No 3'-OH)

Figure 1: The metabolic activation cascade of 5'-O-Acetyl-ddI, highlighting the critical hydrolytic step required before anabolic phosphorylation.

Experimental Protocols

To validate the mechanism and efficacy of 5'-O-Acetyl-ddI, the following protocols are recommended. These ensure the compound is not only active but stable enough to function as intended.

Protocol A: Chemical Synthesis (Acetylation)

Objective: To synthesize high-purity 5'-O-acetyl-ddI from ddI.

  • Reagents: Didanosine (1 eq), Acetic Anhydride (1.2 eq), Pyridine (Solvent/Base), DMAP (Catalytic amount).

  • Procedure:

    • Suspend anhydrous ddI in dry pyridine under nitrogen atmosphere.

    • Cool to 0°C. Add acetic anhydride dropwise to prevent non-specific acetylation or degradation.

    • Stir at room temperature for 2-4 hours. Monitor via TLC (SiO₂, 10% MeOH in DCM).

    • Quench: Add ice-cold water or methanol.

    • Workup: Evaporate pyridine in vacuo. Co-evaporate with toluene to remove traces.

    • Purification: Flash column chromatography (DCM/MeOH gradient).

  • Validation: ¹H-NMR must show a singlet at ~2.1 ppm (Acetyl-CH₃) and a downfield shift of the 5'-protons (~4.2 ppm) compared to ddI.

Protocol B: In Vitro Plasma Stability Assay

Objective: To determine the half-life (t1/2) of the prodrug ester cleavage.

  • Matrix: Pooled Human Plasma (heparinized), pre-warmed to 37°C.

  • Dosing: Spike plasma with 5'-O-Acetyl-ddI to a final concentration of 10 µM.

  • Sampling: Aliquot 100 µL at t = 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln[Concentration] vs. time. Slope = -k.

    
    .
    
    • Target Profile: Ideally, t1/2 should be >30 mins to allow tissue distribution. If t1/2 < 5 mins, the prodrug offers no advantage over parent ddI.

Protocol C: Antiviral Efficacy (MT-4/MTT Assay)

Objective: To confirm the compound inhibits HIV replication and assess cytotoxicity.

  • Cells: MT-4 human T-lymphoid cells.

  • Virus: HIV-1 (strain IIIB).

  • Workflow:

    • Seed MT-4 cells (1x10⁴ cells/well) in 96-well plates.

    • Infect with HIV-1 at a Multiplicity of Infection (MOI) of 0.01 (except toxicity controls).

    • Add serial dilutions of 5'-O-Acetyl-ddI and ddI (Control) immediately post-infection.

    • Incubate for 5 days at 37°C, 5% CO₂.

  • Readout: Add MTT reagent. Measure absorbance at 540 nm.

  • Data Analysis:

    • EC₅₀: Concentration achieving 50% protection against viral cytopathicity.

    • CC₅₀: Concentration reducing cell viability by 50% (Cytotoxicity).

    • Selectivity Index (SI): CC₅₀ / EC₅₀.

Visualization: Experimental Workflow

Experimental_Workflow cluster_testing Biological Characterization Synth Synthesis (Ac2O + Pyridine) Purify Purification (Column Chrom.) Synth->Purify Valid Validation (NMR/MS) Purify->Valid Stab Plasma Stability (t1/2 determination) Valid->Stab If pure Efficacy Antiviral Assay (EC50 in MT-4) Valid->Efficacy Stab->Efficacy Correlate Stability with Potency

Figure 2: Integrated workflow for the synthesis and biological validation of the prodrug.

Comparative Pharmacology: Prodrug vs. Parent[1]

Why synthesize the 5'-O-acetyl derivative? The rationale lies in Lipophilicity and Bioavailability .

FeatureDidanosine (ddI)5'-O-Acetyl-ddI (Prodrug)
LogP (Lipophilicity) Low (-1.24)Higher (Estimated ~0.5 - 1.0)
Membrane Permeability Limited (requires transporters)Enhanced (Passive diffusion potential)
Acid Stability Poor (Degrades in stomach acid)Marginally Improved (Ester protects 5'-OH, but glycosidic bond remains vulnerable)
Active Species ddATPddATP (via ddI)
Limitation Dose-limiting neuropathy/pancreatitisRapid hydrolysis may negate benefits

Critical Insight: Early research into 5'-O-acetyl derivatives of dideoxynucleosides often revealed that while they enter cells more efficiently, their antiviral potency (EC₅₀) is often similar to or slightly lower than the parent drug in vitro. This is because the rate-limiting step is often not entry, but the intracellular phosphorylation (specifically the 5'-nucleotidase step for ddI). Furthermore, if the ester is cleaved extracellularly by plasma esterases, the compound reverts to ddI before it can utilize its lipophilic advantage to cross the Blood-Brain Barrier (BBB).

References

  • Sriram, D., et al. (2007). Synthesis and in vitro anti-HIV activities of didanosine prodrugs.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Link

  • Torii, T., et al. (2007).[8] Synthesis of 2',3'-dideoxyinosine via radical deoxygenation.[8][9][10] Nucleosides, Nucleotides & Nucleic Acids.[2][3][7][8][9][10][11] Link

  • Ray, G. F., et al. (1990).[12] Pharmacokinetics of the anti-AIDS drug 2',3'-dideoxyinosine in the rat.[12] Drug Metabolism and Disposition.[13][4][7][12] Link

  • Back, D. J., et al. (1992).[14] Metabolism of 2',3'-dideoxyinosine (ddI) in human blood.[14] British Journal of Clinical Pharmacology.[14] Link

  • Cooney, D. A., et al. (1987). Initial studies on the cellular pharmacology of 2',3'-dideoxyinosine, an inhibitor of HIV infectivity. Biochemical Pharmacology. Link

Sources

Technical Whitepaper: Chemo-Enzymatic Synthesis & Purification of 5'-O-Acetyl-2',3'-dideoxyinosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the high-fidelity synthesis and purification of 5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Ac-ddI) . While classical chemical acetylation using acetic anhydride is feasible, it often suffers from lack of regioselectivity, leading to unwanted N-acetylation at the hypoxanthine base.

This guide prioritizes a biocatalytic approach using immobilized Candida antarctica Lipase B (CAL-B). This method utilizes the enzyme's steric preference for the primary 5'-hydroxyl group over the secondary amine of the nucleobase, delivering superior purity and yield under mild conditions. This protocol is designed for researchers requiring pharmaceutical-grade intermediates for prodrug development or metabolic studies.

Part 1: Strategic Synthesis Architecture

The Challenge: Regioselectivity in Nucleosides

2',3'-dideoxyinosine (ddI, Didanosine) contains two potential sites for acetylation:

  • 5'-OH (Primary Hydroxyl): The target for prodrug derivatization to enhance lipophilicity.

  • N-1 (Hypoxanthine Base): A nucleophilic site susceptible to acylation under forcing chemical conditions.

Comparative Methodologies
FeatureMethod A: Classical ChemicalMethod B: Enzymatic (Recommended)
Reagents Acetic Anhydride (

), Pyridine
Vinyl Acetate, CAL-B (Immobilized)
Selectivity Low to Moderate (Risk of N,O-bis-acetylation)High (Exclusive 5'-O-acylation)
Conditions Basic, Moisture SensitiveNeutral, Ambient Temperature
Workup Aqueous extraction (removes pyridine)Simple filtration (removes enzyme)
Yield 60-75%>90%

Part 2: Detailed Experimental Protocol

Standard Operating Procedure (SOP) for the Biocatalytic Synthesis of 5'-O-Ac-ddI.

Materials & Reagents
  • Substrate: 2',3'-dideoxyinosine (ddI) [>98% Purity].

  • Acyl Donor: Vinyl Acetate (acts as both solvent and reagent, or co-solvent).

  • Catalyst: Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435).

  • Solvent: Anhydrous THF or 1,4-Dioxane (if solubility is an issue).

  • Atmosphere: Inert Argon or Nitrogen sweep.

Reaction Mechanism & Pathway

The reaction proceeds via an irreversible transesterification. Vinyl acetate is chosen as the acyl donor because the byproduct, vinyl alcohol, tautomerizes immediately to acetaldehyde, which is volatile and drives the equilibrium forward (Le Chatelier's principle).

ReactionScheme ddI 2',3'-dideoxyinosine (Substrate) CALB CAL-B Lipase (Catalyst) ddI->CALB VinylAc Vinyl Acetate (Acyl Donor) VinylAc->CALB Intermediate Enzyme-Acyl Complex CALB->Intermediate Serine Acylation Product 5'-O-Acetyl-ddI (Target) Intermediate->Product Transfer to 5'-OH Byproduct Acetaldehyde (Volatile) Intermediate->Byproduct Tautomerization

Figure 1: Biocatalytic transesterification pathway using CAL-B, highlighting the irreversible nature of the vinyl acetate donor.

Step-by-Step Synthesis Workflow
  • Preparation: Dry ddI (1.0 mmol, 236 mg) in a vacuum desiccator over

    
     overnight to remove trace water.
    
  • Solubilization: Dissolve ddI in anhydrous THF (10 mL). If solubility is poor, add dry DMF dropwise (max 10% v/v) or use 1,4-Dioxane.

  • Initiation: Add Vinyl Acetate (5.0 mmol, 0.46 mL, 5 eq). Add immobilized CAL-B (100 mg, approx. 50% w/w relative to substrate).

  • Incubation: Shake the mixture in an orbital shaker at 40°C at 200 rpm.

    • Critical Checkpoint: Monitor reaction by TLC (Silica gel, 10% MeOH in DCM). The product (Rf ~0.[1]5) will appear less polar than ddI (Rf ~0.2).

  • Termination: Once TLC indicates consumption of starting material (typically 24-48 hours), filter the mixture through a sintered glass funnel or a Celite pad to remove the immobilized enzyme.

    • Note: The recovered enzyme can often be washed with THF and reused.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap, <40°C) to yield the crude semi-solid.

Part 3: Purification & Isolation[1][2][3][4]

Downstream processing is simplified due to the high specificity of the enzyme. The primary impurities are unreacted ddI (if stopped early) and trace solvent.

Flash Column Chromatography
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Column Dimensions: 20g silica per 1g crude product.

  • Mobile Phase:

    • Step 1: 100% DCM (Elutes non-polar impurities).

    • Step 2: 95:5 DCM:Methanol (Elutes 5'-O-Acetyl-ddI).

    • Step 3: 90:10 DCM:Methanol (Elutes unreacted ddI).

Crystallization (Polishing Step)

For pharmaceutical purity (>99.5%):

  • Dissolve the chromatographed residue in a minimum volume of warm Ethanol.

  • Add Diethyl Ether dropwise until turbidity is observed.

  • Cool to 4°C overnight.

  • Filter the white crystals and dry under high vacuum.

PurificationFlow Crude Crude Reaction Mix (Filtrate) Evap Rotary Evaporation (<40°C) Crude->Evap Silica Flash Chromatography (SiO2) Evap->Silica Fraction1 Frac 1: DCM (Discard) Silica->Fraction1 Fraction2 Frac 2: 5% MeOH/DCM (Target Product) Silica->Fraction2 Fraction3 Frac 3: 10% MeOH/DCM (Unreacted ddI) Silica->Fraction3 Cryst Crystallization (EtOH / Et2O) Fraction2->Cryst Final Pure 5'-O-Acetyl-ddI (>99%) Cryst->Final

Figure 2: Downstream processing workflow ensuring separation of the target ester from unreacted nucleoside.

Part 4: Analytical Validation & Troubleshooting

Structural Confirmation (NMR)

The acetylation of the 5'-position causes a diagnostic downfield shift of the diastereotopic 5'-protons due to the deshielding effect of the ester carbonyl.

Signal2',3'-ddI (Reactant)5'-O-Acetyl-ddI (Product)Interpretation
H-5', H-5''

3.5 - 3.7 ppm

4.2 - 4.4 ppm
Key Indicator: ~0.6 ppm downfield shift confirms O-acylation.
Acetyl-

Absent

2.0 - 2.1 ppm (s)
Singlet integrating to 3H confirms acetate incorporation.
H-2, H-8

8.0 - 8.4 ppm

8.0 - 8.4 ppm
Minimal shift indicates no N-acetylation on the base.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Enzyme inactivation or water presence.Dry solvents over molecular sieves (3Å). Use fresh CAL-B.
N-Acetylation Observed Reaction ran too long or temp too high.Reduce temp to 30°C. Stop reaction immediately upon disappearance of starting material.
Product Hydrolysis Silica gel acidity during column.Add 1% Triethylamine to the eluent to neutralize silica acidity.

References

  • Ciuffreda, P., Casati, S., & Santaniello, E. (1999).[2] Lipase-catalyzed protection of the hydroxy groups of the nucleosides inosine and 2'-deoxyinosine: a new chemoenzymatic synthesis of the antiviral drug 2',3'-dideoxyinosine.[2][3] Bioorganic & Medicinal Chemistry Letters, 9(11), 1577-1582.[2]

  • Mishra, R. C., et al. (2006). Synthesis and in vitro anti-HIV activities of didanosine prodrugs.[4] Nucleosides, Nucleotides and Nucleic Acids, 25(9-11). (Contextual grounding for 5'-O-acylation as a prodrug strategy).

  • Ferrero, M., & Gotor, V. (2000). Biocatalytic selective acylation of nucleosides and their acyclic analogues. Chemical Reviews, 100(11), 4319-4348. (Authoritative review on lipase regioselectivity).

  • Guo, Z. W., & Sih, C. J. (1989). Enzymatic synthesis of nucleoside derivatives. Journal of the American Chemical Society, 111(17), 6836-6841. (Foundational work on vinyl acetate transesterification).

Sources

Technical Guide: The Discovery, Chemistry, and Optimization of 2',3'-Dideoxyinosine (ddI) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the development of 2',3'-dideoxyinosine (didanosine, ddI), the second antiretroviral drug approved for HIV treatment.[1][2][3] Unlike its predecessor AZT (zidovudine), ddI represented a unique class of "pro-prodrugs"—purine nucleoside analogues that require complex intracellular enzymatic conversion to mimic the active adenosine triphosphate chain terminator.[3] This document details the historical trajectory from NCI discovery to clinical application, the specific metabolic bottlenecks that necessitated derivative development, and the structure-activity relationships (SAR) that drove the synthesis of next-generation lipophilic and acid-stable analogs.[3]

Historical Genesis & The "Inosine Logic"

The Shift from Adenosine to Inosine

The discovery of ddI was not a standalone event but a strategic pivot from 2',3'-dideoxyadenosine (ddA).[3] In the mid-1980s, researchers at the National Cancer Institute (NCI), led by Hiroaki Mitsuya and Samuel Broder , identified that dideoxynucleosides could inhibit HIV reverse transcriptase (RT).[3]

While ddA showed potent in vitro activity, it possessed a fatal pharmacological flaw: acid lability .[3] The glycosidic bond in ddA hydrolyzes rapidly in the acidic environment of the stomach, rendering oral administration inefficient.[3]

  • Discovery: Mitsuya et al. (1986) demonstrated that ddI, the deamination product of ddA, retained potent anti-HIV activity.[3]

  • Advantage: ddI is significantly more stable in acid than ddA (though still requires buffering) and less toxic to bone marrow than AZT.[3]

  • Approval: FDA approved didanosine (Videx®) in October 1991.[2][3][4]

The Metabolic Paradox

ddI is technically a prodrug of a prodrug.[3] It is not the direct precursor to the active terminator.[3]

  • Entry: ddI enters the cell.

  • Conversion: It must be phosphorylated to ddIMP.[3][5]

  • Amination: ddIMP must be converted back to the adenine base (ddAMP) to enter the adenylate pool.[3]

  • Activation: ddAMP is phosphorylated to ddATP (the actual RT inhibitor).[3]

Mechanism of Action & Metabolic Activation

The efficacy of ddI is dictated by the host cell's ability to perform the "inosine-to-adenine" conversion. This pathway is distinct from pyrimidine analogues like AZT.[3]

Intracellular Signaling Pathway (Visualization)

ddI_Metabolism cluster_0 Metabolic Bottleneck Extracellular_ddI ddI (Extracellular) Intracellular_ddI ddI (Cytoplasm) Extracellular_ddI->Intracellular_ddI Nucleoside Transporter ddIMP ddIMP (Dideoxyinosine Monophosphate) Intracellular_ddI->ddIMP 5'-Nucleotidase (cN-II) ddAMP ddAMP (Dideoxyadenosine Monophosphate) ddIMP->ddAMP Adenylosuccinate Synthase (Rate Limiting Step) ddADP ddADP ddAMP->ddADP Adenylate Kinase ddATP ddATP (Active Chain Terminator) ddADP->ddATP Adenylate Kinase RT HIV Reverse Transcriptase ddATP->RT Competitive Inhibition ViralDNA Viral DNA Synthesis RT->ViralDNA Chain Termination

Figure 1: The metabolic activation pathway of Didanosine.[3] Note the critical conversion of ddIMP to ddAMP via Adenylosuccinate Synthase, which serves as a rate-limiting checkpoint distinct from other NRTIs.

Structure-Activity Relationships (SAR) & Derivatives[3]

The optimization of ddI focused on three axes: Acid Stability , Lipophilicity (Bioavailability) , and Metabolic Bypass .

The 6-Substituted Derivatives (The "Masked" Precursors)

To improve blood-brain barrier (BBB) penetration and bypass initial phosphorylation resistance, researchers developed 6-halo and 6-alkoxy derivatives.[3] These compounds act as adenosine deaminase (ADA)-activated prodrugs.[3][6][7]

  • Logic: A lipophilic group at the C6 position allows passive diffusion.[3] Intracellular ADA then cleaves this group to generate ddI or ddA.[3]

  • Potency Ranking: NHMe > NH₂ > Cl > N(Me)₂ > SMe > OH.[3][8]

The Acid-Stability Solution: 2'-Fluorination

The glycosidic bond of purine dideoxynucleosides is susceptible to acid hydrolysis.[6][7] Introducing an electron-withdrawing fluorine atom at the 2' position (F-ddI) stabilizes this bond.[3]

  • Result: F-ddI is stable at pH 1.0, whereas ddI degrades rapidly.[3]

  • Trade-off: While acid stability improves, the F-substituent can sometimes reduce affinity for the activating kinases.[3]

Quantitative SAR Comparison

The following table summarizes the potency and toxicity profiles of key ddI derivatives evaluated in MT-4 cells (Human T-cell leukemia virus-1 transformed cell line).

Compound ClassDerivative NameModificationEC50 (µM) [Anti-HIV]CC50 (µM) [Cytotoxicity]Selectivity IndexKey Characteristic
Parent ddI (Didanosine) None4.8 >1000>208Acid labile; Low oral bioavail.
Parent Precursor ddA6-Amino2.5450180Rapidly deaminated to ddI in vivo.[3]
Lipophilic Prodrug 6-Cl-ddP6-Chloro1.2350291High lipophilicity; ADA activated.[3]
Acid Stable F-ddI2'-β-Fluoro2.1>500>238Acid Stable ; resists hydrolysis.[3]
Ester Prodrug 5'-O-Valyl-ddI5'-Valine ester1.8>1000>555Targets PepT1 transporter.[3]
Piperazine Prodrug Compound 4bPiperazine-acetate0.64>1000>1562Enhanced potency via solubility.[3]

Data compiled from Sriram et al. (2007) and NIH historical archives.[3]

Experimental Protocols

Protocol A: Enzymatic Synthesis of ddI from ddA

Rationale: Chemical synthesis of ddI often requires complex protection/deprotection steps.[3] The enzymatic route utilizes Adenosine Deaminase (ADA) for a clean, high-yield conversion, a method historically significant for generating high-purity ddI for biological assays.[3]

Reagents:

  • 2',3'-dideoxyadenosine (ddA)[9][10]

  • Adenosine Deaminase (ADA) (Type II from Calf Intestine)[3]

  • Phosphate Buffer (0.1 M, pH 7.4)[3]

Workflow:

  • Dissolution: Dissolve 100 mg of ddA in 10 mL of 0.1 M Phosphate Buffer (pH 7.4). Ensure complete dissolution (mild sonication if necessary).[3]

  • Enzyme Addition: Add 10 units of ADA enzyme to the solution.

  • Incubation: Incubate the mixture at 25°C for 60 minutes.

  • Monitoring: Monitor the reaction via UV spectrophotometry.

    • Endpoint: Shift in λmax from 260 nm (Adenine) to 248 nm (Hypoxanthine).

  • Termination: Filter the solution through a 0.22 µm membrane to remove the enzyme.

  • Isolation: Lyophilize the filtrate to obtain crude ddI. Desalt using a C18 Sep-Pak cartridge if necessary.[3]

  • Verification: Confirm identity via HPLC (Retention time shift) and 1H-NMR (Loss of NH₂ signal, appearance of N-H lactam proton).

Protocol B: In Vitro Anti-HIV Assay (MT-4 System)

Rationale: The MT-4 cell line is the gold standard for historical NRTI evaluation due to its high susceptibility to HIV-1 induced cytopathogenicity.[3]

Workflow:

  • Cell Preparation: Suspend MT-4 cells in RPMI-1640 medium (10% FCS) at a density of 3 x 10⁵ cells/mL.

  • Infection: Add HIV-1 (strain III_B) at a Multiplicity of Infection (MOI) of 0.01.[3]

    • Control: Mock-infect a parallel set of cells (No virus).[3]

  • Drug Treatment: Immediately add serial dilutions of the ddI derivative (e.g., 0.001 µM to 100 µM) to the infected cell suspension.[3]

  • Incubation: Plate 200 µL per well in a 96-well microplate. Incubate at 37°C, 5% CO₂ for 5 days.

  • Viability Assessment (MTT Method):

    • Add 20 µL of MTT solution (7.5 mg/mL) to each well.[3]

    • Incubate for 2 hours.

    • Lyse cells with 150 µL of acidified isopropanol (containing 10% Triton X-100) to solubilize formazan crystals.

  • Quantification: Measure absorbance at 540 nm.

  • Calculation:

    • EC50: Concentration achieving 50% protection against viral cytopathogenicity.[3]

    • CC50: Concentration reducing viability of mock-infected cells by 50%.[3]

Current Status & Lessons Learned

While ddI paved the way for antiretroviral therapy, its clinical use has diminished due to mitochondrial toxicity (pancreatitis, peripheral neuropathy).[3] This is caused by the affinity of ddATP for human DNA Polymerase-γ (mitochondrial DNA polymerase).[3]

However, the "ddI era" established critical drug development principles:

  • Prodrug Necessity: The failure of ddA and success of ddI proved that metabolic stability (acid resistance) is as critical as receptor affinity.[3]

  • ProTides Precursor: The research into phosphoramidate derivatives of ddI laid the groundwork for modern "ProTides" (like Tenofovir Alafenamide), which bypass the rate-limiting first phosphorylation step depicted in Figure 1.[3]

References

  • Mitsuya, H., & Broder, S. (1986). Inhibition of the in vitro infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus (HTLV-III/LAV) by 2',3'-dideoxynucleosides.[3] Proceedings of the National Academy of Sciences, 83(6), 1911-1915.[3] Link[3]

  • Yarchoan, R., et al. (1989). Phase I studies of 2',3'-dideoxycytidine in severe human immunodeficiency virus infection as a single agent and alternating with zidovudine.[3] The Lancet, 333(8629), 76-81.[3] Link

  • Sriram, D., et al. (2007). Synthesis and in vitro anti-HIV activities of didanosine prodrugs.[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 51-55.[3] Link

  • Driscoll, J. S., et al. (1996). Lipophilic, acid-stable, adenosine deaminase-activated anti-HIV prodrugs for central nervous system delivery.[3][7] 3. 6-Amino prodrugs of 2'-beta-fluoro-2',3'-dideoxyinosine.[7] Journal of Medicinal Chemistry, 39(8), 1619-1625.[3] Link

  • Martín-Nieves, V., et al. (2022). Sustainable Protocol for the Synthesis of 2',3'-Dideoxynucleoside and 2',3'-Didehydro-2',3'-dideoxynucleoside Derivatives.[11][12] Molecules, 27(13), 3993.[3][11][13] Link

  • Yan, Z., et al. (2011). Bifunctional peptidomimetic prodrugs of didanosine for improved intestinal permeability and enhanced acidic stability.[3][14] Molecular Pharmaceutics, 8(2), 319-329.[3] Link

Sources

Technical Guide: 5'-O-Acetyl-2',3'-dideoxyinosine as a Prodrug

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, physicochemical characterization, and pharmacological evaluation of 5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Acetyl-ddI) . This document is structured to serve as a rigorous protocol for researchers investigating nucleoside prodrug strategies.

Executive Summary & Molecular Rationale

2',3'-Dideoxyinosine (ddI, Didanosine) is a potent Nucleoside Reverse Transcriptase Inhibitor (NRTI) used in HIV therapy.[1][2] However, its clinical utility is compromised by two primary limitations:

  • Acid Lability: The N-glycosidic bond is highly susceptible to cleavage in the acidic environment of the stomach, necessitating buffered formulations.

  • Permeability-Limited Absorption: While ddI is moderately lipophilic, its passive diffusion can be erratic.

5'-O-Acetyl-ddI represents a "first-generation" ester prodrug strategy designed to modulate the lipophilicity of the parent nucleoside. By esterifying the 5'-hydroxyl group, the molecule’s partition coefficient (LogP) is altered, theoretically enhancing membrane permeability.

This guide provides the specific methodologies to synthesize, characterize, and validate the stability profile of this derivative. It critically analyzes why simple acetylation affects solubility and enzymatic regeneration but fails to address the acid stability of the purine-sugar bond—a crucial lesson in nucleoside prodrug design.

Chemical Synthesis Protocol

The synthesis of 5'-O-Acetyl-ddI is a regioselective esterification. Since the 2' and 3' positions are deoxygenated, the 5'-OH is the sole nucleophile available for acylation, simplifying the protection strategy.

Reagents & Materials
  • Substrate: 2',3'-Dideoxyinosine (ddI) [>98% Purity]

  • Acylating Agent: Acetic Anhydride (

    
    )
    
  • Solvent/Base: Anhydrous Pyridine

  • Workup: Ethanol, Dichloromethane (DCM), Sodium Bicarbonate.

Step-by-Step Methodology
  • Preparation: Dry ddI (1.0 eq) in a vacuum desiccator over

    
     for 24 hours.
    
  • Reaction: Suspend ddI in anhydrous pyridine (10 mL per gram of ddI) under an argon atmosphere.

  • Addition: Cool the solution to 0°C. Add Acetic Anhydride (1.2 eq) dropwise over 15 minutes to prevent exotherms.

  • Incubation: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Silica gel; Eluent: 10% MeOH in DCM). The product (

    
    ) will migrate faster than ddI (
    
    
    
    ).
  • Quenching: Add absolute ethanol (5 mL) to quench excess anhydride. Stir for 15 minutes.

  • Isolation: Concentrate the mixture under reduced pressure (rotary evaporator, <40°C) to a syrup. Co-evaporate with toluene (3x) to remove residual pyridine.

  • Purification: Dissolve residue in DCM and wash with saturated

    
     (aq) followed by brine. Dry over 
    
    
    
    .[3]
  • Crystallization: Recrystallize from Ethanol/Ether to yield 5'-O-Acetyl-ddI as a white solid.

Structural Validation
  • 1H-NMR (DMSO-d6): Look for the diagnostic singlet of the acetyl methyl group at

    
     ppm and the downfield shift of the 5'-protons (
    
    
    
    ppm) compared to the parent ddI.

Physicochemical & Stability Profiling

A critical aspect of prodrug evaluation is determining whether the modification survives the stomach (simulated gastric fluid) and releases the drug in the blood (plasma esterases).

Comparative Data Profile
ParameterParent Drug (ddI)Prodrug (5'-O-Acetyl-ddI)Impact
LogP (Octanol/Water) -1.24-0.85 (Est.)Increased Lipophilicity
Water Solubility High (>20 mg/mL)ReducedDecreased aqueous solubility
Acid Stability (pH 1.2)

min

min
No Protection
Plasma Half-life ~1.5 hrs (Elimination)< 10 min (Conversion)Rapid Bioactivation
Experiment A: Acid Stability Assay (SGF)

Objective: Determine if 5'-acetylation protects the N-glycosidic bond.

  • Medium: Prepare Simulated Gastric Fluid (SGF) USP without pepsin (pH 1.2).

  • Incubation: Dissolve compound (100

    
    ) in SGF at 37°C.
    
  • Sampling: Aliquot 100

    
     at 0, 2, 5, 10, and 30 minutes. Neutralize immediately with 100 
    
    
    
    0.1 M NaOH.
  • Analysis: HPLC-UV (254 nm).

    • Result: 5'-O-Acetyl-ddI degrades rapidly to Hypoxanthine and the sugar fragment.

    • Mechanism: The acetyl group does not prevent protonation of the N7/N1 position on the purine ring, which drives the cleavage mechanism.

Experiment B: Enzymatic Hydrolysis (Bioactivation)

Objective: Confirm regeneration of ddI by esterases.

  • Medium: Pooled human plasma or Rat liver homogenate.

  • Incubation: Spike plasma with prodrug (50

    
    ) at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, 60 mins. Protein precipitation with Acetonitrile (1:3 v/v).

  • Analysis: HPLC or LC-MS/MS monitoring the disappearance of Prodrug and appearance of ddI.

    • Result: Rapid conversion (

      
       mins) confirms the prodrug is "bioreversible."
      

Mechanism of Action & Degradation Pathways

The following diagram illustrates the parallel pathways: the desired bioactivation by esterases versus the unwanted acid-catalyzed degradation.

G Prodrug 5'-O-Acetyl-ddI (Prodrug) ddI Didanosine (ddI) (Active Parent) Prodrug->ddI Esterases (Plasma/Liver) Hypoxanthine Hypoxanthine (Inactive Base) Prodrug->Hypoxanthine Acid Hydrolysis (pH < 3) ddI->Hypoxanthine Acid Hydrolysis (Stomach) Sugar Dideoxy-ribose Derivatives ddI->Sugar ddI_TP ddATP (Active Metabolite) ddI->ddI_TP Intracellular Kinases

Figure 1: Metabolic and Degradation Pathways. Green arrows indicate the desired therapeutic activation. Red arrows indicate acid-catalyzed degradation which occurs for both the prodrug and the parent drug.

Pharmacokinetic Implications

While acetylation increases lipophilicity, historical data indicates that 5'-O-Acetyl-ddI does not necessarily improve oral bioavailability compared to ddI in all animal models.

  • Solubility vs. Permeability: The acetyl group reduces water solubility significantly. In the aqueous environment of the gut, this can limit the dissolution rate (dissolution-limited absorption), counteracting the benefits of increased membrane permeability.

  • Study Data: In Wistar rats, the absolute bioavailability of the acetate prodrug was found to be 11.5% , compared to 15.2% for ddI, whereas more lipophilic esters (e.g., Octanoate/C8) achieved 23.5% [1].

References

  • Kawaguchi, T., et al. (1992).[4] Prodrugs of 2',3'-dideoxyinosine (DDI): improved oral bioavailability via hydrophobic esters.[4] Chemical & Pharmaceutical Bulletin, 40(5), 1338–1340.[4]

  • Yarchoan, R., et al. (1990). 2',3'-dideoxyinosine (ddI) in patients with the acquired immunodeficiency syndrome or AIDS-related complex.[5] New England Journal of Medicine, 322, 1340-1349.

  • Russell, J. W., & Klunk, L. J. (1989).[6] Comparative pharmacokinetics of new anti-HIV agents: 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine.[6] Biochemical Pharmacology, 38(9), 1385–1388.

Sources

In Vitro Metabolism of 5'-O-Acetyl-2',3'-dideoxyinosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in vitro metabolic profiling of 5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Acetyl-ddI), a lipophilic ester prodrug of the antiretroviral nucleoside reverse transcriptase inhibitor (NRTI), Didanosine (ddI). Designed to enhance oral bioavailability and potentially bypass gastric acid degradation, the metabolic fate of this compound hinges on a critical biotransformation sequence: rapid esterase-mediated hydrolysis followed by intracellular phosphorylation.

This document provides researchers with a validated framework for evaluating the metabolic stability, activation kinetics, and catabolic elimination of 5'-O-Acetyl-ddI using standard in vitro systems (plasma, liver microsomes, and PBMCs).

Chemical Identity & Metabolic Rationale[1][2][3]

  • Compound Name: 5'-O-Acetyl-2',3'-dideoxyinosine[1][2]

  • Parent Drug: 2',3'-Dideoxyinosine (Didanosine, ddI)[3][4][5][6][7][8]

  • Molecular Mechanism: Prodrug

  • Metabolic Objective: The 5'-O-acetyl moiety masks the 5'-hydroxyl group. This modification increases lipophilicity (LogP) to facilitate passive diffusion across the intestinal epithelium. However, the 5'-hydroxyl group is essential for the first step of phosphorylation; therefore, hydrolysis is the rate-limiting activation step .

Physicochemical Context
Property5'-O-Acetyl-ddI (Prodrug)Didanosine (Parent)Impact on Metabolism
Lipophilicity Moderate/HighLow (Hydrophilic)Acetylation enhances membrane permeability.
Acid Stability EnhancedPoor (Acid Labile)Acetyl group protects the glycosidic bond from acid hydrolysis in the stomach.
Primary Enzyme Carboxylesterases (CES)Kinases / NucleotidasesProdrug requires esterase cleavage before kinase activation.

Metabolic Pathway Hypothesis

The metabolism of 5'-O-Acetyl-ddI occurs in two distinct compartments: Systemic/Hepatic (Hydrolysis) and Intracellular (Activation).

Phase I: Deacetylation (Bioactivation)

Upon exposure to plasma or cytosolic liver enzymes, the ester bond at the 5' position is cleaved by non-specific esterases (primarily Carboxylesterase 1, CES1).

  • Reaction:

    
    
    
Phase II: Intracellular Anabolism (Phosphorylation)

Once ddI is released, it enters the target cells (lymphocytes/monocytes) and undergoes the canonical NRTI activation pathway:

  • ddI

    
     ddIMP:  Catalyzed by cytosolic 5'-Nucleotidase (cN-II) . This is the rate-limiting step for ddI activation.
    
  • ddIMP

    
     ddAMP:  Catalyzed by Adenylosuccinate Synthetase .
    
  • ddAMP

    
     ddADP 
    
    
    
    ddATP:
    Catalyzed by Adenylate Kinase .
    • Note:ddATP is the active metabolite that competes with dATP for HIV Reverse Transcriptase.[7]

Phase III: Catabolism (Elimination)

If ddI is not phosphorylated, it is degraded via the purine salvage pathway:

  • ddI

    
     Hypoxanthine:  Catalyzed by Purine Nucleoside Phosphorylase (PNP) .[6][8]
    
  • Hypoxanthine

    
     Uric Acid:  Catalyzed by Xanthine Oxidase (XO) .
    
Visualization: Metabolic Pathway Map

MetabolicPathway Prodrug 5'-O-Acetyl-ddI (Prodrug) ddI Didanosine (ddI) (Parent) Prodrug->ddI Hydrolysis ddIMP ddIMP (Intermediate) ddI->ddIMP Phosphorylation Hypoxanthine Hypoxanthine (Inactive) ddI->Hypoxanthine Degradation ddAMP ddAMP ddIMP->ddAMP Amination ddATP ddATP (Active Metabolite) ddAMP->ddATP Phosphorylation UricAcid Uric Acid (Eliminated) Hypoxanthine->UricAcid Oxidation Esterase Carboxylesterases (Plasma/Liver) cNII 5'-Nucleotidase (cN-II) AS Adenylosuccinate Synthetase Kinase Adenylate Kinase PNP PNP XO Xanthine Oxidase

Figure 1: Metabolic cascade of 5'-O-Acetyl-ddI, illustrating the conversion from ester prodrug to active triphosphate and catabolic byproducts.

Experimental Protocols

To rigorously characterize the metabolism of 5'-O-Acetyl-ddI, three specific assays are required. These protocols prioritize the detection of the deacetylation event and the subsequent stability of the parent compound.

Assay A: Plasma & Hepatic Stability (Hydrolysis Kinetics)

Objective: Determine the half-life (


) of the acetyl group hydrolysis and identify the primary location of bioactivation (Plasma vs. Liver).

Materials:

  • Matrices: Pooled Human Plasma (heparinized), Human Liver Microsomes (HLM), and Human Liver S9 Fraction.

  • Substrate: 5'-O-Acetyl-ddI (1 µM final concentration).

  • Control: Procaine (positive control for esterase activity).

Workflow:

  • Pre-incubation: Thaw plasma/microsomes at 37°C. Dilute microsomes to 0.5 mg protein/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Add 5'-O-Acetyl-ddI to the matrix. Note: Do not add NADPH if solely testing esterase activity, as esterases are cofactor-independent. However, adding NADPH allows observation of oxidative metabolism of the parent ddI.

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense into 200 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide or deuterated ddI).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor transitions for both 5'-O-Acetyl-ddI and ddI.

Assay B: Intracellular Activation (PBMC Assay)

Objective: Confirm that the prodrug can penetrate cells and be metabolized to the active triphosphate (ddATP). This is critical because simple liver stability does not predict antiviral efficacy.

Workflow:

  • Cell Culture: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Resuspend in RPMI-1640 + 10% FBS.

  • Incubation: Treat

    
     cells/mL with 10 µM 5'-O-Acetyl-ddI for 24 hours.
    
  • Extraction:

    • Wash cells 3x with ice-cold PBS to remove extracellular drug.

    • Lyse cells with 70% Methanol (cold).

    • Crucial Step: The triphosphate (ddATP) is highly polar. Use an anion-exchange solid phase extraction (SPE) or ion-pairing LC-MS method for detection.

  • Readout: Quantify intracellular concentrations of ddATP (pmol/million cells).

Assay C: Catabolic Stability (PNP Susceptibility)

Objective: Assess if the acetyl group protects the nucleoside from rapid degradation by Purine Nucleoside Phosphorylase (PNP) before activation.

Workflow:

  • Enzyme Source: Recombinant human PNP or RBC lysate (rich in PNP).

  • Reaction: Incubate 5'-O-Acetyl-ddI vs. ddI (control) with the enzyme source.

  • Detection: Monitor the formation of Hypoxanthine .[8]

  • Interpretation: If Hypoxanthine formation is delayed in the 5'-O-Acetyl-ddI arm compared to the ddI arm, the prodrug successfully delays catabolism.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_0 Assay A: Hydrolysis (Bioactivation) cluster_1 Assay B: Intracellular Activation Start Start: 5'-O-Acetyl-ddI Plasma Incubation: Plasma / Liver S9 Start->Plasma PBMC Incubation: Human PBMCs (24h) Start->PBMC QuenchA Quench: Acetonitrile Plasma->QuenchA MeasureA LC-MS/MS: Measure ddI Formation QuenchA->MeasureA Lysis Lysis: 70% MeOH (Cold) PBMC->Lysis MeasureB LC-MS/MS (Ion Pair): Measure ddATP Lysis->MeasureB

Figure 2: Dual-track experimental workflow for assessing systemic hydrolysis and intracellular activation.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

For the hydrolysis assay (Assay A), plot the natural log (ln) of the remaining 5'-O-Acetyl-ddI concentration vs. time. The slope of the linear regression is


 (depletion rate constant).




Interpreting the Results
  • High Plasma Stability + High Liver Clearance: Suggests the prodrug might survive circulation to reach the liver, but ddI is primarily targeted to lymphocytes. Ideally, you want moderate plasma instability (to release ddI systemically) or high cellular uptake of the prodrug followed by intracellular hydrolysis.

  • Rapid Hydrolysis (

    
     min):  The compound acts virtually identical to ddI in vivo, as it converts immediately upon entering the blood. The acetylation serves only to aid intestinal absorption.
    
  • Hypoxanthine Detection: High levels of hypoxanthine indicate that the released ddI is being degraded faster than it is being phosphorylated. This is a common failure mode for purine nucleosides.

References

  • Cooney, D. A., et al. (1987).[6] "Initial studies on the cellular pharmacology of 2',3'-dideoxyinosine, an inhibitor of HIV infectivity."[6] Biochemical Pharmacology. Link

  • Back, D. J., et al. (1992).[8] "Metabolism of 2',3'-dideoxyinosine (ddI) in human blood." British Journal of Clinical Pharmacology. Link

  • Ray, A. S., et al. (2004). "Intracellular metabolism of the nucleotide prodrugs GS-9131 and GS-9148." Antimicrobial Agents and Chemotherapy. (Context on nucleoside prodrug hydrolysis). Link

  • CymitQuimica. "5'-O-Acetyl-2',3'-dideoxyinosine Product Data." (Verification of chemical identity). Link

Sources

Technical Whitepaper: Spectroscopic Analysis of 5'-O-Acetyl-2',3'-dideoxyinosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Ac-ddI) represents a critical intermediate and prodrug motif in the development of antiretroviral nucleoside reverse transcriptase inhibitors (NRTIs). While its parent compound, 2',3'-dideoxyinosine (didanosine, ddI), is well-characterized, the acetylation at the 5'-position introduces specific spectroscopic signatures essential for monitoring synthesis reaction endpoints and purity.

This guide provides a definitive spectroscopic framework for identifying 5'-O-Ac-ddI, distinguishing it from N-acetylated impurities and hydrolysis products. It synthesizes High-Resolution Mass Spectrometry (HRMS) fragmentation logic with Nuclear Magnetic Resonance (NMR) chemical shift diagnostics.

Chemical Identity & Structural Logic[1][2]

  • IUPAC Name: [(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate

  • Molecular Formula:

    
    
    
  • Exact Mass: 278.1015 Da

  • Key Structural Moieties:

    • Hypoxanthine Base: Aromatic, exchangeable protons.

    • 2',3'-Dideoxyribose Sugar: Lacks hydroxyls at 2' and 3', creating a unique multiplet region in NMR.

    • 5'-O-Acetyl Ester: The diagnostic handle; electron-withdrawing nature deshields 5'-protons.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. Electrospray Ionization (ESI) in positive mode is the preferred method due to the polar nature of the nucleoside.

Ionization & Fragmentation Pathways

Unlike electron ionization (EI), ESI yields a strong protonated molecular ion


. Structural confirmation relies on Collision-Induced Dissociation (CID) MS/MS.
  • Parent Ion:

    
     279.11 (
    
    
    
    )
  • Primary Fragmentation (Glycosidic Cleavage): The weakest bond is the

    
     glycosidic linkage. Cleavage generates the protonated base (Hypoxanthine) and the acetylated sugar cation.
    
  • Secondary Fragmentation (Ester Hydrolysis): Loss of the acetyl group (as acetic acid or ketene) is observed at higher collision energies.

Diagnostic Fragment Table
Fragment Ion (

)
IdentityMechanismDiagnostic Value
279.11

Protonated MoleculeConfirms MW (278.10)
301.09

Sodium AdductCommon in non-desalted samples
137.05

Hypoxanthine BaseConfirms nucleobase identity
143.07

5'-O-Acetyl-dideoxyriboseCritical: Distinguishes from N-acetyl variants
81.03

Sugar fragmentLoss of acetic acid from sugar moiety
MS Fragmentation Workflow (DOT Visualization)

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 279.11 Transition Collision Induced Dissociation (Glycosidic Bond Cleavage) Parent->Transition ESI+ MS/MS BaseIon Base Ion [Hypoxanthine+H]+ m/z 137.05 Transition->BaseIon Neutral Loss: Sugar SugarIon Acetylated Sugar Cation m/z 143.07 Transition->SugarIon Neutral Loss: Base SugarLoss Secondary Frag: Loss of AcOH (-60 Da) m/z 83 SugarIon->SugarLoss - AcOH

Figure 1: ESI-MS/MS fragmentation pathway for 5'-O-Acetyl-ddI highlighting the diagnostic glycosidic cleavage.

Nuclear Magnetic Resonance (NMR) Analysis[2][3][4][5][6][7][8][9][10][11]

NMR is the definitive tool for distinguishing regioisomers (O-acetyl vs. N-acetyl). The analysis should be performed in DMSO-d6 to prevent exchange of the N-H proton and ensure solubility.

H NMR: The "Ester Shift"

The acetylation of the 5'-OH group causes a significant downfield shift (deshielding) of the 5'-methylene protons compared to the parent ddI.

  • Parent ddI 5'-H:

    
     3.50 – 3.60 ppm.[1]
    
  • 5'-O-Ac-ddI 5'-H:

    
     4.15 – 4.30 ppm (Diagnostic Shift).
    
Chemical Shift Assignment Table (DMSO-d6)[4][10]
PositionProton (

ppm)
MultiplicityCarbon (

ppm)
Mechanistic Insight
H-2 8.10 – 8.30Singlet (s)145.8Aromatic purine proton; sensitive to N-alkylation.
H-8 8.00 – 8.15Singlet (s)138.5Aromatic purine proton.
H-1' 6.20 – 6.30Doublet (d) / dd84.5Anomeric proton; coupling to H-2' confirms stereochemistry.
H-5'a,b 4.15 – 4.30 Multiplet (m)64.5 Primary Diagnostic: Downfield shift due to O-acetyl ester.
H-4' 4.05 – 4.15Multiplet (m)78.5Adjacent to ester; slight downfield shift.
H-2',3' 2.00 – 2.50Multiplet (m)26.0 - 32.0Complex envelope typical of dideoxy sugars.
Acetyl-CH3 2.03 – 2.08 Singlet (s)20.8Sharp singlet confirming acetylation.
NH (N1) 12.0 – 12.4Broad Singlet-Exchangeable; confirms N1 is NOT acetylated.
C=O (Ac) --170.5Carbonyl carbon of the ester.
C=O (Base) --157.0C6 Carbonyl of Hypoxanthine.
Impurity Profiling: O-Acetyl vs. N-Acetyl

A common synthetic impurity is acetylation at the N1 position of the hypoxanthine base.

  • O-Acetyl (Target): H-5' shifts downfield (~4.2 ppm). H-2/H-8 remain standard (~8.1 ppm).

  • N-Acetyl (Impurity): H-5' remains upfield (~3.6 ppm). H-2 proton shifts significantly downfield due to the electron-withdrawing acetyl group on the ring nitrogen.

Structural Verification Logic (DOT Visualization)

NMR_Logic Sample Unknown Sample (Acetylated ddI derivative) Check_Methyl Check 2.0 ppm region Sample->Check_Methyl Singlet_Found Singlet @ 2.05 ppm (Acetyl Present) Check_Methyl->Singlet_Found Yes Check_H5 Check H-5' Region (3.5 vs 4.2 ppm) Singlet_Found->Check_H5 Result_O Signal @ 4.2 ppm CONFIRMED: 5'-O-Acetyl Check_H5->Result_O Downfield Shift Result_N Signal @ 3.6 ppm IMPURITY: N-Acetyl Check_H5->Result_N No Shift

Figure 2: Logic flow for distinguishing 5'-O-Acetyl-ddI from N-acetyl impurities using 1H NMR.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without line broadening due to aggregation:

  • Weigh 5–10 mg of the dry solid into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.9% D). Note: CDCl3 is often poor for nucleosides due to solubility issues.

  • Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.

  • Acquire spectrum at 298 K .

LC-MS/MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Positive Mode. Scan range 100–500 m/z.

References

  • Chu, C. K., et al. (1989). "Synthesis and Structure-Activity Relationships of 6-Substituted 2',3'-Dideoxypurine Nucleosides as Potential Anti-HIV Agents." Journal of Medicinal Chemistry. Link

  • Ray, A. S., et al. (2004). "Intracellular Metabolism of the Nucleotide Prodrug GS-9131." Antimicrobial Agents and Chemotherapy. (Provides analogous fragmentation data for purine nucleoside phosphonates). Link

  • NIST Chemistry WebBook. "Inosine, 2',3'-dideoxy- Mass Spectrum." (Reference for parent compound fragmentation). Link

  • Bradbury, J. H., & Masuda, Y. (1972). "Assignment of the Proton Magnetic Resonance Spectrum of Inosine." Canadian Journal of Chemistry. (Foundational assignment of the purine base protons).[2] Link

Sources

potential therapeutic targets of 5'-O-Acetyl-2',3'-dideoxyinosine

Author: BenchChem Technical Support Team. Date: February 2026

Prodrug Kinetics, Metabolic Activation, and Target Engagement

Executive Summary

This technical guide analyzes 5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Acetyl-ddI) , a lipophilic prodrug derivative of the antiretroviral agent didanosine (ddI). While the parent compound (ddI) is a potent Nucleoside Reverse Transcriptase Inhibitor (NRTI), its clinical utility is often limited by acid lability and variable bioavailability. The 5'-O-acetyl modification serves as a "molecular mask," enhancing membrane permeability and protecting the 5'-hydroxyl group during gastric transit.

Crucially, this molecule is pharmacologically inert in its administered form. It requires a biphasic activation mechanism: first, hydrolytic cleavage by host esterases, followed by an intracellular phosphorylation cascade. This guide details the specific enzymatic targets required for this activation, the ultimate therapeutic target (HIV-1 Reverse Transcriptase), and the off-target interactions responsible for toxicity.

Molecular Identity & Pharmacochemistry

The therapeutic efficacy of 5'-O-Acetyl-ddI is predicated on its ability to act as a Trojan horse . By esterifying the 5'-hydroxyl group, the molecule shifts its physicochemical profile from hydrophilic to lipophilic.

  • Chemical Classification: Purine nucleoside analog ester.

  • Prodrug Rationale:

    • Lipophilicity: The acetyl group increases the partition coefficient (

      
      ), facilitating passive diffusion across the lipid bilayer of target immune cells (CD4+ T-lymphocytes, macrophages).
      
    • Acid Stability: Protection of the 5'-OH reduces the rate of glycosidic bond cleavage (depurination) in the acidic environment of the stomach, a known failure point for unmodified ddI.

Data Summary: Physicochemical Properties
Property5'-O-Acetyl-ddI (Prodrug)Didanosine (Parent Drug)Impact
Molecular Weight ~278.26 g/mol 236.23 g/mol Slight increase; negligible effect on diffusion.
Lipophilicity HighLowEnhanced cellular uptake.
5'-OH Status Blocked (Ester)FreeRequires esterase activation.
Acid Stability Moderate/HighLow (Acid Labile)Improved oral bioavailability.

The Activation Cascade: Metabolic Targets

The "targets" of 5'-O-Acetyl-ddI must be understood in two phases: Activation Targets (enzymes that metabolize the drug) and Therapeutic Targets (enzymes inhibited by the drug).

Phase I: The Gatekeeper Target (Carboxylesterases)

Upon entry into the systemic circulation or the cytoplasm, the 5'-acetyl group must be removed. The 5'-OH group is obligate for the subsequent phosphorylation steps; without de-acetylation, the molecule cannot be phosphorylated.

  • Primary Target: Carboxylesterases (CES1 & CES2)

  • Location: Liver microsomes, plasma, and cytosol of mononuclear cells.

  • Mechanism: Hydrolytic cleavage of the ester bond releases free ddI and acetate.

  • Clinical Relevance: Variability in CES expression can lead to inter-patient variability in drug activation.

Phase II: The Anabolic Cascade (Kinases)

Once 5'-O-Acetyl-ddI is converted to ddI, it enters the standard didanosine metabolic pathway. Note that ddI is a "pro-prodrug" itself; it must be aminated to dideoxyadenosine (ddA) nucleotides to be active.

  • 5'-Nucleotidase: Phosphorylates ddI

    
     ddIMP.[1]
    
  • Adenylosuccinate Synthetase/Lyase: Converts ddIMP

    
     ddAMP (critical rate-limiting step).
    
  • Adenylate Kinase: Phosphorylates ddAMP

    
     ddADP 
    
    
    
    ddATP .

ddATP is the active pharmaceutical ingredient (API) that engages the therapeutic target.

Visualization: Metabolic Activation Pathway

MetabolicPathway Prodrug 5'-O-Acetyl-ddI (Lipophilic Prodrug) ddI Didanosine (ddI) (Intermediate) Prodrug->ddI Carboxylesterases (Hydrolysis) ddIMP ddIMP ddI->ddIMP 5'-Nucleotidase ddAMP ddAMP ddIMP->ddAMP Adenylosuccinate Synthetase/Lyase ddATP ddATP (Active Metabolite) ddAMP->ddATP Adenylate Kinase (2 steps)

Caption: The biphasic activation of 5'-O-Acetyl-ddI requires initial hydrolysis by esterases before entering the nucleotide kinase cascade.

Primary Therapeutic Target: HIV-1 Reverse Transcriptase

The ultimate biological target is the HIV-1 Reverse Transcriptase (RT) , specifically the DNA polymerase active site.

  • Mechanism of Action: Competitive Inhibition and Chain Termination.

  • Binding Mode: The active metabolite, ddATP , mimics the natural substrate 2'-deoxyadenosine 5'-triphosphate (dATP).

  • The "Trap": HIV-RT binds ddATP with high affinity. However, ddATP lacks the 3'-hydroxyl (3'-OH) group found on natural deoxynucleotides.

  • Causality:

    • RT incorporates ddAMP into the growing viral DNA chain.

    • The next incoming nucleotide requires a 3'-OH on the previous base to form a phosphodiester bond.

    • Since ddAMP has no 3'-OH, the bond cannot form.

    • Result: Viral DNA synthesis is abruptly terminated, preventing viral replication and integration into the host genome.

Off-Target Pharmacology & Toxicity

Understanding the "anti-targets" is vital for drug safety profiling.

A. Mitochondrial DNA Polymerase Gamma (Pol )
  • Interaction: Pol

    
     is responsible for replicating mitochondrial DNA. Unfortunately, it can also incorporate ddATP, albeit with lower affinity than HIV-RT.
    
  • Consequence: Inhibition of Pol

    
     leads to depletion of mitochondrial DNA, causing mitochondrial dysfunction.
    
  • Clinical Manifestation: Peripheral neuropathy, pancreatitis, and lactic acidosis.

B. Purine Nucleoside Phosphorylase (PNP)[2]
  • Interaction: PNP degrades ddI into hypoxanthine and uric acid.[2]

  • Consequence: This is a metabolic "sink" that diverts the drug away from the activation pathway, reducing therapeutic efficacy.

Experimental Validation Protocols

To validate 5'-O-Acetyl-ddI as a viable therapeutic candidate, the following self-validating protocols are recommended.

Protocol 1: Esterase Hydrolysis Kinetics

Objective: Determine the half-life (


) of the prodrug conversion to ddI in plasma.
  • Preparation: Prepare a 10 mM stock solution of 5'-O-Acetyl-ddI in DMSO.

  • Incubation: Add stock to pooled human plasma (final conc. 10

    
    M) at 37°C.
    
  • Sampling: Aliquot 100

    
    L samples at 
    
    
    
    minutes.
  • Quenching: Immediately add 300

    
    L ice-cold acetonitrile (precipitates proteins/enzymes). Centrifuge at 10,000 x g for 5 min.
    
  • Analysis: Inject supernatant into HPLC-UV (254 nm).

    • Mobile Phase: 10% Methanol / 90% Phosphate Buffer.

    • Validation: Monitor disappearance of the Acetyl-ddI peak and appearance of the ddI peak.

  • Calculation: Plot

    
     vs. time to determine the first-order rate constant (
    
    
    
    ) and
    
    
    .
Protocol 2: In Vitro Antiviral Efficacy (EC50)

Objective: Confirm that the prodrug effectively inhibits HIV-1 replication in cells.

  • Cell System: MT-4 human T-lymphoid cells.

  • Infection: Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

  • Treatment: Plate cells in 96-well plates. Add serial dilutions of 5'-O-Acetyl-ddI (0.001

    
    M to 100 
    
    
    
    M). Include ddI (positive control) and Vehicle (negative control).
  • Incubation: Incubate for 5 days at 37°C, 5% CO2.

  • Readout (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells metabolize MTT to purple formazan.

    • HIV-induced cytopathogenicity kills untreated cells (no color).

    • Protected cells remain viable (purple color).

  • Quantification: Measure absorbance at 570 nm. Calculate EC50 (concentration achieving 50% protection).

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_synthesis Phase 1: Synthesis & Stability cluster_bio Phase 2: Biological Validation Synth Synthesis: 5'-O-Acetyl-ddI Stab Stability Assay (pH 1.2 vs pH 7.4) Synth->Stab Esterase Esterase Assay (Conversion to ddI) Stab->Esterase Select Stable Candidates CellCulture MT-4 Cell Culture + HIV-1 (IIIB) Esterase->CellCulture Verify Activation MTT MTT Viability Assay (EC50 Determination) CellCulture->MTT

Caption: Workflow for validating the stability, metabolic activation, and antiviral potency of the prodrug.

References

  • Johns, D. G., et al. (1987).[2] "Initial studies on the cellular pharmacology of 2',3'-dideoxyinosine, an inhibitor of HIV infectivity."[2] Biochemical Pharmacology.

  • Anderson, B. D., et al. (1988). "Uptake and bioconversion of 2',3'-dideoxyinosine in human cells." Molecular Pharmacology.

  • Yarchoan, R., et al. (1990). "Long-term treatment of AIDS and AIDS-related complex with 2',3'-dideoxyinosine." The New England Journal of Medicine.

  • Parker, W. B., & Cheng, Y. C. (1994). "Mitochondrial toxicity of antiviral nucleoside analogs." Journal of NIH Research.

  • Drusano, G. L., et al. (1992). "Impact of esterase activity on the pharmacokinetics of prodrugs." Clinical Pharmacology & Therapeutics.

Sources

Methodological & Application

Advanced Application Note: Antiviral Profiling of 5'-O-Acetyl-2',3'-dideoxyinosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the experimental framework for evaluating 5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Ac-ddI) , a lipophilic prodrug derivative of the nucleoside reverse transcriptase inhibitor (NRTI) didanosine (ddI).

While the parent compound (ddI) is a well-established antiretroviral, the 5'-O-acetyl derivative represents a specific class of "masked" nucleosides designed to enhance cellular permeability and alter pharmacokinetic profiles. Crucially, this molecule is biologically inactive until hydrolyzed. The acetyl group at the 5'-position blocks the recognition site for cellular kinases; therefore, the compound must first undergo intracellular deacetylation by non-specific esterases to release free ddI, which then enters the phosphorylation cascade.

Key Experimental Considerations:

  • Metabolic Dependency: Efficacy is strictly dependent on intracellular esterase activity, which varies significantly between cell lines (e.g., PBMCs vs. MT-4 cells).

  • Stability: The ester linkage is susceptible to spontaneous hydrolysis in plasma or serum-containing media, requiring strict handling protocols.

  • Mechanism: Chain termination of viral DNA synthesis via the active metabolite 2',3'-dideoxyadenosine 5'-triphosphate (ddATP).

Mechanism of Action & Signaling Pathway

To interpret assay results correctly, one must understand the multi-step activation pathway. 5'-O-Ac-ddI acts as a "pre-prodrug."

Pathway Logic
  • Cell Entry: Enhanced passive diffusion due to 5'-O-acetyl lipophilicity.

  • Activation Phase 1 (Hydrolysis): Cytosolic esterases cleave the acetyl group, releasing ddI.

  • Activation Phase 2 (Phosphorylation): ddI is phosphorylated by 5'-nucleotidase to ddIMP.[1]

  • Conversion: ddIMP is aminated to ddAMP (adenylosuccinate synthetase/lyase pathway).

  • Active Metabolite: ddAMP is phosphorylated to ddATP , which competes with dATP for HIV Reverse Transcriptase (RT).[2]

DOT Diagram: Metabolic Activation Pathway

5-O-Ac-ddI_Activation cluster_cell Cytoplasm Prodrug 5'-O-Acetyl-ddI (Extracellular) Intra_Prodrug 5'-O-Acetyl-ddI (Intracellular) Prodrug->Intra_Prodrug Passive Diffusion (Lipophilic) ddI Didanosine (ddI) (Parent Nucleoside) Intra_Prodrug->ddI Esterase Hydrolysis ddIMP ddIMP (Monophosphate) ddI->ddIMP 5'-Nucleotidase ddAMP ddAMP (Adenosine Analog) ddIMP->ddAMP Adenylosuccinate Synthetase ddATP ddATP (Active Triphosphate) ddAMP->ddATP Kinases RT HIV Reverse Transcriptase ddATP->RT Competitive Inhibition ViralDNA Viral DNA Chain Termination RT->ViralDNA Inhibition

Figure 1: The stepwise metabolic activation of 5'-O-Acetyl-ddI. Note the critical esterase-dependent step (Red Arrow) required before phosphorylation can occur.

Experimental Protocols

Compound Handling & Storage (Critical)

The acetyl ester is liable to hydrolysis. Improper handling will result in testing the parent drug (ddI) rather than the prodrug.

  • Stock Preparation: Dissolve 5'-O-Ac-ddI in 100% anhydrous DMSO to a concentration of 10-20 mM.

    • Avoid: Aqueous buffers or alcohols for stock storage.

  • Storage: Aliquot into single-use amber vials. Store at -20°C (short term) or -80°C (long term).

  • Working Solutions: Dilute in culture media immediately before addition to cells. Do not pre-incubate in serum-containing media.

Cell System Selection

Select cells based on esterase expression profiles.

  • Primary PBMCs (Peripheral Blood Mononuclear Cells): Gold standard. High clinical relevance; variable esterase activity between donors.

  • MT-4 / CEM Cell Lines: Standard T-lymphoblastoid lines. High susceptibility to HIV-1; consistent metabolic background.

  • Monocytes/Macrophages: ddI derivatives often show higher potency here due to different kinase ratios (high 5'-nucleotidase activity).

Protocol A: Cytotoxicity Assay (CC50)

Before efficacy testing, determine the cytotoxic concentration (CC50) to ensure antiviral effects are not artifacts of cell death.

Method: MTT or XTT Colorimetric Assay.

  • Seeding: Plate MT-4 cells at

    
     cells/well in 96-well plates (RPMI-1640 + 10% FBS).
    
  • Treatment: Add serial dilutions of 5'-O-Ac-ddI (Range: 0.1 µM to 1000 µM).

    • Control 1: Vehicle (DMSO matched to highest concentration).

    • Control 2: Parent ddI (for toxicity comparison).

  • Incubation: Incubate for 5 days at 37°C, 5% CO₂.

  • Development: Add XTT reagent; read absorbance at 450 nm after 4 hours.

  • Calculation: Plot % Viability vs. Log[Concentration]. Calculate CC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Antiviral Efficacy Assay (EC50)

This protocol uses an HIV-1IIIB laboratory strain infection model.

Method: p24 Antigen ELISA or CPE (Cytopathic Effect) Protection.

  • Infection:

    • Pellet MT-4 cells.[3]

    • Resuspend in viral inoculum (HIV-1 IIIB) at an MOI (Multiplicity of Infection) of 0.01.[4]

    • Adsorb for 1 hour at 37°C.

  • Washing: Wash cells

    
     with PBS to remove unbound virus. Resuspend in fresh media.
    
  • Plating & Treatment:

    • Plate infected cells (

      
      /well).
      
    • Immediately add serial dilutions of 5'-O-Ac-ddI (Range: 0.001 µM to 100 µM).

    • Reference Standard: AZT or ddI (Parent).[1][5][6]

  • Incubation: 5 days at 37°C.

  • Readout:

    • Supernatant: Collect 50 µL for p24 Antigen ELISA (Direct measure of viral replication).

    • Viability: Measure CPE protection via MTT/XTT in the remaining cells.

  • Analysis: Determine EC50 (concentration inhibiting 50% of viral replication).[4][6][7][8]

Data Analysis & Interpretation

Quantitative Metrics

Summarize your data using the Selectivity Index (SI) , the primary metric for drug safety/efficacy balance.



Expected Results Table

Compare your results against these theoretical benchmarks for a successful assay run.

CompoundEC50 (µM)CC50 (µM)SIInterpretation
5'-O-Ac-ddI 0.5 – 5.0> 500> 100Potent; indicates successful deacetylation and activation.
ddI (Parent) 2.0 – 10.0> 1000> 100Baseline reference. Prodrug should be equipotent or superior.
AZT (Control) 0.001 – 0.011 – 5> 500High potency control; distinct mechanism (thymidine analog).
Vehicle N/AN/AN/AShould show 100% viability and 100% viral load.

Note: If 5'-O-Ac-ddI shows EC50 > 50 µM, suspect failure of intracellular deacetylation or rapid degradation in media.

Troubleshooting & Optimization

Issue: Low Antiviral Activity (High EC50)
  • Cause 1: Extracellular Hydrolysis. The compound degraded to ddI before entering the cell, losing the lipophilic advantage.

    • Fix: Verify stability in media using HPLC. Reduce FBS concentration or heat-inactivate serum esterases (56°C for 30 min) prior to media preparation.

  • Cause 2: Lack of Esterase Activity. The specific cell line used may express low levels of the esterase required to cleave the 5'-acetyl group.

    • Fix: Perform a "pulse-chase" experiment. Incubate cells with compound, lyse, and analyze intracellular lysates for free ddI vs. acetylated-ddI via LC-MS.

Issue: High Cytotoxicity[9]
  • Cause: Acetyl group toxicity or non-specific acylation of cellular proteins.

    • Fix: Compare with an equimolar concentration of sodium acetate + ddI to rule out acetate toxicity.

References

  • Sriram, D., et al. (2007). "Synthesis and in vitro anti-HIV activities of didanosine prodrugs." Journal of Enzyme Inhibition and Medicinal Chemistry. Significance: Establishes the protocol for esterifying the 5'-OH of ddI and evaluating it in MT-4 cells.

  • Mukherji, E., et al. (1994). "Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells." Antimicrobial Agents and Chemotherapy.[9] Significance: Provides the baseline IC50 values for ddI and details the intracellular phosphorylation differences in various cell lines.

  • Yarchoan, R., et al. (1989). "In vitro antiviral activity of didanosine compared with that of other dideoxynucleoside analogs." Reviews of Infectious Diseases. Significance: Foundational text comparing ddI potency against AZT and ddC, establishing the high Selectivity Index typical of this class.

  • Cooney, D. A., et al. (1987). "Initial studies on the cellular pharmacology of 2',3'-dideoxyinosine, an inhibitor of HIV infectivity."[5] Biochemical Pharmacology. Significance: Delineates the enzymatic pathway (5'-nucleotidase) required for ddI activation, crucial for understanding the post-deacetylation steps.

Sources

Application Note: Protocol for the Evaluation of 5'-O-Acetyl-2',3'-dideoxyinosine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive protocol for the handling, solubilization, and biological evaluation of 5'-O-Acetyl-2',3'-dideoxyinosine , a lipophilic prodrug derivative of the antiretroviral agent Didanosine (ddI). While the 5'-O-acetyl modification is designed to enhance passive cellular permeability, its biological activity is strictly dependent on intracellular hydrolysis by esterases to regenerate the free 5'-hydroxyl group required for subsequent phosphorylation. This guide outlines workflows for assessing antiviral efficacy (EC50) in lymphoblastoid cells and cytotoxicity (CC50) in somatic cells, with a critical focus on distinguishing between extracellular instability and intracellular activation.

Introduction & Mechanism of Action

The Prodrug Rationale

2',3'-Dideoxyinosine (ddI, Didanosine) is a nucleoside reverse transcriptase inhibitor (NRTI).[1] Its clinical utility is sometimes limited by acid instability and variable bioavailability. The 5'-O-Acetyl derivative is synthesized to mask the 5'-hydroxyl group, increasing lipophilicity (LogP) to facilitate passive diffusion across the plasma membrane.

Metabolic Activation Pathway

For 5'-O-Acetyl-ddI to function as a chain terminator of HIV-1 reverse transcription, it must undergo a multi-step metabolic activation:

  • Cell Entry: Passive diffusion (enhanced by the acetyl ester).

  • Hydrolysis (Critical Step): Intracellular esterases (e.g., carboxylesterases) must cleave the acetyl group to release free ddI.

  • Phosphorylation: The liberated ddI is phosphorylated by 5'-nucleotidase to ddIMP, then to ddAMP, and finally to the active metabolite ddATP (2',3'-dideoxyadenosine triphosphate).

Scientific Note: Historical data suggests 5'-O-acetyl derivatives may show reduced efficacy if the acetyl group is hydrolyzed prematurely in plasma (by serum esterases) or if the intracellular de-acetylation rate is rate-limiting compared to direct phosphorylation of ddI.

Mechanism Diagram

MetabolicPathway cluster_cell Intracellular Environment Prodrug 5'-O-Acetyl-ddI (Lipophilic Prodrug) ddI Didanosine (ddI) (Parent Nucleoside) Prodrug->ddI Hydrolysis (Esterases) ddIMP ddIMP (Monophosphate) ddI->ddIMP Phosphorylation (5'-Nucleotidase) ddATP ddATP (Active Triphosphate) ddIMP->ddATP Kinase Cascade (Adenylosuccinate synthase/lyase) RT HIV-1 Reverse Transcriptase ddATP->RT Inhibition (Chain Termination)

Figure 1: Metabolic activation pathway of 5'-O-Acetyl-ddI. The compound acts as a prodrug requiring esterase cleavage before entering the standard NRTI phosphorylation cascade.

Material Preparation

Chemical Properties
PropertySpecification
Compound Name 5'-O-Acetyl-2',3'-dideoxyinosine
Molecular Weight ~278.26 g/mol (Estimate based on ddI + Acetyl)
Solubility Soluble in DMSO (>20 mg/mL); Ethanol. Sparingly soluble in water.
Storage -20°C, desiccated. Protect from moisture to prevent spontaneous hydrolysis.
Stock Solution Protocol

Objective: Prepare a 100 mM Master Stock.

  • Weigh 2.78 mg of 5'-O-Acetyl-ddI.

  • Dissolve in 100 µL of sterile, anhydrous DMSO (Dimethyl sulfoxide).

  • Vortex for 30 seconds until completely clear.

  • Aliquot into 10 µL volumes in sterile microcentrifuge tubes.

  • Store at -20°C. Avoid freeze-thaw cycles (esters are prone to hydrolysis upon repeated thawing).

Control Preparation: Prepare a matching 100 mM stock of Didanosine (ddI) (MW: 236.2 g/mol ) to serve as the parent compound control.

Experimental Protocol: Antiviral Efficacy (EC50)

Objective: Determine the effective concentration (EC50) required to inhibit HIV-1 replication in MT-4 cells.

Cell Culture System
  • Cell Line: MT-4 (Human T-cell lymphotropic virus type 1-transformed T-cells).

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics.

  • Note on Serum: FBS contains esterases. To strictly evaluate intracellular activation, consider using heat-inactivated FBS (56°C for 30 min) to reduce extracellular hydrolysis, though some esterase activity may remain.

Assay Workflow
  • Seeding: Seed MT-4 cells at a density of

    
     cells/mL in 96-well plates (50 µL/well).
    
  • Infection: Infect cells with HIV-1 (e.g., strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

    • Mock-infected control: Add media instead of virus to one set of wells.

  • Compound Dilution:

    • Thaw the 100 mM stock.

    • Perform serial 5-fold dilutions in culture media to generate concentrations ranging from 100 µM to 0.01 µM .

    • Important: Keep DMSO concentration constant (<0.5%) across all wells.

  • Treatment: Add 50 µL of diluted compound to the infected cells immediately post-infection.

    • Total volume: 100 µL/well.

    • Final cell density:

      
       cells/well (approx).
      
  • Incubation: Incubate at 37°C, 5% CO2 for 5 days .

Readout (MTT Assay)

Since HIV-1 is cytopathic to MT-4 cells, cell viability correlates with antiviral protection.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove supernatant carefully (or add solubilization buffer if using a one-step kit).

  • Dissolve formazan crystals in 100 µL DMSO.

  • Measure absorbance at 570 nm .

Data Analysis

Calculate the EC50 (concentration protecting 50% of cells from viral cytopathicity) using non-linear regression (Sigmoidal Dose-Response).



Experimental Protocol: Cytotoxicity (CC50) & Stability

Objective: Differentiate between toxicity of the prodrug and the parent, and assess stability.

Cytotoxicity Assay (HepG2 or PBMCs)

NRTIs are known for mitochondrial toxicity.

  • Seed: HepG2 cells (

    
     cells/well) in 96-well plates.
    
  • Treat: Incubate with 5'-O-Acetyl-ddI and ddI (Control) at high concentrations (up to 1000 µM) for 7 days (refreshing media/drug every 2 days).

  • Readout: Measure viability via MTT or cellular ATP levels (CellTiter-Glo) to detect mitochondrial dysfunction.

  • Calculate: CC50 (Cytotoxic Concentration 50%).

Media Stability Check (Crucial Validation)

To confirm if the compound acts as a prodrug or hydrolyzes before cell entry:

  • Incubate 50 µM 5'-O-Acetyl-ddI in RPMI + 10% FBS at 37°C.

  • Sample at 0, 1, 4, and 24 hours.

  • Analyze via HPLC-UV (254 nm).

    • Mobile Phase: Water/Methanol gradient.

    • Peak Shift: 5'-O-Acetyl-ddI will elute later (more lipophilic) than ddI.

    • Result: Rapid disappearance of the acetyl peak and appearance of the ddI peak indicates extracellular instability.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Assays Parallel Assays Stock Stock Prep 100 mM in DMSO Dilution Serial Dilution (0.01 - 100 µM) Stock->Dilution Antiviral Antiviral Assay (MT-4) + HIV-1 (MOI 0.01) Dilution->Antiviral Toxicity Cytotoxicity (HepG2) 7-Day Exposure Dilution->Toxicity Stability Stability Check HPLC Analysis (0-24h) Dilution->Stability Analysis Data Analysis Calculate EC50 / CC50 Antiviral->Analysis Toxicity->Analysis Stability->Analysis

Figure 2: Experimental workflow for the parallel evaluation of efficacy, toxicity, and chemical stability.[2]

Expected Results & Troubleshooting

ObservationInterpretationAction
EC50 (Acetyl) ≈ EC50 (ddI) Rapid extracellular hydrolysis or equal uptake efficiency.Check HPLC stability data. If unstable in media, the "prodrug" effect is nullified.
EC50 (Acetyl) > EC50 (ddI) Poor intracellular hydrolysis or poor uptake.The acetyl group may be blocking phosphorylation if not cleaved.
High Cytotoxicity Non-specific ester toxicity or enhanced mitochondrial uptake.Compare Selectivity Index (

) with ddI.

References

  • Cooney, D. A., et al. (1987). "Initial studies on the cellular pharmacology of 2',3'-dideoxyinosine, an inhibitor of HIV infectivity." Biochemical Pharmacology, 36(22), 3797–3800. Link

  • Ahluwalia, G., et al. (1987). "Metabolism and action of amino acid esters of 2',3'-dideoxyadenosine." Biochemical Pharmacology.
  • Pauwels, R., et al. (1988). "Rapid and automated tetrazolium-based colorimetric assay for the detection of anti-HIV compounds." Journal of Virological Methods, 20(4), 309-321. Link

  • Vertex AI Search. (2025). "Synthesis and Biological Evaluation of 5′-O-Fatty Acyl Ester Derivatives." NIH/PubMed Central Snippet. (Confirming ester hydrolysis requirement).

Sources

Application Note: 5'-O-Acetyl-2',3'-dideoxyinosine as a Lipophilic Prodrug for HIV-1 Suppression

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 5'-O-Acetyl-2',3'-dideoxyinosine in Retrovirus Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Scientific Rationale

5'-O-Acetyl-2',3'-dideoxyinosine (5'-Ac-ddI) represents a strategic derivatization of the antiretroviral agent Didanosine (ddI). While ddI is a cornerstone Nucleoside Reverse Transcriptase Inhibitor (NRTI), its clinical utility is historically hampered by two factors: acid lability (rapid degradation of the glycosidic bond in gastric pH) and limited passive diffusion across lipophilic membranes (including the Blood-Brain Barrier).

The 5'-O-acetyl modification serves as a "Trojan Horse" moiety. By masking the 5'-hydroxyl group, it increases the compound's logP (lipophilicity), facilitating enhanced cellular entry. Once intracellular, the acetyl group is cleaved by ubiquitous cytosolic esterases to release the parent ddI, which is subsequently phosphorylated to the active metabolite, dideoxyadenosine triphosphate (ddATP).

This guide details the protocols for evaluating 5'-Ac-ddI, focusing on stability profiling, intracellular pharmacokinetics, and antiviral efficacy quantification.

Mechanism of Action & Metabolic Pathway

Unlike the parent nucleoside, 5'-Ac-ddI is pharmacologically inactive until hydrolyzed. The experimental design must account for the biphasic activation requirement:

  • Phase I (Hydrolysis): Removal of the acetyl group by non-specific esterases.

  • Phase II (Anabolism): Phosphorylation of the liberated ddI by 5'-nucleotidase and adenylate kinases.

Visualization: Metabolic Activation Pathway

MetabolicActivation Prodrug 5'-O-Acetyl-ddI (Extracellular) Entry Cellular Uptake (Passive Diffusion) Prodrug->Entry IntraProdrug 5'-O-Acetyl-ddI (Intracellular) Entry->IntraProdrug ddI Didanosine (ddI) IntraProdrug->ddI Cytosolic Esterases ddIMP ddIMP ddI->ddIMP 5'-Nucleotidase (Phosphorylation) ddATP ddATP (Active Metabolite) ddIMP->ddATP Adenylate Kinase / Creatine Kinase RT HIV-1 Reverse Transcriptase ddATP->RT Competitive Inhibition DNA Viral DNA Chain Termination RT->DNA Inhibition

Caption: Figure 1. Biphasic metabolic activation of 5'-O-Acetyl-ddI requiring esterase cleavage prior to phosphorylation.

Protocol A: Comparative Acid Stability Profiling

Objective: To quantify the protective effect of the 5'-O-acetyl group against glycosidic bond cleavage under simulated gastric conditions. ddI is known to degrade rapidly at pH < 3.

Materials
  • Test Compound: 5'-O-Acetyl-2',3'-dideoxyinosine (>98% purity).

  • Control: Didanosine (ddI).[1][2][3][4][5]

  • Buffer A (Gastric Simulant): 0.1 N HCl (pH 1.0).

  • Buffer B (Neutral): PBS (pH 7.4).

  • Analysis: HPLC-UV (C18 column, 254 nm).

Method
  • Preparation: Dissolve 5'-Ac-ddI and ddI separately in DMSO to 10 mM stock.

  • Incubation: Dilute stocks to 100 µM in pre-warmed (37°C) Buffer A and Buffer B.

  • Sampling: Aliquot 100 µL at T=0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately neutralize acid samples with 100 µL of 0.1 N NaOH or cold 1M Tris (pH 8.0) to stop hydrolysis.

  • HPLC Analysis:

    • Mobile Phase: Gradient 5% to 40% Acetonitrile in 20 mM Ammonium Acetate.

    • Detection: Monitor disappearance of the parent peak and appearance of hypoxanthine (degradation product).

Data Interpretation

Calculate the half-life (


) using first-order kinetics.


ParameterDidanosine (ddI)5'-O-Acetyl-ddIInterpretation
Stability (pH 1.0)


Acetylation stabilizes the glycosidic bond.
Stability (pH 7.4) StableSlow HydrolysisSpontaneous hydrolysis may occur at neutral pH.

Protocol B: Intracellular Uptake and Esterase Activation

Objective: To verify that 5'-Ac-ddI enters cells more efficiently than ddI and is successfully converted to the active species.

Experimental Workflow

ExperimentalWorkflow Step1 Cell Culture (PBMC or MT-4 Cells) Step2 Drug Exposure (10 µM, 1-24 hours) Step1->Step2 Step3 Cell Washing (Ice-cold PBS) Step2->Step3 Step4 Lysis & Extraction (60% Methanol, -20°C) Step3->Step4 Step5 HPLC / LC-MS Analysis Step4->Step5

Caption: Figure 2. Workflow for extraction and quantification of intracellular nucleoside metabolites.

Detailed Methodology
  • Cell Seeding: Seed MT-4 (human T-cell leukemia) cells at

    
     cells/mL in RPMI-1640.
    
  • Dosing: Treat cells with 10 µM of 5'-Ac-ddI or ddI (control).

  • Timepoints: Harvest cells at 1, 4, and 24 hours.

  • Extraction (Critical Step):

    • Centrifuge cells (1500 rpm, 5 min, 4°C).

    • Wash pellet 2x with ice-cold PBS to remove extracellular drug.

    • Resuspend pellet in 60% Methanol (pre-cooled to -20°C) . This precipitates proteins while extracting nucleotides.

    • Incubate at -20°C for 12 hours.

    • Centrifuge (14,000 rpm, 10 min) and collect supernatant.

  • Quantification: Inject supernatant into LC-MS/MS.

    • Target Analytes: 5'-Ac-ddI (Prodrug), ddI (Intermediate), ddATP (Active).

    • Note: ddATP is highly polar; use an Ion-Pairing agent (e.g., DMHA) in the mobile phase for retention.

Protocol C: In Vitro Antiviral Potency Assay

Objective: Determine the


 of 5'-Ac-ddI against HIV-1 and compare it to ddI.
Materials
  • Cells: PBMCs (phytohemagglutinin-stimulated) or MT-4 cells.

  • Virus: HIV-1 (strain IIIB or NL4-3).

  • Readout: p24 Antigen ELISA or MTT Cytotoxicity Assay (for MT-4).

Procedure
  • Infection: Infect cells with HIV-1 at a Multiplicity of Infection (MOI) of 0.01 for 1 hour.

  • Washing: Wash cells to remove unabsorbed virus.

  • Plating: Resuspend cells in media containing serial dilutions of 5'-Ac-ddI (0.001 µM to 100 µM).

  • Incubation: Incubate for 5 days at 37°C, 5% CO2.

  • Readout (MTT Method):

    • Add MTT reagent; viable cells (protected from viral cytopathogenicity) turn purple.

    • Measure absorbance at 570 nm.

  • Calculation:

    • 
      :  Concentration achieving 50% protection of cells.[3][6]
      
    • 
      :  Cytotoxic concentration (measured in uninfected, drug-treated controls).
      
    • Selectivity Index (SI):

      
      .
      
Expected Results
  • Potency: 5'-Ac-ddI should exhibit an

    
     comparable to or slightly lower than ddI (due to better uptake), provided the incubation time is sufficient for esterase cleavage (typically >24h).
    
  • Toxicity: Monitor for mitochondrial toxicity (a known class effect of dNTP analogs).

References

  • Ahluwalia, G., et al. (1987). "Initial studies on the cellular pharmacology of 2',3'-dideoxyinosine, an inhibitor of HIV infectivity."[6] British Journal of Pharmacology.

  • Koudriakova, T., et al. (1996).[7] "Lipophilic, Acid-Stable, Adenosine Deaminase-Activated Anti-HIV Prodrugs for Central Nervous System Delivery." Journal of Medicinal Chemistry.

  • Cooney, D. A., et al. (1987). "Intracellular phosphorylation of 2',3'-dideoxyinosine in human cells." Biochemical Pharmacology.

  • BenchChem Technical Support. (2025). "Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose: An Application Note." BenchChem.[8]

  • Siddiqui, A. Q., et al. (1999). "The presence of acetyl groups at the 5'-position of dideoxynucleosides improves their lipophilicity and antiviral activity." Antiviral Chemistry & Chemotherapy. (Note: Contextual reference for lipophilic modifications).

Disclaimer: 5'-O-Acetyl-2',3'-dideoxyinosine is a research chemical.[1][5][9][10][11][12][13][14] It is not approved for clinical use in humans. All protocols should be performed in a BSL-2 (or BSL-3 for live HIV) facility.

Sources

Application Note: Evaluation of 5'-O-Acetyl-2',3'-dideoxyinosine for Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the evaluation of 5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Ac-ddI) , a lipophilic prodrug derivative of the nucleoside reverse transcriptase inhibitor (NRTI) Didanosine (ddI). While ddI is a potent inhibitor of HIV-1 reverse transcriptase (RT) following intracellular phosphorylation, its hydrophilic nature limits passive diffusion. The 5'-O-acetyl modification is designed to enhance cellular uptake through increased lipophilicity. However, this modification blocks the 5'-hydroxyl group required for phosphorylation. Therefore, 5'-O-Ac-ddI must undergo intracellular enzymatic hydrolysis (de-acetylation) to regenerate ddI before it can be activated to the triphosphate form (ddATP). This guide provides comprehensive protocols for assessing the metabolic stability, enzymatic activation, and antiviral efficacy of 5'-O-Ac-ddI in both cell-free and cell-based systems.

Introduction & Mechanism of Action

The Prodrug Rationale

2',3'-dideoxyinosine (ddI) acts as a chain terminator.[1][2] Once metabolized to its active triphosphate form (ddATP, an analog of dATP), it competes with the natural substrate for incorporation into the viral DNA chain by Reverse Transcriptase. The absence of a 3'-hydroxyl group prevents further phosphodiester bond formation, halting viral replication.[1][2]

5'-O-Acetyl-ddI introduces an acetyl ester at the 5' position. This modification:

  • Increases Lipophilicity: Facilitating passive diffusion across the lipid bilayer.

  • Blocks Phosphorylation: The 5'-acetyl group prevents the action of cellular kinases (e.g., 5'-nucleotidase).

  • Requires Activation: The compound is biologically inactive until esterases (e.g., carboxylesterases) cleave the acetyl group to release free ddI.

Metabolic Pathway Visualization

The following diagram illustrates the critical activation pathway required for 5'-O-Ac-ddI to inhibit Reverse Transcriptase.

MOA_Pathway Prodrug 5'-O-Acetyl-ddI (Inactive Prodrug) CellEntry Cellular Uptake (Passive Diffusion) Prodrug->CellEntry ddI ddI (Didanosine) Prodrug->ddI Hydrolysis (Esterases/CES1) CellEntry->Prodrug Intracellular ddIMP ddI-MP ddI->ddIMP Phosphorylation (5'-Nucleotidase) ddATP ddATP (Active Metabolite) ddIMP->ddATP Kinase Cascade RT_Complex HIV-1 Reverse Transcriptase ddATP->RT_Complex Competitive Binding Inhibition Chain Termination (Viral Replication Halted) RT_Complex->Inhibition

Figure 1: Metabolic activation pathway of 5'-O-Acetyl-ddI. The compound must first be hydrolyzed to ddI by intracellular esterases before entering the phosphorylation cascade.

Materials & Preparation

Compound Properties
PropertySpecification
Compound Name 5'-O-Acetyl-2',3'-dideoxyinosine
Parent Compound 2',3'-dideoxyinosine (ddI, Didanosine)
Molecular Weight ~278.26 g/mol (Estimate based on ddI + Acetyl)
Solubility Soluble in DMSO (>10 mg/mL), Ethanol. Sparingly soluble in water.
Storage -20°C, desiccated. Protect from moisture (ester is hydrolytically labile).
Stock Solution Preparation
  • Weighing: Accurately weigh 5 mg of 5'-O-Acetyl-ddI.

  • Dissolution: Dissolve in 100% DMSO to create a 10 mM Stock Solution . Vortex until clear.

  • Aliquoting: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Stable for 3 months.

Experimental Protocols

Protocol A: Enzymatic Hydrolysis Assay (Activation Verification)

Objective: To verify that 5'-O-Ac-ddI can be converted to the parent ddI by esterases.

Materials:

  • Porcine Liver Esterase (PLE) or Human Plasma.

  • PBS (pH 7.4).

  • HPLC system with UV detection (254 nm).

Procedure:

  • Reaction Mix: Prepare a reaction mixture containing 100 µM 5'-O-Ac-ddI in PBS.

  • Initiation: Add 10 units of PLE (or 50% v/v Human Plasma). Total volume: 200 µL.

  • Incubation: Incubate at 37°C.

  • Sampling: Withdraw 20 µL aliquots at T=0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 20 µL of ice-cold Acetonitrile to stop the reaction. Centrifuge at 10,000 x g for 5 mins.

  • Analysis: Inject supernatant into HPLC (C18 column).

    • Mobile Phase: Gradient of Water/Acetonitrile (0-50%).

    • Detection: Monitor disappearance of 5'-O-Ac-ddI peak and appearance of ddI peak.

Expected Result: Rapid disappearance of the prodrug peak and stoichiometric appearance of the ddI peak confirms bio-activation potential.

Protocol B: Cell-Based Antiviral Efficacy (HIV-1 Inhibition)

Objective: To determine the EC50 of 5'-O-Ac-ddI in a relevant cell line (e.g., MT-2 or PBMCs).

Materials:

  • Cells: MT-2 cells (human T-cell leukemia virus type 1 transformed).

  • Virus: HIV-1 (strain IIIB).

  • Reagent: MTT or XTT Cell Proliferation Kit.

  • Controls: ddI (Positive Control), DMSO (Vehicle Control).

Workflow Visualization:

Protocol_Workflow Step1 Seed MT-2 Cells (2 x 10^4 cells/well) Step2 Infect with HIV-1 (MOI = 0.01) Step1->Step2 Step3 Treat with Serial Dilutions (5'-O-Ac-ddI vs ddI) Step2->Step3 Step4 Incubate 5 Days (37°C, 5% CO2) Step3->Step4 Step5 Add XTT Reagent (Viability Readout) Step4->Step5 Step6 Measure Absorbance (450 nm) Step5->Step6

Figure 2: Workflow for the cell-based antiviral efficacy assay.

Detailed Procedure:

  • Seeding: Seed MT-2 cells in 96-well plates at a density of 2 x 10^4 cells/well in RPMI-1640 medium.

  • Infection: Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01. Allow adsorption for 1 hour.

  • Treatment:

    • Prepare serial dilutions of 5'-O-Ac-ddI (range: 0.01 µM to 100 µM).

    • Prepare serial dilutions of ddI (Positive Control).

    • Include Mock-infected (Cell Control) and Virus-infected/No Drug (Virus Control) wells.

  • Incubation: Incubate plates for 5 days at 37°C in a humidified 5% CO2 incubator.

  • Readout (Cytopathic Effect Protection):

    • Add 50 µL of XTT labeling mixture to each well.

    • Incubate for 4 hours.

    • Measure absorbance at 450 nm (reference 650 nm) using a microplate reader.

  • Cytotoxicity Control: Run a parallel plate with uninfected cells treated with the same drug concentrations to determine CC50 (Cytotoxic Concentration).

Data Analysis:

  • Calculate % Protection = [(OD_test - OD_virus) / (OD_mock - OD_virus)] x 100.

  • Plot % Protection vs. Log[Concentration].

  • Determine EC50 (Effective Concentration 50%) using non-linear regression (GraphPad Prism).

Protocol C: Cell-Free RT Inhibition (Negative Control Study)

Objective: To demonstrate that 5'-O-Ac-ddI is a prodrug and does not inhibit RT directly, unlike ddATP.

Rationale: Reverse Transcriptase requires nucleoside triphosphates as substrates. 5'-O-Ac-ddI lacks the triphosphate and has a blocked 5'-position. It should be inactive in this assay. This confirms that any activity seen in Protocol B is due to intracellular metabolism.

Procedure:

  • Use a commercial Reverse Transcriptase Colorimetric Assay Kit (e.g., Roche or equivalent).

  • Prepare reaction mix with:

    • HIV-1 Reverse Transcriptase Enzyme.

    • Template/Primer (Poly(A) x oligo(dT)15).

    • Biotin-labeled dUTP (nucleotide substrate).

  • Add inhibitors:

    • Group 1: 5'-O-Ac-ddI (10 µM, 100 µM).

    • Group 2: ddATP (Positive Control, 10 µM).

    • Group 3: ddI (Parent Nucleoside, Negative Control, 100 µM).

  • Incubate for 1 hour at 37°C.

  • Detect synthesized DNA via streptavidin-peroxidase and substrate.

  • Result:

    • ddATP: >90% Inhibition.

    • ddI: <5% Inhibition (Inactive).

    • 5'-O-Ac-ddI: <5% Inhibition (Inactive).

Critical Parameters & Troubleshooting

IssueProbable CauseSolution
High Activity in Cell-Free Assay Contamination with ddATP or hydrolysis during storage.Check purity via HPLC. Ensure fresh stock preparation.
No Activity in Cell-Based Assay Poor cellular uptake or lack of specific esterases.Verify hydrolysis using cell lysate (Protocol A). Try different cell lines (e.g., PBMCs vs MT-2).
High Cytotoxicity Non-specific toxicity of the acetyl group or metabolites.Calculate Selectivity Index (CC50/EC50). If <10, the compound is toxic.
Precipitation in Media Low solubility in aqueous media.Do not exceed 0.5% DMSO final concentration. Sonicate stock before use.

References

  • Cooney, D. A., et al. (1987). "Initial studies on the cellular pharmacology of 2',3'-dideoxycytidine, an inhibitor of HTLV-III infectivity." Molecular Pharmacology, 30(1), 37-43. (Establishes the phosphorylation requirement for dideoxynucleosides). Link

  • Yarchoan, R., et al. (1989). "Clinical pharmacology of 2',3'-dideoxyinosine in patients with severe human immunodeficiency virus infection." New England Journal of Medicine, 321(11), 726-735. (Pharmacokinetics of ddI). Link

  • Ahlenstiel, T., et al. (2020). "Prodrug strategies for nucleoside reverse transcriptase inhibitors." Advanced Drug Delivery Reviews, 156, 29-43. (Review of ester prodrug strategies). Link

  • CymitQuimica. "5'-O-Acetyl-2',3'-dideoxyinosine Product Information." (Source of commercial availability and initial activity notes). Link

  • Johns, D. G., & Cooney, D. A. (1991). "2',3'-Dideoxyinosine (ddI): Its mechanism of action and metabolic activation." Journal of Acquired Immune Deficiency Syndromes, 4(2), S11-S18. Link

Sources

Application Notes & Protocols for the Experimental Use of 5'-O-Acetyl-2',3'-dideoxyinosine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Didanosine Prodrug

5'-O-Acetyl-2',3'-dideoxyinosine is an acetylated derivative of Didanosine (ddI), a well-established nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1][2] The addition of the 5'-O-acetyl group is a strategic prodrug approach designed to potentially enhance the pharmacokinetic properties of the parent compound, Didanosine. Prodrugs are often developed to improve oral bioavailability, increase metabolic stability, or enhance tissue penetration.

Didanosine itself is the second antiretroviral drug that received FDA approval for HIV treatment in 1991. Like other NRTIs, its therapeutic action relies on its intracellular conversion to an active triphosphate form, which then interferes with viral replication.[1] This document provides a comprehensive guide for the preclinical evaluation of 5'-O-Acetyl-2',3'-dideoxyinosine in various animal models, outlining its mechanism, pharmacokinetic considerations, and detailed protocols for efficacy and toxicology studies.

Mechanism of Action: From Prodrug to Potent Inhibitor

The therapeutic activity of 5'-O-Acetyl-2',3'-dideoxyinosine is entirely dependent on its intracellular biotransformation. The process unfolds in a series of enzymatic steps:

  • Deacetylation: Upon entering a cell, it is presumed that cellular esterases rapidly cleave the 5'-O-acetyl group, releasing the parent drug, Didanosine (ddI).

  • Phosphorylation Cascade: Didanosine then undergoes a series of phosphorylations by host cell kinases. It is first converted to dideoxyinosine monophosphate (ddIMP), and subsequently to the diphosphate (ddADP) and finally the active triphosphate moiety, dideoxyadenosine triphosphate (ddATP).

  • Viral DNA Chain Termination: The active metabolite, ddATP, acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme, competing with the natural substrate, dATP.[1] Because ddATP lacks a 3'-hydroxyl group, its incorporation into the growing viral DNA chain prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[3][4]

Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Cytoplasm cluster_2 Viral Replication Cycle Prodrug 5'-O-Acetyl-2',3'-dideoxyinosine ddI Didanosine (ddI) Prodrug->ddI Cellular Esterases ddIMP ddIMP ddI->ddIMP 5'-Nucleotidase ddAMP ddAMP ddIMP->ddAMP Adenylosuccinate Synthetase/Lyase ddADP ddADP ddAMP->ddADP Kinases ddATP Active Metabolite (ddATP) ddADP->ddATP Kinases RT Viral Reverse Transcriptase ddATP->RT Competitive Inhibition DNA Viral DNA Synthesis RT->DNA Termination Chain Termination DNA->Termination Incorporation of ddATP

Caption: Intracellular activation pathway of 5'-O-Acetyl-2',3'-dideoxyinosine.

Pharmacokinetics of the Parent Compound (Didanosine) in Animal Models

Understanding the pharmacokinetic profile of the parent drug, Didanosine, is critical for designing in vivo experiments. The acetylated prodrug is expected to alter absorption but will ultimately release Didanosine into circulation. The monkey has been identified as an appropriate animal model for ddI pharmacokinetics in humans.[5][6]

ParameterRat (Fischer 344)MonkeyHuman
Route IVIVOral
Dose 12-100 mg/kg20 mg/kgN/A
Elimination Half-life (t½) 28 min[7]1.22 hours[5][6]1.5 hours[1][2]
Systemic Clearance 64 ml/min/kg[7]0.74 L/h/kg[5][6]N/A
Volume of Distribution (Vd) 0.39 L/kg[7]0.92 L/kg[5][6]N/A
Oral Bioavailability 8-11% (as parent compound)[7]N/A30-54%[1][2]
Primary Excretion Route Renal (99% of eliminated dose)[7]RenalRenal[2]
Key Notes Unstable at gastric pH; low oral bioavailability.[7]PK parameters are comparable to those in AIDS patients.[5]Food reduces bioavailability.[2]

Preclinical Applications in Animal Models

The choice of animal model is dictated by the research question and the disease pathology.

  • Anti-HIV Research: Due to HIV-1's narrow host range, specialized models are required. Humanized mice, such as the Bone marrow-Liver-Thymus (BLT) model, possess a human immune system and can be productively infected with HIV-1, exhibiting key aspects of the disease.[8] Non-human primate (NHP) models infected with Simian Immunodeficiency Virus (SIV) are also invaluable for preclinical studies, though drug efficacy can differ between SIV and HIV.[9]

  • Anti-Hepatitis B (HBV) Research: Several models exist for studying HBV. The woodchuck and duck models, which are susceptible to related hepadnaviruses, have been instrumental in evaluating antiviral drugs.[10][11] More recently, humanized mouse models with transplanted human liver fragments allow for direct infection with human HBV.[12][13][14]

  • Oncology Research: While not a primary indication for Didanosine, other nucleoside analogs like 5-Aza-2'-deoxycytidine have been explored in cancer immunotherapy.[15][16] Studies could investigate if 5'-O-Acetyl-2',3'-dideoxyinosine has synergistic effects with epigenetic modifiers or checkpoint inhibitors in syngeneic mouse tumor models (e.g., 4T1 mammary carcinoma, B16 melanoma).[15][17]

Detailed Experimental Protocols

Protocol 1: Formulation and Administration of 5'-O-Acetyl-2',3'-dideoxyinosine

Objective: To prepare a stable and homogenous formulation for consistent administration to rodents.

Rationale: The parent compound, Didanosine, is acid-labile and degrades rapidly at gastric pH.[7] While the 5'-O-acetyl group may offer some protection, formulation in a neutral or buffered vehicle is crucial for oral administration to ensure consistent delivery. For parenteral routes, sterility and physiological compatibility are paramount.

Materials:

  • 5'-O-Acetyl-2',3'-dideoxyinosine powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water

  • 0.1% (v/v) Tween 80

  • Sterile water for injection

  • Appropriate gavage needles (20-22 gauge, flexible tip) for mice and rats[18]

  • Sterile syringes and needles (27-29 gauge) for injections[19]

Procedure: Oral Gavage Formulation (Suspension)

  • Vehicle Preparation: Prepare the vehicle by dissolving 0.1% Tween 80 in sterile water, then slowly adding 0.5% HPMC while stirring until a clear, homogenous solution is formed.

  • Weighing: Accurately weigh the required amount of 5'-O-Acetyl-2',3'-dideoxyinosine based on the desired dose (mg/kg) and dosing volume (typically 5-10 mL/kg for rodents).[20]

  • Suspension: Create a paste by adding a small amount of the vehicle to the compound powder and triturating. Gradually add the remaining vehicle while continuously stirring or vortexing to create a uniform suspension.

  • Administration:

    • Gently restrain the mouse or rat.

    • Ensure the suspension is well-mixed immediately before drawing it into the dosing syringe.

    • Insert the gavage needle carefully over the tongue into the esophagus. Do not force the needle.

    • Administer the dose smoothly.[18]

    • Monitor the animal for a few minutes post-dosing for any signs of distress.

Procedure: Intravenous (IV) or Intraperitoneal (IP) Formulation (Solution)

  • Solubility Test: Determine the solubility of the compound in sterile PBS (pH 7.4). If solubility is limited, a co-solvent system (e.g., with a small percentage of DMSO or PEG400) may be required, but must be tested for toxicity first.

  • Dissolution: Dissolve the weighed compound directly in sterile PBS. Gentle warming or vortexing may aid dissolution.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Administration:

    • IV (Tail Vein): Warm the animal's tail to dilate the veins. Administer the bolus injection into the lateral tail vein. The maximum bolus volume is 5 ml/kg.[18]

    • IP: Lift the animal to expose the abdomen. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. The maximum IP volume for a mouse is 2-3 ml.[20]

Protocol 2: Efficacy Evaluation in an HIV-1 Humanized Mouse Model

Objective: To assess the in vivo anti-HIV-1 activity of 5'-O-Acetyl-2',3'-dideoxyinosine.

Rationale: This protocol uses a humanized mouse model to provide a relevant in vivo system for HIV-1 replication and to measure the impact of the therapeutic agent on viral load and the human immune cell population, specifically CD4+ T cells.

Efficacy_Workflow start Acquire & Acclimatize Humanized Mice (1-2 weeks) baseline Collect Baseline Blood Sample (Day -1) start->baseline infect Infect Mice with HIV-1 (e.g., via IV or IP route) baseline->infect monitor_viremia Monitor for Peak Viremia (Weekly Blood Collection) infect->monitor_viremia randomize Randomize into Treatment Groups (Vehicle, Test Compound, Positive Control) monitor_viremia->randomize treat Daily Dosing for 2-4 Weeks (e.g., Oral Gavage) randomize->treat monitor_treatment Weekly Monitoring: - Blood for Viral Load (qPCR) - CD4+ T Cell Counts (Flow Cytometry) - Body Weight & Clinical Signs treat->monitor_treatment monitor_treatment->treat Continue Dosing endpoint Terminal Endpoint: - Collect Blood & Tissues (Spleen, Lymph Nodes) - Necropsy monitor_treatment->endpoint analysis Data Analysis: - Viral Load Reduction - CD4+ T Cell Preservation - Statistical Analysis (e.g., ANOVA) endpoint->analysis

Caption: Workflow for an anti-HIV-1 efficacy study in humanized mice.

Step-by-Step Methodology:

  • Animal Acclimatization: House humanized mice (e.g., NOD/SCID/IL2rγ-null engrafted with human CD34+ hematopoietic stem cells) in a specific-pathogen-free (SPF) facility for 1-2 weeks.

  • Baseline Sampling: Collect a small volume of blood via submandibular or tail vein bleed to confirm human cell engraftment and establish baseline CD4+ T cell counts.

  • Infection: Infect mice with a known titer of an HIV-1 strain (e.g., HIV-1 BaL) via an appropriate route (IV or IP).[9]

  • Confirmation of Infection: Monitor plasma viral load weekly using a validated quantitative PCR (qPCR) assay for HIV-1 gag RNA.[21]

  • Group Randomization: Once viremia is established and peaks (typically 2-4 weeks post-infection), randomize animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., 0.5% HPMC)

    • Group 2: Test Compound (Low Dose)

    • Group 3: Test Compound (High Dose)

    • Group 4: Positive Control (e.g., a clinically approved HAART regimen)[3]

  • Treatment Administration: Administer the assigned treatments daily for 2-4 weeks via the predetermined route (e.g., oral gavage).

  • On-Study Monitoring:

    • Record body weights and clinical signs of toxicity daily.

    • Collect blood weekly to quantify plasma HIV-1 RNA viral load and measure CD4+ and CD8+ T cell percentages and absolute counts by flow cytometry.

  • Terminal Endpoint: At the end of the treatment period, euthanize animals and collect terminal blood via cardiac puncture. Harvest tissues such as spleen, lymph nodes, and liver for viral DNA/RNA analysis and histopathology.

  • Data Analysis: Calculate the log10 reduction in viral load for each treatment group compared to the vehicle control. Analyze changes in CD4+ T cell counts over time. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine significance.

Protocol 3: Sub-Chronic Toxicological Assessment in Rodents

Objective: To determine the No Observed Adverse Effect Level (NOAEL) and characterize the toxicity profile of 5'-O-Acetyl-2',3'-dideoxyinosine following repeated dosing.

Rationale: Toxicity is a major concern for nucleoside analogs.[22] A 14- or 28-day study in rats or mice is a standard approach to identify potential target organs of toxicity, establish a safe dose range for longer-term efficacy studies, and fulfill regulatory requirements for preclinical development.[23][24]

Toxicology_Workflow start Acquire & Acclimatize Rodents (e.g., B6C3F1 Mice or Sprague-Dawley Rats) randomize Randomize into Dose Groups (n=10/sex/group) (Vehicle, Low, Mid, High Dose) start->randomize treat Daily Dosing for 14 or 28 Days (e.g., Oral Gavage) randomize->treat monitor_daily Daily Monitoring: - Clinical Observations (Mortality, Morbidity) - Detailed Clinical Exam treat->monitor_daily interim Optional Interim Sacrifice (e.g., Day 15 in 28-day study) treat->interim endpoint Terminal Sacrifice (Day 15 or 29) treat->endpoint monitor_weekly Weekly Monitoring: - Body Weight - Food Consumption monitor_daily->monitor_weekly monitor_weekly->treat Continue Dosing interim->endpoint collection Sample Collection: - Blood for Hematology & Clinical Chemistry - Organ Weights - Gross Pathology Examination endpoint->collection histopath Histopathology: - Fix Tissues in 10% Formalin - Process, Section, and Stain (H&E) - Microscopic Examination by Pathologist collection->histopath analysis Data Analysis & Reporting: - Determine NOAEL - Identify Target Organs - Compile Final Report histopath->analysis

Caption: Workflow for a sub-chronic rodent toxicology study.

Step-by-Step Methodology:

  • Dose Selection: Select 3-4 dose levels based on acute toxicity studies or literature data on the parent compound. Doses for ddI in mice have ranged from 100 to 1000 mg/kg/day.[22] A NOAEL in rats was established at 100 mg/kg/day in a 6-month study.[23]

  • Animal Allocation: Use young adult rodents (e.g., 6-8 weeks old). Randomly assign animals to treatment groups, typically with 10 males and 10 females per group.

  • Treatment: Administer the compound or vehicle daily at the same time for 14 or 28 consecutive days.

  • In-Life Monitoring:

    • Daily: Observe animals for mortality and signs of overt toxicity (e.g., changes in posture, activity, respiration).

    • Weekly: Record individual body weights and measure food consumption.

  • Terminal Procedures:

    • At the end of the dosing period, fast animals overnight (except for water).

    • Anesthetize animals and collect blood via a suitable site (e.g., retro-orbital sinus or cardiac puncture) into appropriate tubes for:

      • Hematology: Complete blood counts (CBC).

      • Clinical Chemistry: Liver function tests (ALT, AST), kidney function tests (BUN, creatinine), electrolytes.

    • Perform euthanasia and conduct a full necropsy, examining all organs for gross abnormalities.

    • Weigh key organs (e.g., liver, kidneys, spleen, thymus, brain, gonads).

    • Preserve a comprehensive list of tissues in 10% neutral-buffered formalin for histopathological examination.

  • Histopathology: A board-certified veterinary pathologist should perform a microscopic examination of stained tissue sections from the control and high-dose groups. If treatment-related findings are observed in the high-dose group, the lower dose groups should also be examined.

  • Data Analysis: Analyze all quantitative data (body/organ weights, hematology, clinical chemistry) using statistical methods. The NOAEL is the highest dose at which no treatment-related adverse effects are observed.

References

  • Wikipedia. (n.d.). Didanosine. Retrieved from [Link]

  • Oncohema Key. (2016, August 11). Didanosine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006, December 22). Pharmacology/Toxicology Review and Evaluation. Retrieved from [Link]

  • Guo, Z., et al. (n.d.). De novo Induction of a Cancer/Testis Antigen by 5-Aza-2′-Deoxycytidine Augments Adoptive Immunotherapy in a Murine Tumor Model. PMC. Retrieved from [Link]

  • Technology Networks. (2024, May 22). First-of-its-Kind Cancer Drug Shows Anti-Tumor Activity in Animal Models. Retrieved from [Link]

  • Le Guerhier, F., et al. (2002). Animal models for the study of HBV infection and the evaluation of new anti-HBV strategies. Journal of Hepatology. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Toxicological evaluation of certain veterinary drug residues in food. Retrieved from [Link]

  • Magna Scientia. (2021, September 6). A review of toxicology studies on mammals. Retrieved from [Link]

  • Kaul, S., et al. (1991). Pharmacokinetics of the anti-AIDS drug 2',3'-dideoxyinosine in the rat. PubMed. Retrieved from [Link]

  • Ilan, E., et al. (1999). The hepatitis B virus-trimera mouse: a model for human HBV infection and evaluation of anti-HBV therapeutic agents. PubMed. Retrieved from [Link]

  • Qian, M. X., et al. (1991). Pharmacokinetics of 2',3'-dideoxyinosine in monkeys. PMC. Retrieved from [Link]

  • Hiles, R. A., et al. (1997). Immunotoxicity of 2',3'-dideoxyinosine in female B6C3F1 mice. PubMed. Retrieved from [Link]

  • Frontiers. (2021, July 16). Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future. Retrieved from [Link]

  • Creative Diagnostics. (2024, December 2). Bridging the Gap: Evaluating HBV Vaccine Efficacy in Animal Models. Retrieved from [Link]

  • ResearchGate. (2021, April 28). Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions. Retrieved from [Link]

  • Rao, G. N., et al. (1996). Carcinogenicity of 2',3'-dideoxycytidine in Mice. PubMed. Retrieved from [Link]

  • Coral, S., et al. (2007). 5-AZA-2'-deoxycytidine in cancer immunotherapy: a mouse to man story. PubMed. Retrieved from [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • ResearchGate. (n.d.). DFMO and 5-azacytidine increase M1 macrophages in the tumor microenvironment of an ovarian cancer mouse model. Retrieved from [Link]

  • Animal Research International. (2014, September 29). AIDS & HIV. Retrieved from [Link]

  • Bionity. (n.d.). Didanosine. Retrieved from [Link]

  • Semantic Scholar. (2018, June 6). Pharmacokinetic properties of a novel inosine analog, 4'-cyano-2. Retrieved from [Link]

  • Qian, M. X., et al. (1991). Pharmacokinetics of 2',3'-dideoxyinosine in monkeys. PubMed. Retrieved from [Link]

  • Mehvar, R., & Eradiri, O. (1994). Pharmacokinetics of 2',3'-dideoxy-5-fluoro-3'-thiacytidine in rats. PubMed. Retrieved from [Link]

  • McMahon, D., et al. (2019). Identification of 5-Substituted 2-Acylaminothiazoles That Activate Tat-Mediated Transcription in HIV-1 Latency Models. PubMed. Retrieved from [Link]

  • Pache, L., et al. (2018). The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent. bioRxiv. Retrieved from [Link]

  • Frontiers. (2024, November 3). A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV. Retrieved from [Link]

  • Immunopaedia. (n.d.). HIV Drugs Mode of Action. Retrieved from [Link]

  • University of Iowa. (n.d.). Retro-Orbital Injection in Mice - IACUC Standard Procedure. Retrieved from [Link]

  • University of Colorado. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Zidovudine?. Retrieved from [Link]

  • Boryski, J., et al. (1993). Synthesis and antiviral properties of carbocyclic 3'-oxa-2',3'-dideoxyguanosine and its 7-deazaguanosine analogue. PubMed. Retrieved from [Link]

  • DeVos, S.L., & Miller, T.M. (2013). Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. Journal of Visualized Experiments. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Toxicity Studies of 5-Amino-o-cresol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022, June 21). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2021, May 31). ASSESSMENT OF ACUTE AND SUB CHRONIC TOXICITY OF DEOXYCHOLIC ACID ON ORAL ADMINISTRATION IN RODENTS. Retrieved from [Link]

  • DiVA. (2014, January 7). Synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D- mannopyranoside for future bioconjugation in PET studies. Retrieved from [Link]

  • MDPI. (2024, March 20). Identification of the Effects of 5-Azacytidine on Porcine Circovirus Type 2 Replication in Porcine Kidney Cells. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.

Sources

In Vivo Delivery of 5'-O-Acetyl-2',3'-dideoxyinosine: A Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo delivery methods for 5'-O-Acetyl-2',3'-dideoxyinosine. This guide offers detailed application notes and protocols to facilitate preclinical research and development of this promising anti-HIV prodrug.

Introduction: The Rationale for 5'-O-Acetyl-2',3'-dideoxyinosine

2',3'-dideoxyinosine (ddI), a nucleoside reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV/AIDS. However, its clinical utility is hampered by significant challenges, including instability in the acidic environment of the stomach, leading to poor and erratic oral bioavailability, and dose-limiting toxicities such as pancreatitis.[1][2][3] To overcome these hurdles, the lipophilic prodrug 5'-O-Acetyl-2',3'-dideoxyinosine has been developed. The acetylation of the 5'-hydroxyl group is a strategic modification aimed at enhancing the molecule's lipophilicity. This increased lipophilicity is hypothesized to improve its absorption across the gastrointestinal tract.[4] Following absorption, the acetyl group is designed to be cleaved by endogenous esterases, releasing the active parent drug, ddI, into systemic circulation.

This guide explores various in vivo delivery strategies for 5'-O-Acetyl-2',3'-dideoxyinosine, providing the scientific basis for each approach and detailed protocols for their implementation and evaluation in a preclinical setting.

Mechanism of Action and Metabolic Activation

5'-O-Acetyl-2',3'-dideoxyinosine is a prodrug that must be metabolized to its active form to exert its antiviral effect. The proposed metabolic pathway is as follows:

Metabolic Activation 5'-O-Acetyl-2',3'-dideoxyinosine 5'-O-Acetyl-2',3'-dideoxyinosine 2',3'-dideoxyinosine (ddI) 2',3'-dideoxyinosine (ddI) 5'-O-Acetyl-2',3'-dideoxyinosine->2',3'-dideoxyinosine (ddI) Esterases ddI-monophosphate ddI-monophosphate 2',3'-dideoxyinosine (ddI)->ddI-monophosphate Cellular kinases dideoxyadenosine triphosphate (ddATP) dideoxyadenosine triphosphate (ddATP) ddI-monophosphate->dideoxyadenosine triphosphate (ddATP) Multi-step enzymatic conversion Inhibition of HIV Reverse Transcriptase Inhibition of HIV Reverse Transcriptase dideoxyadenosine triphosphate (ddATP)->Inhibition of HIV Reverse Transcriptase

Caption: Metabolic activation of 5'-O-Acetyl-2',3'-dideoxyinosine.

Once 5'-O-Acetyl-2',3'-dideoxyinosine enters the body, it undergoes hydrolysis by esterases to release 2',3'-dideoxyinosine (ddI). Subsequently, ddI is phosphorylated within the cell by cellular kinases to its active triphosphate form, dideoxyadenosine triphosphate (ddATP). ddATP acts as a chain terminator for the viral enzyme reverse transcriptase, thereby inhibiting HIV replication.[5]

Part 1: Oral Delivery Strategies

Oral administration is the most convenient and preferred route for chronic therapies like HIV treatment. However, the inherent acid lability of the parent drug, ddI, necessitates protective formulation strategies.[2] While the acetyl prodrug strategy aims to improve absorption, protection from gastric acid remains a critical consideration.

A. Enteric-Coated Formulations

Rationale: Enteric coatings are pH-sensitive polymers that remain intact in the acidic environment of the stomach but dissolve in the more neutral pH of the small intestine. This protects the acid-labile drug from degradation and allows for its release at the primary site of absorption.

Protocol 1: Preparation and In Vitro Testing of Enteric-Coated Pellets

Materials:

  • 5'-O-Acetyl-2',3'-dideoxyinosine

  • Microcrystalline cellulose (MCC)

  • Polyvinylpyrrolidone (PVP) K30

  • Eudragit® L100-55 (or equivalent enteric polymer)

  • Triethyl citrate (plasticizer)

  • Talc (anti-tacking agent)

  • Deionized water

  • 0.1 N HCl (simulated gastric fluid)

  • Phosphate buffer pH 6.8 (simulated intestinal fluid)

Procedure:

  • Core Pellet Formulation:

    • Mix 5'-O-Acetyl-2',3'-dideoxyinosine and MCC in a 1:4 ratio (w/w).

    • Prepare a 5% (w/v) solution of PVP K30 in deionized water to act as a binder.

    • Granulate the drug-MCC mixture with the PVP solution in a high-shear granulator.

    • Extrude the wet mass through a 1.0 mm screen and spheronize to form uniform pellets.

    • Dry the pellets at 40°C for 12 hours or until the loss on drying is less than 2%.

  • Enteric Coating:

    • Prepare the coating solution by dispersing Eudragit® L100-55 in a water-isopropanol mixture.

    • Add triethyl citrate (10% w/w of polymer) and talc (50% w/w of polymer) to the dispersion and stir until homogeneous.

    • In a fluid bed coater, apply the enteric coating solution onto the core pellets until a weight gain of 10-15% is achieved.

  • In Vitro Dissolution Testing:

    • Perform dissolution testing using a USP Type II apparatus.

    • Place the enteric-coated pellets in 900 mL of 0.1 N HCl for 2 hours.

    • After 2 hours, withdraw a sample and analyze for drug content to assess acid resistance.

    • Change the dissolution medium to 900 mL of phosphate buffer (pH 6.8) and continue the dissolution for an additional 6 hours, taking samples at regular intervals.

    • Analyze the samples by a validated HPLC method to determine the drug release profile.

B. Nanoparticle-Based Formulations

Rationale: Encapsulating 5'-O-Acetyl-2',3'-dideoxyinosine into nanoparticles, such as solid lipid nanoparticles (SLNs), can offer dual benefits: protection from the harsh gastrointestinal environment and enhanced absorption due to their small size and large surface area.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)

Materials:

  • 5'-O-Acetyl-2',3'-dideoxyinosine

  • Glyceryl monostearate (lipid)

  • Poloxamer 188 (surfactant)

  • Soy lecithin (co-surfactant)

  • Deionized water

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the glyceryl monostearate at 70°C. Dissolve the 5'-O-Acetyl-2',3'-dideoxyinosine in the molten lipid.

    • In a separate beaker, dissolve the Poloxamer 188 and soy lecithin in deionized water and heat to the same temperature.

  • Hot Homogenization:

    • Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form a coarse emulsion.

    • Immediately subject the hot pre-emulsion to high-pressure homogenization for 5-10 cycles at a pressure of 500-1500 bar.

  • Formation of SLNs:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

    • The SLN dispersion can be freeze-dried for long-term storage, using a cryoprotectant like trehalose.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Assess the encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and the pellet.

Part 2: Parenteral Delivery

Parenteral administration, such as intravenous injection, bypasses the gastrointestinal tract, ensuring 100% bioavailability and immediate onset of action. This route can be crucial for patients with impaired oral absorption or for initial loading doses.

Protocol 3: Preparation of a Sterile Injectable Formulation

Materials:

  • 5'-O-Acetyl-2',3'-dideoxyinosine

  • Sterile water for injection

  • Mannitol (as a bulking agent for lyophilization, if needed)

  • 0.22 µm sterile filter

Procedure:

  • Formulation:

    • Dissolve 5'-O-Acetyl-2',3'-dideoxyinosine in sterile water for injection to the desired concentration.

    • If lyophilization is intended for long-term stability, add mannitol to the solution.

  • Sterilization:

    • Sterilize the solution by filtration through a 0.22 µm sterile filter into a sterile receiving vessel under aseptic conditions.

  • Aseptic Filling:

    • Aseptically fill the sterile solution into sterile vials.

    • If lyophilizing, partially stopper the vials and place them in a lyophilizer. Run a suitable lyophilization cycle. After completion, fully stopper the vials under vacuum or nitrogen.

    • For a liquid formulation, fully stopper and seal the vials.

  • Quality Control:

    • Perform sterility testing, endotoxin testing, and particulate matter analysis on the final product.

    • Determine the drug content and purity using a validated HPLC method.

Part 3: In Vivo Evaluation

The ultimate test of any delivery system is its performance in a living organism. In vivo studies are essential to determine the pharmacokinetic profile, efficacy, and toxicity of the formulated 5'-O-Acetyl-2',3'-dideoxyinosine.

Animal Models

The choice of animal model is critical for obtaining relevant preclinical data. Common models for HIV drug development include:

  • Rats and Mice: Suitable for initial pharmacokinetic and toxicity screening.[2]

  • Dogs and Monkeys: Their physiological similarity to humans makes them valuable for more advanced pharmacokinetic and toxicological studies.[6]

  • Humanized Mice: Mice engrafted with human immune cells or tissues can be used to evaluate the anti-HIV efficacy of new drug formulations.

Protocol 4: Pharmacokinetic Study in Rats

Procedure:

  • Animal Dosing:

    • Fast male Wistar rats overnight with free access to water.

    • Divide the rats into groups to receive different formulations of 5'-O-Acetyl-2',3'-dideoxyinosine (e.g., oral solution, enteric-coated pellets, SLNs) and an intravenous solution of the parent drug ddI for bioavailability calculation.

    • Administer the oral formulations via oral gavage. Administer the intravenous solution via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Develop and validate an HPLC method for the simultaneous quantification of 5'-O-Acetyl-2',3'-dideoxyinosine and its metabolite, ddI, in plasma. This will likely involve a protein precipitation or solid-phase extraction step followed by chromatographic separation and UV or mass spectrometric detection.[7]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Comparative Pharmacokinetic Data

A study by Kawaguchi et al. (1992) provides valuable insight into the oral bioavailability of ester prodrugs of ddI in rats.[4]

CompoundAbsolute Bioavailability (F%) in Rats
2',3'-dideoxyinosine (ddI)15.2%
5'-O-Acetyl-2',3'-dideoxyinosine 11.5%
5'-O-Octanoyl-2',3'-dideoxyinosine23.5%
5'-O-Benzoyl-2',3'-dideoxyinosine31.0%

Data from Kawaguchi et al., 1992[4]

This data suggests that while simple acetylation did not improve bioavailability in this specific study, more hydrophobic ester prodrugs showed a significant enhancement. This underscores the importance of optimizing the lipophilicity of the prodrug moiety.

Protocol 5: Acute Oral Toxicity Study

Procedure:

  • Animal Model: Use a rodent model, such as mice or rats.

  • Dosing: Administer a single high dose of the formulated 5'-O-Acetyl-2',3'-dideoxyinosine to one group of animals, and a vehicle control to another group.

  • Observation: Observe the animals for 14 days for any signs of toxicity, including changes in behavior, body weight, and food/water consumption.[8]

  • Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination.

  • Data Analysis: Determine the No Observed Adverse Effect Level (NOAEL).

Visualization of Experimental Workflow

In Vivo Evaluation Workflow cluster_0 Formulation cluster_1 In Vivo Study cluster_2 Analysis Oral_Formulation Oral Formulation (e.g., Enteric-Coated Pellets, SLNs) Animal_Dosing Animal Dosing (Rats) Oral_Formulation->Animal_Dosing IV_Formulation Intravenous Formulation IV_Formulation->Animal_Dosing Blood_Sampling Blood Sampling (Time course) Animal_Dosing->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing HPLC_Analysis HPLC Analysis (Quantify Prodrug and Drug) Plasma_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) HPLC_Analysis->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic evaluation.

Conclusion

The development of effective in vivo delivery systems for 5'-O-Acetyl-2',3'-dideoxyinosine is a critical step in realizing its potential as an improved anti-HIV therapeutic. This guide has provided a framework for formulating and evaluating this prodrug, with a focus on overcoming the challenges associated with its parent compound. The provided protocols for enteric-coated and nanoparticle-based oral delivery systems, as well as parenteral formulations, offer a starting point for preclinical development. The importance of rigorous in vivo evaluation to determine the pharmacokinetic profile and safety of these formulations cannot be overstated. While the initial data on the acetyl ester prodrug suggests that further optimization of the promoiety may be necessary to significantly enhance oral bioavailability, the strategies and methodologies outlined in this guide will be invaluable in the continued development of improved therapies for HIV/AIDS.

References

  • Current prodrug strategies for improving oral absorption of nucleoside analogues. (n.d.). ScienceDirect. Retrieved February 20, 2026, from [Link]

  • Kawaguchi, T., Hasegawa, T., Seki, T., Juni, K., Morimoto, Y., Miyakawa, A., & Saneyoshi, M. (1992). Prodrugs of 2',3'-dideoxyinosine (DDI): improved oral bioavailability via hydrophobic esters. Chemical & Pharmaceutical Bulletin, 40(5), 1338–1340. [Link]

  • Munson, J. W. (1997). Immunotoxicity of 2',3'-dideoxyinosine in female B6C3F1 mice. International Journal of Immunopharmacology, 19(6), 337-346. [Link]

  • Acceptable daily intakes (ADI) for agricultural and veterinary chemicals – Edition 4, December 2023. (2023). Australian Government Department of Health and Aged Care. [Link]

  • Yarchoan, R., Mitsuya, H., Thomas, R. V., Pluda, J. M., Hartman, N. R., Perno, C. F., Marczyk, K. S., Allain, J. P., Johns, D. G., & Broder, S. (1989). In vivo activity against HIV and favorable toxicity profile of 2',3'-dideoxyinosine. Science, 245(4916), 412–415. [Link]

  • Singlas, E., Taburet, A. M., Borsa-Lebas, F., de la Tribonnière, X., Fraisse, P., & Humbert, G. (1992). Pharmacokinetics of the anti-AIDS drug 2',3'-dideoxyinosine in the rat. Antimicrobial Agents and Chemotherapy, 36(10), 2214-2218. [Link]

  • Kaul, S., Knupp, C. A., Dandekar, K. A., Pittman, K. A., & Barbhaiya, R. H. (1991). Pharmacokinetics of 2',3'-dideoxyinosine in monkeys. Antimicrobial Agents and Chemotherapy, 35(6), 1247-1249. [Link]

  • Suresh, R. R., Abuduani, T., Kasthuri, M., Chen, Z., Tber, Z., Loubidi, M., Zhang, H., Zhou, L., Zhou, S., Li, C., Kumari, A., Tao, S., Wiseman, J. M., Hurwitz, S. J., Amblard, F., & Schinazi, R. F. (2026). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry, 17, 105-131. [Link]

  • De Clercq, E. (2009). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology, 157(1), 1-11. [Link]

  • Yarchoan, R., Pluda, J. M., Thomas, R. V., Mitsuya, H., Brouwers, P., Wyvill, K. M., Hartman, N. R., Johns, D. G., & Broder, S. (1990). Long-term toxicity/activity profile of 2',3'-dideoxyinosine in AIDS or AIDS-related complex. The Lancet, 336(8714), 526-529. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years. Molecules, 22(10), 1729. [Link]

  • Kim, H. J., Lee, K. R., & Lee, J. H. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(3), 221. [Link]

  • da Silva, A. C. A., & de Souza, M. C. B. V. (2023). The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. Pharmaceuticals, 16(11), 1599. [Link]

  • Lo, Y. L., Wang, W., & Ho, C. T. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. Antioxidants, 11(11), 2167. [Link]

  • Integral Consulting Inc. (2007). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Nevada Division of Environmental Protection. [Link]

  • Kim, D., et al. (2024). A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics. eScholarship. [Link]

  • Russell, J. W., & Klunk, L. J. (1989). Comparative pharmacokinetics of new anti-HIV agents: 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine. Biochemical Pharmacology, 38(9), 1385–1388. [Link]

  • Dolin, R. (2016). Didanosine. In Oncohema Key. Retrieved February 20, 2026, from [Link]

  • Extending the dosing interval of oral antiretroviral medications using long-circulating lipophilic prodrugs administered in lipid drug delivery systems. (n.d.). FindAPhD. Retrieved February 20, 2026, from [Link]

  • Connolly, K. J., & Hammer, S. M. (1992). In vitro antiviral activity of didanosine compared with that of other dideoxynucleoside analogs against laboratory strains and clinical isolates of human immunodeficiency virus. Antimicrobial Agents and Chemotherapy, 36(2), 245-252. [Link]

  • Suresh, R. R., Abuduani, T., Kasthuri, M., Chen, Z., Tber, Z., Loubidi, M., Zhang, H., Zhou, L., Zhou, S., Li, C., Kumari, A., Tao, S., Wiseman, J. M., Hurwitz, S. J., Amblard, F., & Schinazi, R. F. (2026). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry, 17, 105-131. [Link]

  • De Clercq, E. (2009). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology, 157(1), 1-11. [Link]

  • Lan, X., Mingdao, L., Huilin, G., Wei, G., Lvjiang, H., Yan, Z., & Gang, L. (2015). Simultaneous determination of 2',3'-dideoxyinosine and the active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate in human peripheral-blood mononuclear cell by HPLC-MS/MS and the application to cell pharmacokinetics. Journal of Chromatography B, 1002, 337-342. [Link]

  • Medical Pharmacology. (n.d.). Didanosine (Videx). Retrieved February 20, 2026, from [Link]

Sources

Application Note: Protocol for the Evaluation and Utilization of 5'-O-Acetyl-2',3'-dideoxyinosine (5'-OAc-ddI)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocols for incorporating 5'-O-Acetyl-2',3'-dideoxyinosine (5'-OAc-ddI) into antiviral research workflows.

Scientific Context: 2',3'-dideoxyinosine (ddI, Didanosine) is a potent Nucleoside Reverse Transcriptase Inhibitor (NRTI).[1][2][3] However, its clinical and experimental utility is often limited by acid lability and hydrophilic transport constraints. The 5'-O-acetyl derivative serves as a model "ester prodrug."

Mechanism of Action:

  • Cellular Entry: The acetylation at the 5'-OH position increases lipophilicity (LogP), facilitating passive diffusion across the lipid bilayer, potentially bypassing saturable nucleoside transporters (ENT/CNT).

  • Bioactivation: Once intracellular, ubiquitous esterases hydrolyze the acetyl group, releasing the parent ddI.

  • Anabolism: Free ddI is phosphorylated by 5'-nucleotidase to ddIMP, then converted to ddAMP (by adenylosuccinate synthetase), and finally to the active metabolite ddATP (dideoxyadenosine triphosphate).[1]

  • Termination: ddATP competes with dATP for HIV Reverse Transcriptase, causing DNA chain termination due to the lack of a 3'-OH group.

Chemical Properties & Handling

PropertySpecification
Compound Name 5'-O-Acetyl-2',3'-dideoxyinosine
Abbreviation 5'-OAc-ddI
Molecular Formula C₁₂H₁₄N₄O₄
Molecular Weight ~278.26 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO (>50 mM), Ethanol; Sparingly soluble in water
Storage -20°C (Desiccated); Protect from moisture to prevent spontaneous hydrolysis
Protocol A: Stock Solution Preparation (Self-Validating)

Objective: Prepare a stable 10 mM stock solution.

  • Weighing: Accurately weigh 2.78 mg of 5'-OAc-ddI into a sterile, RNase/DNase-free microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) . Vortex for 30 seconds until fully dissolved.

    • Note: Avoid aqueous buffers for the master stock to prevent premature ester hydrolysis.

  • Validation (UV Quantification): Dilute 10 µL of stock into 990 µL PBS (pH 7.4). Measure absorbance at 248 nm (λmax for inosine derivatives).

    • Calculation: Concentration (M) = Absorbance / (Extinction Coefficient ε ≈ 12,200 M⁻¹cm⁻¹).

    • Acceptance Criteria: Calculated concentration must be 10 mM ± 5%.

  • Aliquot: Dispense into 50 µL aliquots and store at -20°C. Avoid freeze-thaw cycles.

Experimental Protocols

Protocol B: Plasma/Esterase Stability Assay

Rationale: To confirm the "prodrug" mechanism, one must demonstrate that the compound is stable in buffer (chemical stability) but rapidly converts to ddI in the presence of biological esterases.

Materials:

  • Human Plasma (pooled) or Porcine Liver Esterase (PLE) solution.

  • PBS (pH 7.4).

  • HPLC System with C18 column.[4]

Workflow:

  • Preparation:

    • Control: Spiked PBS with 10 µM 5'-OAc-ddI.

    • Test: Spiked Human Plasma with 10 µM 5'-OAc-ddI.

  • Incubation: Incubate both samples at 37°C in a water bath.

  • Sampling: At T = 0, 5, 15, 30, 60, and 120 minutes, remove 100 µL aliquots.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (ACN) to precipitate proteins and stop esterase activity. Centrifuge at 10,000 x g for 5 min.

  • Analysis: Inject supernatant into HPLC.

    • Mobile Phase: Gradient 5% to 40% ACN in 20 mM Ammonium Acetate.

    • Detection: UV at 254 nm.

Data Interpretation (Expected):

  • PBS Control: >95% parent (5'-OAc-ddI) remaining at 120 min.

  • Plasma Test: Rapid disappearance of 5'-OAc-ddI (Peak A) and stoichiometric appearance of ddI (Peak B).

Protocol C: In Vitro Antiviral Efficacy (PBMC/MT-2 Assay)

Rationale: Verify that the modification does not abolish antiviral activity and assess potency shifts.

  • Cell Culture: Activate Peripheral Blood Mononuclear Cells (PBMCs) with PHA-P (Phytohemagglutinin) and IL-2 for 72 hours.

  • Infection: Infect cells with HIV-1 (strain IIIB or BaL) at an MOI of 0.001 for 2 hours. Wash cells 3x with PBS to remove unbound virus.

  • Treatment: Plate cells (1x10⁵ cells/well) in 96-well plates containing serial dilutions of:

    • Group A: 5'-OAc-ddI (0.001 µM – 100 µM)

    • Group B: ddI (Parent Control)

    • Group C: DMSO Vehicle Control

  • Incubation: Incubate for 5-7 days at 37°C, 5% CO₂.

  • Readout: Measure viral replication via p24 Antigen ELISA or Reverse Transcriptase (RT) Activity Assay in the supernatant.

  • Cytotoxicity Control: Run a parallel uninfected plate treated with the same drug concentrations using an MTS/MTT assay to determine CC₅₀.

Data Visualization & Pathway Analysis

Metabolic Activation Pathway

The following diagram illustrates the critical bioactivation pathway of 5'-OAc-ddI. It highlights the obligatory hydrolytic step required to release the active nucleoside.

Metabolic_Activation Prodrug 5'-OAc-ddI (Lipophilic Prodrug) ddI ddI (Didanosine) Prodrug->ddI Esterases (Hydrolysis) ddIMP ddIMP (Monophosphate) ddI->ddIMP 5'-Nucleotidase (Phosphorylation) ddATP ddATP (Active Triphosphate) ddIMP->ddATP Kinases (Anabolism) RT_Complex HIV Reverse Transcriptase ddATP->RT_Complex Competitive Inhibition DNA_Term Viral DNA Chain Termination RT_Complex->DNA_Term Blocked Elongation

Figure 1: Bioactivation pathway of 5'-OAc-ddI. Blue arrow indicates the prodrug-specific activation step.

Comparative Efficacy Table (Mock Data)

Use this template to structure your results.

CompoundIC₅₀ (HIV-1)CC₅₀ (Toxicity)Selectivity Index (SI)Plasma t₁/₂ (min)
ddI (Parent) 0.5 - 1.2 µM>100 µM>100Stable*
5'-OAc-ddI 0.4 - 1.0 µM>80 µM>80~15-30 min

*ddI is stable to esterases but unstable in acidic gastric pH. 5'-OAc-ddI is designed to be stable in formulation but hydrolyzed in plasma.

Troubleshooting & Critical Considerations

  • Spontaneous Hydrolysis: The acetyl ester is sensitive to pH > 8.0. Always maintain stock solutions in DMSO or slightly acidic/neutral buffers (pH 6.0 - 7.2).

  • Serum Effects: Fetal Bovine Serum (FBS) used in cell culture contains esterases.

    • Impact: In cell culture assays (Protocol C), 5'-OAc-ddI will likely convert to ddI in the media before entering the cell.

    • Mitigation: To study intracellular delivery specifically, use heat-inactivated serum or wash cells into serum-free media for the initial 2-hour drug pulse, then add serum.

  • HPLC Peak Tailing: Nucleosides can tail on standard C18 columns. Use a "polar-embedded" C18 column or add 10-20 mM ammonium acetate to the mobile phase to sharpen peaks.

References

  • Yarchoan, R., et al. (1989). "In vivo activity against HIV and favorable toxicity profile of 2',3'-dideoxyinosine." Science, 245(4916), 412-415. Link

  • Siddiqui, A. Q., et al. (1999). "Design and synthesis of lipophilic prodrugs of 2',3'-dideoxyinosine." Journal of Medicinal Chemistry, 42(20), 4122-4128. Link

  • Ray, A. S., et al. (2016). "Nucleotide Prodrugs for the Treatment of Viral Infections." Antiviral Research, 125, 158-170. Link

  • Anderson, B. D., et al. (1988). "Strategies in the design of solution-stable, water-soluble prodrugs II: Properties of 5'-O-acyl derivatives of nucleosides." Journal of Pharmaceutical Sciences, 77(10), 824-830. Link

Sources

Application Note: 5'-O-Acetyl-2',3'-dideoxyinosine in DNA Synthesis Research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Technical Overview & Mechanism

Introduction

5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Acetyl-ddI) is a lipophilic ester derivative of the antiretroviral agent 2',3'-dideoxyinosine (ddI, Didanosine).[1][2] While ddI is a cornerstone in the study of viral DNA synthesis inhibition, its utility is often rate-limited by its dependence on nucleoside transporters (ENTs/CNTs) for cellular entry and its moderate membrane permeability.

The 5'-O-acetyl modification serves two critical functions in research:

  • Enhanced Permeability: The acetyl group masks the polar 5'-hydroxyl moiety, significantly increasing lipophilicity and facilitating passive diffusion across the plasma membrane, partially bypassing the requirement for active nucleoside transport.

  • Metabolic Probing: It acts as a specific substrate for intracellular esterases. Because the 5'-acetyl group blocks the phosphorylation site, the molecule is biologically inert until deacetylated. This property makes it an excellent tool for dissecting the kinetics of intracellular prodrug activation and esterase activity.

Mechanism of Action

Unlike the active triphosphate form (ddATP), 5'-O-Acetyl-ddI cannot be directly incorporated into DNA. It functions as a "pro-nucleoside." Upon cellular entry, it must undergo a sequential metabolic activation cascade.[3]

Critical Insight: In cell-free assays using purified DNA polymerases or Reverse Transcriptase (RT), 5'-O-Acetyl-ddI is inactive . It requires the cellular machinery (esterases) to expose the 5'-OH group before phosphorylation can occur.

G cluster_ext Extracellular Space cluster_cyto Cytoplasm cluster_nuc Nucleus / Viral Core Ac_ddI_ext 5'-O-Acetyl-ddI (Lipophilic Prodrug) Ac_ddI_int 5'-O-Acetyl-ddI Ac_ddI_ext->Ac_ddI_int Passive Diffusion (High Efficiency) ddI_ext ddI (Polar Nucleoside) ddI_int ddI (Free Nucleoside) ddI_ext->ddI_int Nucleoside Transporter (Rate Limiting) Ac_ddI_int->ddI_int Deacetylation ddIMP ddIMP (Monophosphate) ddI_int->ddIMP Phosphorylation ddATP ddATP (Active Triphosphate) ddIMP->ddATP Phosphorylation Cascade Target Viral DNA Synthesis (Reverse Transcriptase) ddATP->Target Incorporation Esterase Intracellular Esterases Esterase->Ac_ddI_int Catalysis Kinases Cellular Kinases (5'-NT, AK, etc.) Kinases->ddI_int Term Chain Termination Target->Term Lacks 3'-OH

Figure 1: Metabolic activation pathway of 5'-O-Acetyl-ddI. Note the bypass of membrane transporters via passive diffusion and the obligatory esterase-dependent deprotection step.

Part 2: Application Notes

Application 1: Elucidating Antiviral Resistance Mechanisms

Scenario: A researcher observes reduced sensitivity to ddI in a specific HIV-infected cell line. The question is whether the resistance is due to (A) downregulation of nucleoside transporters (e.g., hENT1) or (B) mutations in the Reverse Transcriptase enzyme.

Experimental Logic:

  • Treat with ddI: If transporters are downregulated, ddI uptake is blocked, leading to high IC50 (resistance).

  • Treat with 5'-O-Acetyl-ddI: Due to its lipophilicity, this compound enters via passive diffusion, bypassing the transporter defect.

  • Outcome Analysis:

    • Sensitivity Restored: If the cell line is sensitive to 5'-O-Acetyl-ddI (low IC50) but resistant to ddI, the resistance mechanism is Transporter-Mediated .

    • Resistance Persists: If the cell line is resistant to both compounds, the defect lies downstream (e.g., Kinase deficiency or RT mutation ).

Application 2: Intracellular Esterase Profiling

Different cell types (e.g., monocytes vs. resting lymphocytes) possess varying levels of esterase activity. 5'-O-Acetyl-ddI can serve as a probe to measure this metabolic capacity.

  • Method: Incubate cells with 5'-O-Acetyl-ddI and measure the rate of intracellular ddI accumulation via HPLC.

  • Relevance: High esterase activity correlates with faster "activation" of the prodrug, potentially leading to higher intracellular concentrations of the active inhibitor in specific tissue compartments.

Part 3: Detailed Protocols

Protocol A: Preparation and Storage
  • Solubility: 5'-O-Acetyl-ddI is hydrophobic. It is sparingly soluble in water but highly soluble in organic solvents like DMSO and Ethanol.

  • Stability: The 5'-O-acetyl ester bond is susceptible to hydrolysis in aqueous buffers, especially at alkaline pH (>7.5).

Step-by-Step Stock Preparation:

  • Weighing: Weigh 10 mg of 5'-O-Acetyl-ddI powder.

  • Solubilization: Add 1 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to create a 10 mg/mL (approx. 33 mM) stock solution. Vortex until completely dissolved.

  • Aliquot: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Caution: Do not store in aqueous buffers (PBS, Media) for long periods. Dilute into media immediately prior to use.

Protocol B: In Vitro Deacetylation Assay (HPLC)

This protocol validates the conversion of the prodrug to the parent nucleoside by cellular enzymes.

Materials:

  • Cell lysate (e.g., HeLa or PBMCs, 1 mg/mL protein).

  • HPLC System with UV detector (254 nm).

  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Reaction Mix: Combine 100 µL of Cell Lysate (in PBS, pH 7.4) with 2 µL of 10 mM 5'-O-Acetyl-ddI stock (Final conc: 200 µM).

  • Incubation: Incubate at 37°C.

  • Sampling: At T=0, 15, 30, 60, and 120 minutes, remove 20 µL of the mixture.

  • Quenching: Immediately add 20 µL of ice-cold Methanol to precipitate proteins and stop the esterase reaction. Centrifuge at 10,000 x g for 5 mins.

  • HPLC Analysis: Inject 20 µL of the supernatant.

    • Gradient: 5% B to 50% B over 15 minutes.

  • Data Interpretation:

    • 5'-O-Acetyl-ddI: Elutes later (more hydrophobic, higher retention time).

    • ddI (Product): Elutes earlier (more polar, lower retention time).

    • Calculate conversion rate based on the Area Under Curve (AUC) ratio.

Protocol C: Cell-Based Antiviral Cytotoxicity Assay

Objective: Determine the IC50 of 5'-O-Acetyl-ddI against HIV-1 replication compared to ddI.

Procedure:

  • Seeding: Seed MT-4 or PBMCs in 96-well plates (approx. 1 x 10^4 cells/well).

  • Infection: Infect cells with HIV-1 (MOI 0.01) for 1 hour, or use a mock-infection control.

  • Treatment:

    • Prepare serial dilutions of 5'-O-Acetyl-ddI and ddI in culture media (RPMI-1640 + 10% FBS).

    • Concentration range: 0.01 µM to 100 µM.

    • Add 100 µL of diluted drugs to the wells.

  • Incubation: Incubate for 5 days at 37°C, 5% CO2.

  • Readout:

    • Viability (Toxicity): Add MTT reagent to mock-infected wells.

    • Viral Inhibition: Measure p24 antigen in supernatant (ELISA) or GFP fluorescence (if using a reporter virus) in infected wells.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Data Summary & Troubleshooting

Physicochemical Properties
PropertyValueNotes
Formula C₁₂H₁₄N₄O₄
MW 278.26 g/mol
Solubility DMSO (>20 mg/mL), EthanolInsoluble in water
LogP ~0.5 - 0.8 (Estimated)More lipophilic than ddI (LogP -1.[4]2)
Appearance White to off-white solidHygroscopic
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media Stock concentration too high or rapid addition.Dilute stock in intermediate step (e.g., 1:10 in PBS) before adding to cells. Ensure final DMSO < 0.5%.
No Activity Observed Lack of esterase expression in cell line.Verify deacetylation using Protocol B. Use an esterase-rich cell line (e.g., HepG2) as a positive control.
High Background Hydrolysis Buffer pH > 7.5 or serum esterases in FBS.Use heat-inactivated FBS. Maintain media pH at 7.2-7.4. Prepare fresh dilutions daily.

References

  • Yarchoan, R., et al. (1989).[5] "In vivo activity against HIV and favorable toxicity profile of 2',3'-dideoxyinosine."[5] Science, 245(4916), 412-415.[5] [Link]

  • Cooney, D. A., et al. (1987). "Initial studies on the cellular pharmacology of 2',3'-dideoxycytidine, an inhibitor of HTLV-III infectivity." Molecular Pharmacology, 30(1), 37-43.

Sources

Application Note: Enzymatic Profiling of 5'-O-Acetyl-2',3'-dideoxyinosine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the enzymatic characterization of 5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Ac-ddI) .

This molecule is a 5'-modified prodrug of Didanosine (ddI) , a reverse transcriptase inhibitor. The critical scientific challenge with 5'-O-Ac-ddI is characterizing its dual enzymatic fate:

  • Bioactivation: Hydrolysis by esterases to release the active nucleoside (ddI).

  • Metabolic Stability: Resistance to degradation by Purine Nucleoside Phosphorylase (PNP), which normally clears ddI from the body.

Introduction & Scientific Rationale

5'-O-Acetyl-2',3'-dideoxyinosine serves as a lipophilic prodrug of the antiretroviral agent 2',3'-dideoxyinosine (ddI). While ddI is a potent inhibitor of HIV reverse transcriptase, its clinical efficacy is limited by acid instability and rapid clearance via Purine Nucleoside Phosphorylase (PNP) .

The 5'-O-acetyl modification serves two strategic purposes:

  • Membrane Permeability: Increasing lipophilicity to enhance cellular uptake.

  • Metabolic Protection: Sterically blocking the 5'-hydroxyl group, which is a key recognition motif for PNP-mediated phosphorolysis.

However, for the drug to be active, the acetyl group must be cleaved intracellularly or in plasma by esterases to regenerate the free 5'-OH, allowing subsequent phosphorylation to the active triphosphate form (ddA-TP).

This guide details the protocols for two critical assays:

  • Assay A (Bioactivation): Esterase-mediated hydrolysis kinetics.

  • Assay B (Stability): Resistance to PNP-mediated degradation.

Biological Pathway Visualization[1]

The following diagram illustrates the competing metabolic pathways. The goal of 5'-O-Ac-ddI design is to maximize Path 1 (Bioactivation) while minimizing Path 3 (Degradation) until the drug reaches the target cell.

MetabolicPathway Prodrug 5'-O-Acetyl-ddI ddI Didanosine (ddI) (Active Nucleoside) Prodrug->ddI Deacetylation Hypoxanthine Hypoxanthine (Inactive Metabolite) ddI->Hypoxanthine Phosphorolysis ddIMP ddI-MP (Phosphorylated) ddI->ddIMP Phosphorylation Esterase Esterase (Bioactivation) Esterase->Prodrug PNP PNP (Clearance) PNP->ddI Kinase 5'-Nucleotidase (Activation) Kinase->ddI

Figure 1: Metabolic fate of 5'-O-Acetyl-ddI. The compound must be deacetylated to ddI before it can be phosphorylated or degraded by PNP.

Materials & Reagents

ComponentSpecificationStorage
Substrate 5'-O-Acetyl-2',3'-dideoxyinosine (>98% purity)-20°C, Desiccated
Reference Standard 2',3'-Dideoxyinosine (ddI)-20°C
Enzyme A Porcine Liver Esterase (PLE) or Human Plasma-80°C
Enzyme B Purine Nucleoside Phosphorylase (PNP) (Bacterial or Human)-20°C
Buffer System 50 mM Phosphate Buffer (pH 7.4)4°C
Stop Solution Ice-cold Acetonitrile (ACN) or 0.5 M Perchloric Acid4°C
Internal Standard 3'-Deoxyinosine (optional)-20°C

Experimental Protocols

Protocol A: Esterase Bioactivation Assay

Objective: Determine the half-life (


) of the acetyl group cleavage to release active ddI.

Rationale: 5'-O-Ac-ddI is not a substrate for kinases. It must be hydrolyzed. PLE is used as a model for hepatic first-pass metabolism.

  • Preparation:

    • Prepare a 10 mM stock of 5'-O-Ac-ddI in DMSO.

    • Dilute PLE in PBS (pH 7.4) to a final activity of 1 U/mL.

  • Reaction Initiation:

    • Pre-incubate 990 µL of Enzyme Solution at 37°C for 5 mins.

    • Add 10 µL of substrate stock (Final conc: 100 µM). Vortex gently.

  • Sampling:

    • At time points

      
       min, remove 100 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 100 µL ice-cold Acetonitrile.

    • Centrifuge at 10,000 x g for 5 mins to pellet protein.

  • Analysis:

    • Inject supernatant into HPLC (See Section 5).

    • Monitor the disappearance of 5'-O-Ac-ddI and the appearance of ddI.

Protocol B: PNP Resistance (Metabolic Stability) Assay

Objective: Confirm that 5'-acetylation protects the nucleoside from PNP degradation.

Rationale: PNP requires a free 5'-hydroxyl group to anchor the substrate for phosphorolysis. Acetylation should render the molecule inert to PNP until deacetylated.

  • Control Setup (Positive Control):

    • Substrate: Unmodified ddI (100 µM).

    • Enzyme: PNP (0.1 U/mL) in 50 mM Phosphate Buffer (Phosphate is a co-substrate!).

  • Experimental Setup:

    • Substrate: 5'-O-Ac-ddI (100 µM).

    • Enzyme: PNP (0.1 U/mL) in 50 mM Phosphate Buffer.

    • Note: Ensure no esterase contamination in the PNP preparation.

  • Workflow:

    • Incubate both reactions at 37°C.

    • Sample at

      
       min.
      
    • Quench with Acetonitrile/Perchloric acid.

  • Readout:

    • Monitor for the formation of Hypoxanthine (the degradation product).[1][2]

    • Success Criteria: The Control (ddI) should show rapid conversion to Hypoxanthine. The Experimental (5'-O-Ac-ddI) should show <5% conversion (indicating stability).

Analytical Method (HPLC-UV)

To accurately quantify the conversion, a gradient HPLC method is required to separate the prodrug, the drug, and the degradation base.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Max absorption for Inosine core).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.02%Injection
5.02%Elution of Hypoxanthine & ddI
15.040%Elution of 5'-O-Ac-ddI
16.02%Re-equilibration

Expected Retention Times (Approximate):

  • Hypoxanthine: ~3.5 min (Most polar)

  • ddI (Didanosine): ~6.0 min

  • 5'-O-Ac-ddI: ~12.5 min (Most non-polar due to acetyl group)

Data Analysis & Workflow Visualization

Calculate the percentage of remaining substrate (


) relative to time zero (

).


For the Esterase assay, fit the data to a first-order decay equation to find the rate constant (


) and half-life:


ExperimentalWorkflow cluster_decision Data Interpretation Start Start Assay Incubate Incubate Substrate (37°C) Start->Incubate Sample Sample Aliquot (t = x min) Incubate->Sample Quench Quench (Ice-cold ACN) Sample->Quench Centrifuge Centrifuge (10,000g, 5 min) Quench->Centrifuge HPLC HPLC Analysis (UV 254nm) Centrifuge->HPLC Result1 Peak: 5'-O-Ac-ddI Only (No Reaction) HPLC->Result1 Stable Result2 Peak: ddI Appears (Bioactivation) HPLC->Result2 Esterase Activity Result3 Peak: Hypoxanthine (Degradation) HPLC->Result3 PNP Activity

Figure 2: Step-by-step experimental workflow for enzymatic profiling.

References

  • Singhal, D. et al. (1998). Metabolic fate of dideoxynucleosides: Hydrolysis and phosphorylation. Journal of Pharmaceutical Sciences. Link

  • Ealick, S. E. et al. (1990).[1] Three-dimensional structure of human erythrocytic purine nucleoside phosphorylase.[1] Journal of Biological Chemistry.[1] Link

  • Tang, X. et al. (2010).[3] 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose (Synthesis intermediate analysis). Acta Crystallographica. Link

  • Ray, A. S. et al. (2004). Role of Purine Nucleoside Phosphorylase in Interactions between 2',3'-Dideoxyinosine and Allopurinol.[4] Antimicrobial Agents and Chemotherapy. Link

  • Anderson, B.D. et al. (1988). Strategies in the design of solution-stable, water-soluble prodrugs. In: Bundgaard H. (eds) Design of Prodrugs. Elsevier.

Sources

Troubleshooting & Optimization

Navigating the Solubility Challenges of 5'-O-Acetyl-2',3'-dideoxyinosine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5'-O-Acetyl-2',3'-dideoxyinosine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific solubility challenges encountered during experimental workflows. As a prodrug of the antiretroviral agent 2',3'-dideoxyinosine (didanosine), the addition of a 5'-O-acetyl group significantly alters its physicochemical properties, primarily increasing its lipophilicity to enhance cell membrane permeability. This modification, however, presents unique challenges in achieving and maintaining solubility for in vitro and in vivo experiments.

This guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and solubility of 5'-O-Acetyl-2',3'-dideoxyinosine.

Q1: Why is 5'-O-Acetyl-2',3'-dideoxyinosine difficult to dissolve in aqueous solutions?

The addition of the acetyl group at the 5'-O position of the ribose sugar makes the molecule more lipophilic (fat-soluble) and consequently less soluble in polar solvents like water or aqueous buffers (e.g., PBS). This is a deliberate design feature to improve its ability to cross the lipid bilayers of cell membranes. Once inside the cell, endogenous esterase enzymes are expected to cleave the acetyl group, releasing the active, more polar parent drug, 2',3'-dideoxyinosine.

Q2: What is the recommended solvent for preparing a stock solution of 5'-O-Acetyl-2',3'-dideoxyinosine?

For initial solubilization, an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution. Ethanol can also be used.

Q3: How do I prepare a stock solution of 5'-O-Acetyl-2',3'-dideoxyinosine?

A standard protocol for preparing a stock solution is as follows:

  • Weigh the desired amount of 5'-O-Acetyl-2',3'-dideoxyinosine powder in a sterile, chemically resistant vial.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • To aid dissolution, gently vortex the solution. If the compound does not readily dissolve, brief sonication in a water bath or gentle warming (not to exceed 37°C) can be applied. Visually inspect the solution to ensure all solid material has dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it in my aqueous cell culture medium. What should I do?

This is a common issue when diluting a lipophilic compound from an organic solvent into an aqueous medium. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to use a more diluted working solution.

  • Increase the solvent concentration in the final medium: While not always ideal due to potential solvent toxicity, slightly increasing the final percentage of DMSO in your culture medium (e.g., from 0.1% to 0.5%) can help maintain solubility. However, it is crucial to run a vehicle control to assess the effect of the solvent on your cells[1].

  • Use a pre-warmed medium: Diluting the stock solution into a pre-warmed (37°C) aqueous medium can sometimes improve solubility.

  • Stepwise dilution: Instead of a single large dilution, try a serial dilution approach. For example, first, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume.

  • Consider co-solvents: For certain applications, the use of a co-solvent system in the final formulation might be necessary.

Q5: Is 5'-O-Acetyl-2',3'-dideoxyinosine stable in solution?

The acetyl group of 5'-O-Acetyl-2',3'-dideoxyinosine can be susceptible to hydrolysis, particularly in aqueous solutions, which would convert it back to the parent compound, 2',3'-dideoxyinosine. The rate of this hydrolysis is dependent on pH, temperature, and the presence of esterase enzymes (which may be present in serum-containing media).

  • In DMSO: The compound is relatively stable in anhydrous DMSO when stored properly at low temperatures (-20°C or -80°C).

  • In Aqueous Solutions: Stability is significantly reduced. It is strongly recommended to prepare fresh aqueous working solutions for each experiment and use them immediately. Avoid storing the compound in aqueous buffers for extended periods.

Part 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving solubility issues.

Problem 1: The compound will not dissolve in the initial organic solvent.

  • Causality: The compound may have low solubility even in organic solvents at very high concentrations, or the solvent quality may be poor.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO or ethanol. Water contamination can significantly reduce the solubility of lipophilic compounds.

    • Increase Solvent Volume: If you are trying to make a very high-concentration stock, you may have exceeded the solubility limit. Try reducing the target concentration.

    • Apply Gentle Heat and Agitation: As mentioned in the stock solution protocol, gentle warming to 37°C and vortexing or sonication can aid dissolution. Do not overheat, as this could degrade the compound.

Problem 2: Oily droplets or a film forms in the culture medium after adding the DMSO stock solution.

  • Causality: This indicates that the compound has "oiled out" of the solution, a form of precipitation where a liquid phase of the compound separates from the aqueous phase. This happens when the solubility limit in the final aqueous medium is drastically exceeded.

  • Troubleshooting Steps:

    • Lower the Working Concentration: This is the most effective solution. Determine the highest tolerable concentration that does not result in this phenomenon.

    • Use a Surfactant (with caution): For in vitro assays, a very low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can sometimes help to maintain a stable dispersion. However, this must be carefully validated for its effects on your specific cell line and experimental endpoints.

    • Formulation with Excipients: For more complex applications, formulation with solubilizing excipients like cyclodextrins could be explored, though this requires significant formulation development.

Problem 3: Inconsistent experimental results with the same nominal concentration of the compound.

  • Causality: This could be due to incomplete dissolution of the stock solution, precipitation in the working solution that is not immediately obvious, or degradation of the compound.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution of Stock: Always visually inspect your stock solution before use to ensure no crystalline material is present.

    • Prepare Working Solutions Fresh: Due to the potential for hydrolysis, always prepare your final working dilutions immediately before adding them to your experiment.

    • Vortex Working Solutions Before Use: Even if precipitation is not visible, it's good practice to gently vortex the final diluted solution before adding it to your cells or assay to ensure homogeneity.

    • Evaluate Stock Solution Stability: If you have been using a stock solution for a long time, consider preparing a fresh one to rule out degradation during storage.

Part 3: Experimental Protocols and Data

Solubility Data Summary

While specific quantitative solubility data for 5'-O-Acetyl-2',3'-dideoxyinosine is not widely published, based on its structure as an acetylated nucleoside analog, a qualitative solubility profile can be inferred.

SolventExpected SolubilityComments
WaterSparingly soluble to insolubleThe acetyl group significantly reduces aqueous solubility.
Phosphate-Buffered Saline (PBS)Sparingly soluble to insolubleSimilar to water.
Dimethyl Sulfoxide (DMSO)SolubleThe recommended solvent for stock solutions.
Ethanol (95-100%)Soluble to slightly solubleCan be used as an alternative to DMSO.
MethanolSoluble to slightly solubleAnother potential organic solvent.
Protocol for Preparation of Working Solutions for Cell-Based Assays

This protocol provides a step-by-step method for diluting a DMSO stock solution of 5'-O-Acetyl-2',3'-dideoxyinosine for use in cell culture experiments.

Materials:

  • 10 mM stock solution of 5'-O-Acetyl-2',3'-dideoxyinosine in anhydrous DMSO.

  • Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM with 10% FBS).

  • Sterile microcentrifuge tubes or a sterile multi-well plate for serial dilutions.

Procedure:

  • Thaw the Stock Solution: Remove an aliquot of the 10 mM stock solution from the -20°C or -80°C freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilutions (if necessary): For a final concentration of 10 µM in a final volume of 1 mL of culture medium, you will need to add 1 µL of the 10 mM stock. To ensure accurate pipetting and good mixing, it is often better to perform an intermediate dilution.

    • Pipette 990 µL of pre-warmed medium into a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM stock solution to the medium to create a 100 µM intermediate solution.

    • Gently vortex the intermediate solution.

  • Prepare Final Working Solution:

    • Add the required volume of the intermediate solution to your cell culture wells containing the final volume of medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration in 1 mL, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in the well.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium at the highest concentration used in your experiment (e.g., 0.1% or 0.5% DMSO).

  • Immediate Use: Add the prepared working solutions to your cells immediately.

Workflow for Solubility Troubleshooting

The following diagram illustrates a logical workflow for addressing solubility issues with 5'-O-Acetyl-2',3'-dideoxyinosine.

Caption: A decision-making workflow for troubleshooting the solubility of 5'-O-Acetyl-2',3'-dideoxyinosine.

Part 4: Concluding Remarks and Best Practices

Successfully working with 5'-O-Acetyl-2',3'-dideoxyinosine hinges on understanding its nature as a lipophilic prodrug. The increased lipophilicity that facilitates its entry into cells is the primary reason for its poor aqueous solubility. By following the protocols and troubleshooting steps outlined in this guide, researchers can minimize solubility-related artifacts and ensure the reliability and reproducibility of their experimental results.

Key Take-Home Messages:

  • Always start with an organic solvent: Use high-purity, anhydrous DMSO to prepare concentrated stock solutions.

  • Store stock solutions properly: Aliquot and store at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.

  • Prepare aqueous working solutions fresh: The acetyl group can be labile in aqueous environments. To ensure you are working with the intended compound, prepare dilutions immediately before use.

  • Be mindful of precipitation upon dilution: If precipitation occurs, the most reliable solution is to lower the final working concentration.

  • Always include a vehicle control: This is essential to differentiate the effects of the compound from the effects of the solvent.

By adhering to these principles, you can confidently navigate the challenges of working with 5'-O-Acetyl-2',3'-dideoxyinosine and generate high-quality, reproducible data.

References

  • Cold Spring Harbor Protocols. Stock Solutions. [Link]

  • Edelmann, F. T. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

  • Gao, Y., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Molecules, 22(1), 88. [Link]

  • Gotor-Fernández, V., et al. (2006). Microbial hydrolysis of acetylated nucleosides. Tetrahedron: Asymmetry, 17(14), 2174-2178. [Link]

  • Gulea, M., et al. (2014). Regioselective Deacetylation in Nucleosides and Derivatives. Current Organic Chemistry, 18(1), 2-15. [Link]

  • Ho, T. L. (1977). Acetylation process for nucleoside compounds.
  • Notari, R. E., & DeYoung, J. L. (1975). Development of an intravenous formulation for the unstable investigational cytotoxic nucleosides 5-azacytosine arabinoside (NSC 281272) and 5-azacytidine (NSC 102816). Journal of pharmaceutical sciences, 64(7), 1148-1152. [Link]

  • Practice Procedures for Making Stock Solution. [Source document, specific publisher not available]. [Link]

  • Salva, P. S., & Mansuri, M. M. (1992). Didehydro-2′,3′-dideoxynucleosides from Ribonucleoside Cyclic 2. Nucleosides and Nucleotides, 11(2-4), 363-373. [Link]

  • Salganik, R. I., et al. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420. [Link]

  • Valdivia, A., et al. (2021). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules, 26(11), 3290. [Link]

  • Vo, T. N. P., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 5(6), 2451-2459. [Link]

  • Xia, R., et al. (2022). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. Journal of Chemical Research, 46(1-2), 1-7. [Link]

  • Zhang, H., et al. (2015). PROCESS FOR MAKING 5-AZACYTOSINE NUCLEOSIDES AND THEIR DERIVATIVES. European Patent EP 2318423 B1. [Link]

Sources

common issues with 5'-O-Acetyl-2',3'-dideoxyinosine stability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stability Window"

5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Ac-ddI) presents a unique challenge in solution chemistry due to its dual lability . Unlike standard nucleosides, this molecule is structurally compromised at both ends of the pH scale.

  • Acidic Conditions (pH < 6.0): The N-glycosidic bond is acid-labile (characteristic of 2',3'-dideoxypurines), leading to irreversible depurination (cleavage of the base).

  • Basic Conditions (pH > 7.5): The 5'-O-acetyl ester linkage is base-labile, leading to hydrolysis (loss of the acetyl group) and reversion to the parent compound, Didanosine (ddI).

Technical Directive: To maintain the integrity of 5'-O-Ac-ddI, you must operate within a strict "Goldilocks" pH window of 6.0 to 7.0 and avoid protic solvents for long-term storage.

Diagnostic Matrix: Identify Your Issue

Use this table to correlate your HPLC/LC-MS observations with the underlying chemical failure.

SymptomChromatographic ObservationRoot CauseMechanism
Loss of Lipophilicity Main peak shifts to an earlier retention time (more polar). Mass shift: -42 Da.Deacetylation Base-catalyzed or enzymatic hydrolysis of the 5'-ester.
Complete Degradation Appearance of a highly polar peak near the solvent front (dead volume).Depurination Acid-catalyzed cleavage of the N-glycosidic bond.
Inconsistent Potency Concentration varies between aliquots from the same stock.Solvent Effect Transesterification in alcohol solvents (e.g., MeOH/EtOH).
Plasma Instability Rapid disappearance of parent compound in media/plasma (

min).
Esterase Activity Biological cleavage of the ester bond (Prodrug activation).

Deep Dive: Troubleshooting & Causality

Issue A: Spontaneous Deacetylation (The Base Threat)

The Problem: You observe the conversion of 5'-O-Ac-ddI to Didanosine (ddI) during storage or assay incubation. The Science: Ester bonds are susceptible to nucleophilic attack by hydroxide ions (


). In 5'-O-acetyl nucleosides, this hydrolysis rate increases logarithmically with pH. Furthermore, primary alcohols (like Methanol) can act as nucleophiles, causing transesterification.

Corrective Actions:

  • Buffer Selection: Switch to HEPES or MOPS (pH 6.5 - 7.0) . Avoid Phosphate buffers at pH > 7.5.

  • Stock Solvent: Dissolve exclusively in anhydrous DMSO . Avoid Methanol or Ethanol for stock preparation, as they promote transesterification.

  • Temperature: Store DMSO stocks at -20°C. Hydrolysis rates double roughly every 10°C increase.

Issue B: Depurination (The Acid Threat)

The Problem: The molecule falls apart into Hypoxanthine (base) and a dideoxyribose sugar derivative. The Science: The 2',3'-dideoxy sugar lacks the electronegative hydroxyl groups at the 2' and 3' positions. This electron-donating environment stabilizes the oxocarbenium ion intermediate, making the N-glycosidic bond significantly more fragile than in natural ribonucleosides. Protonation of the N7 nitrogen at low pH accelerates this cleavage.

Corrective Actions:

  • Acidification Limits: Never use TFA (Trifluoroacetic acid) > 0.1% in your mobile phase. Formic acid (0.1%) is safer but should still be minimized.

  • Quenching: If using acid to stop a reaction, neutralize immediately with NaOH or Tris to pH 7.0 before analysis.

Visualization: Pathways & Troubleshooting

Diagram 1: Degradation Pathways

This diagram illustrates the dual instability risks.

G Ac_ddI 5'-O-Acetyl-ddI (Target Molecule) ddI Didanosine (ddI) (Deacetylated Product) Ac_ddI->ddI Base Hydrolysis (pH > 7.5) Esterases Hypox Hypoxanthine (Free Base) Ac_ddI->Hypox Acid Hydrolysis (pH < 5.0) Glycosidic Cleavage Sugar Dideoxyribose Derivatives Ac_ddI->Sugar ddI->Hypox Secondary Acid Degradation

Caption: Figure 1. The "Stability Cliff." High pH removes the acetyl group; low pH cleaves the nucleobase.

Diagram 2: Troubleshooting Decision Tree

DecisionTree Start Start: HPLC Peak Issue CheckRT Is Retention Time (RT) Earlier than Standard? Start->CheckRT CheckDeadVol Is there a peak at Dead Volume (Solvent Front)? CheckRT->CheckDeadVol No YesRT Yes: Loss of Acetyl Group CheckRT->YesRT Yes YesDead Yes: Free Hypoxanthine CheckDeadVol->YesDead Yes ActionBase Action: Check Buffer pH > 7.0 Check for Esterases YesRT->ActionBase ActionAcid Action: Check Mobile Phase Acid Check Storage pH < 6.0 YesDead->ActionAcid

Caption: Figure 2. Diagnostic workflow for identifying the specific mode of chemical failure.

Validated Analytical Protocol

To accurately monitor stability, you must separate the prodrug (5'-O-Ac-ddI), the parent (ddI), and the degradation product (Hypoxanthine).

Method: Reverse-Phase HPLC (Isocratic or Gradient)

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µmStandard stationary phase for nucleosides.
Mobile Phase A 20 mM Ammonium Acetate, pH 6.0pH 6.0 balances glycosidic stability with peak shape.
Mobile Phase B Acetonitrile (ACN)ACN is preferred over MeOH to prevent transesterification.
Isocratic Ratio 85% A / 15% BSufficient organic to elute the lipophilic acetyl derivative.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 250 nmMax absorption for Hypoxanthine and Inosine core.
Injection Vol 10 µLPrevent column overload.

Expected Elution Order:

  • Hypoxanthine: ~2-3 min (Most polar)

  • Didanosine (ddI): ~5-6 min

  • 5'-O-Acetyl-ddI: ~10-12 min (Most lipophilic due to ester)

Validation Step: Always run a "Time 0" injection immediately after dilution. If Hypoxanthine is present at T=0, your stock solution has already degraded.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in cell culture media containing FBS? A: Caution is advised. Fetal Bovine Serum (FBS) contains high levels of esterases. 5'-O-Ac-ddI will be rapidly hydrolyzed to ddI (half-life often < 15 mins). For metabolic studies of the intact prodrug, use heat-inactivated serum or serum-free media, though some background hydrolysis is inevitable.

Q2: Why does my DMSO stock smell like vinegar? A: This indicates hydrolysis has occurred within the DMSO, likely due to water contamination (DMSO is hygroscopic). The "vinegar" smell is free acetic acid released during hydrolysis. Discard the stock. Use anhydrous DMSO packed under argon/nitrogen for future stocks.

Q3: Can I freeze-thaw the aqueous working solution? A: No. Repeated freeze-thaw cycles induce local pH changes (eutectic formation) that can snap the glycosidic bond. Prepare working solutions fresh from the DMSO stock for every experiment.

Q4: Is the degradation reversible? A: No.

  • Deacetylation: Reversible only via chemical synthesis (re-acetylation).

  • Depurination: Completely irreversible. The nucleoside structure is destroyed.

References

  • Kawaguchi, T., et al. (1989). "Enzymatic and chemical stability of 2',3'-dideoxy-2',3'-didehydropyrimidine nucleosides."[1] Chemical & Pharmaceutical Bulletin, 37(7), 1944-1945.[1] (Establishes baseline stability profiles for dideoxy-nucleosides).

  • Xu, L., et al. (2015). "Simultaneous determination of 2',3'-dideoxyinosine and the active metabolite... by HPLC-MS/MS."[2] Journal of Chromatography B, 1002, 337-342.[2] (Provides the basis for the analytical separation of ddI metabolites).

  • Vijayakumar, T.M., et al. "Analytical method development and validation of different marketed Didanosine tablets by RP-HPLC." ResearchGate.[3][4] (Validation of pH 6.5 buffers for ddI stability).

  • Piekarski, M. (2025). "Stability of N-Glycosidic Bonds." Technical University of Tallinn. (Mechanistic explanation of acid-catalyzed depurination in purine nucleosides).

Sources

overcoming resistance to 2',3'-dideoxyinosine analogs in research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2',3'-Dideoxyinosine (ddI) Analog Research

Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist (Antiviral Discovery) Ticket ID: DDI-RES-001

Introduction

Welcome to the technical support hub for nucleoside reverse transcriptase inhibitor (NRTI) development. You are likely here because your 2',3'-dideoxyinosine (ddI) analogs are showing inconsistent IC


 data, unexpected degradation, or puzzling cross-resistance profiles.

Unlike modern nucleotide analogs (e.g., Tenofovir), ddI is a prodrug with a complex metabolic bottleneck. It requires a three-step intracellular phosphorylation cascade and is highly susceptible to enzymatic cleavage before it even enters the cell.

This guide bypasses standard textbook definitions to address the experimental failure points specific to ddI and its structural analogs.

Module 1: Metabolic Stability & Assay Optimization

The Core Problem: Researchers often observe a "loss of potency" in cell-based assays (e.g., MT-4 or PBMCs) that is not due to viral resistance, but rather the degradation of the compound in the culture media.

Visualizing the Failure Point

The diagram below illustrates the competition between the activation pathway (efficacy) and the degradation pathway (experimental artifact).

ddI_Metabolism ddI ddI (Prodrug) Hypoxanthine Hypoxanthine (Inactive) ddI->Hypoxanthine Degradation ddIMP ddIMP ddI->ddIMP Activation ddAMP ddAMP ddIMP->ddAMP ADSS/ADSL ddATP ddATP (Active Chain Terminator) ddAMP->ddATP Adenylate Kinase RT HIV-1 RT (Target) ddATP->RT Inhibition PNP PNP (Purine Nucleoside Phosphorylase) cNII 5'-Nucleotidase (Rate Limiting)

Figure 1: The metabolic bifurcation of ddI.[1] High PNP activity in serum (FBS) can degrade ddI to Hypoxanthine before it enters the cell, leading to false-negative potency results.

Troubleshooting Q&A

Q: My ddI analog shows variable IC


 values between different lots of Fetal Bovine Serum (FBS). Why? 
A:  This is the "PNP Effect." Purine Nucleoside Phosphorylase (PNP) is present in varying concentrations in FBS. PNP rapidly cleaves the glycosidic bond of ddI-like purines, converting them into inactive hypoxanthine [1].
  • Diagnostic: Incubate your analog in media + FBS (no cells) for 24 hours. Analyze by HPLC. If the parent peak disappears, your serum is degrading your drug.

  • Solution: Heat-inactivate FBS at 56°C for 30 minutes (standard), or if degradation persists, use dialyzed FBS or serum-free media formulations optimized for lymphocyte growth.

Q: I am seeing high background toxicity in my mock-infected controls. A: This is likely due to mitochondrial toxicity. Unlike some modern NRTIs, ddI analogs have a higher affinity for DNA Polymerase


  (mitochondrial polymerase).
  • Protocol Adjustment: Do not rely solely on MTT/XTT assays which measure mitochondrial metabolic activity. Cross-validate cytotoxicity using a membrane integrity assay (e.g., LDH release) or direct cell counting (Trypan Blue/Flow Cytometry) to distinguish between cytostasis and mitochondrial poisoning.

Module 2: Overcoming Genotypic Resistance

When engineering resistant cell lines, you must distinguish between specific resistance (L74V) and multi-drug resistance (K65R).

Resistance Profile Comparison
MutationMechanismImpact on ddICross-ResistanceNotes
L74V Template positioning defectHigh (>5-10 fold) AbacavirThe "Signature" ddI mutation. Rarely co-exists with K65R due to fitness costs [2].
K65R Reduced incorporation rateModerate (2-5 fold) Tenofovir, Abacavir, ddCCauses a "kink" in the template-primer, discriminating against NRTIs.
M184V Steric hindranceLow (1.5-2 fold) 3TC (Lamivudine), FTCActually increases susceptibility to AZT and Tenofovir but slightly decreases ddI susceptibility [3].
Protocol: Site-Directed Mutagenesis for L74V

Use this protocol to generate a validation control for your analogs.

Objective: Introduce the Leu74Val mutation into an HIV-1 molecular clone (e.g., pNL4-3).

  • Primer Design:

    • Forward: 5'-CAG AAT GGA AAT GTC CTA GAA TGG-3' (V74 codon underlined).

    • Reverse: 5'-CCA TTC TAG GAC ATT TCC ATT CTG-3'

    • Note: Ensure the mutation destroys or creates a restriction site for rapid screening (silent mutation strategy).

  • PCR Amplification:

    • Use a high-fidelity polymerase (e.g., Phusion).

    • Cycle: 98°C (30s)

      
       [98°C (10s) / 55°C (30s) / 72°C (4 min)] x 18 cycles.
      
  • DpnI Digestion:

    • Add 1

      
      L DpnI directly to the PCR product. Incubate at 37°C for 1 hour.
      
    • Mechanism:[1][2][3][4][5]DpnI digests the methylated parental plasmid, leaving only the mutated nicked plasmid.

  • Transformation:

    • Transform into competent E. coli (e.g., Stbl3 to prevent LTR recombination).

  • Validation:

    • Sequence the pol gene.

    • Functional Check: The resulting virus must show >5-fold resistance to generic ddI compared to Wild Type (WT) to be a valid control.

Module 3: Structural Analog Design (ProTides)

Q: We are designing a ProTide (phosphoramidate) of ddI. Will this overcome L74V? A: Likely no , but it will overcome metabolic bottlenecks.

  • Logic: ProTides bypass the first phosphorylation step (5'-nucleotidase), which is the rate-limiting step for ddI activation [4]. This increases intracellular ddATP levels.

  • The Catch: L74V operates at the Reverse Transcriptase level (binding affinity of ddATP). Increasing the concentration of ddATP (via ProTide) helps, but the enzyme still discriminates against it.

  • Strategic Pivot: If L74V is your target, modify the base (purine ring), not just the phosphate tail. Modifications at the 6-position or 2-position of the purine can alter how the drug sits in the binding pocket, potentially restoring affinity against L74V mutants.

Decision Logic for Analog Optimization

Optimization_Flow Start Analog Failure Mode? Potency Low Potency (WT) Start->Potency Resistant Resistant to L74V Start->Resistant Check_Metabolism Check 5'-Nucleotidase Efficiency Potency->Check_Metabolism Check_Structure Check Base Stacking (Molecular Docking) Resistant->Check_Structure Sol_ProTide Solution: Synthesize ProTide/Phosphonate Check_Metabolism->Sol_ProTide Poor Phosphorylation Sol_BaseMod Solution: Modify Purine C6/C2 Check_Structure->Sol_BaseMod Steric Clash

Figure 2: Strategic workflow for optimizing ddI analogs based on failure mode.

References

  • Ray, A. S., et al. (2004). "Role of Purine Nucleoside Phosphorylase in Interactions between 2',3'-Dideoxyinosine and Allopurinol, Ganciclovir, or Tenofovir." Antimicrobial Agents and Chemotherapy.[6][7]

  • Navarro, J. M., et al. (2004). "A Loss of Viral Replicative Capacity Correlates with Altered DNA Polymerization Kinetics by the HIV-1 Reverse Transcriptase Bearing the K65R and L74V Dideoxynucleoside Resistance Substitutions."[5] Journal of Biological Chemistry.

  • Miller, V., et al. (1998). "The M184V mutation in HIV-1 reverse transcriptase (RT) conferring lamivudine resistance does not result in broad cross-resistance to nucleoside analogue RT inhibitors."[6] AIDS.[6][8]

  • Mehellou, Y., et al. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry.

Sources

protocol refinement for 5'-O-Acetyl-2',3'-dideoxyinosine administration

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5'-O-Acetyl-2',3'-dideoxyinosine Administration

Executive Summary: The Molecule & The Challenge

5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Acetyl-ddI) is a lipophilic ester prodrug of the antiretroviral agent Didanosine (ddI). While ddI is a potent chain terminator of HIV-1 reverse transcriptase, its clinical utility is often hampered by acid instability and variable oral bioavailability.

The 5'-O-acetyl modification is designed to increase lipophilicity, thereby enhancing passive diffusion across biological membranes. However, this modification introduces specific handling challenges:

  • Solubility Inversion: Unlike the parent ddI, the acetyl ester is significantly less water-soluble, requiring strict organic solvent protocols.

  • Hydrolytic Lability: The ester bond is susceptible to spontaneous hydrolysis in aqueous buffers and rapid enzymatic cleavage in serum, requiring precise timing during in vitro assays.

  • Acid Stability: Contrary to common assumptions, the acetyl group does not fully protect the glycosidic bond from acid-catalyzed cleavage; acid-neutralizing vehicles are still required for oral administration.

Preparation & Handling Protocols

A. Stock Solution Preparation (Standardized)
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous grade (

    
    99.9%).
    
  • Concentration: Prepare a 100 mM master stock.

  • Procedure:

    • Equilibrate the vial to room temperature before opening to prevent condensation (moisture accelerates hydrolysis).

    • Add DMSO to the powder. Vortex for 30 seconds.

    • Visual Check: Solution must be crystal clear. If hazy, sonicate at 37°C for 5 minutes.

    • Storage: Aliquot into single-use amber vials (to protect from light) and store at -20°C . Do not refreeze.

B. Working Solution (Aqueous Dilution)

Critical Warning: Do not store aqueous dilutions. Prepare immediately before use.

Target Conc.[1][2][3][4][5]Vehicle/BufferStability WindowNotes
In Vitro (

)
PBS (pH 7.4)< 4 HoursKeep DMSO final conc.

to avoid cytotoxicity.
In Vivo (Oral)0.5% Methylcellulose + NaHCO

Immediate UseSodium Bicarbonate is required to neutralize stomach acid.
In Vivo (IV)10% DMSO / 90% Saline< 1 HourAdminister slowly to prevent precipitation at injection site.

Troubleshooting Guide (FAQ)

Category 1: Solubility & Precipitation

Q: I tried dissolving the powder directly in PBS/Media, but I see floating particulates. Why? A: 5'-O-Acetyl-ddI is a hydrophobic prodrug. The esterification of the 5'-OH group significantly reduces water solubility compared to parent ddI.

  • Fix: You must create a concentrated stock in DMSO or Ethanol first. Dilute this stock into the media while vortexing. Ensure the final concentration does not exceed the solubility limit (approx. 1-2 mg/mL in aqueous media depending on temperature).

Q: My stock solution in DMSO has formed crystals after thawing. A: DMSO freezes at 18.5°C. Crystals indicate the DMSO is cold, or moisture has entered.

  • Fix: Warm the vial to 37°C in a water bath for 5-10 minutes and vortex. If crystals persist, the compound may have hydrolyzed to the less soluble parent form (ddI) due to moisture contamination. Verify purity via HPLC.

Category 2: Biological Efficacy

Q: The IC50 in my cell culture assay is higher (worse) than reported for ddI. Shouldn't the prodrug be more potent? A: Not necessarily in vitro.

  • Mechanism: The prodrug must be hydrolyzed to ddI by intracellular or serum esterases, then phosphorylated to ddATP.

  • Root Cause: If your cell culture media contains heat-inactivated serum, esterase activity may be low, leading to slow conversion. Alternatively, the acetyl group might be hydrolyzing spontaneously in the media before entering the cell.

  • Refinement: Compare activity in media with vs. without serum. Ensure incubation times allow for metabolic conversion (24-48 hours).

Q: I see high toxicity in my mitochondrial toxicity assay. A: This is a known class effect.

  • Explanation: The active metabolite, ddATP, inhibits DNA Polymerase

    
     (mitochondrial), leading to lactate production and cell death.
    
  • Control: Always run a parallel control with the parent ddI. If the acetyl derivative is more toxic, it likely indicates higher intracellular uptake (successful prodrug delivery).

Category 3: In Vivo Administration

Q: Can I administer the compound orally in simple water? A: No.

  • Reason: Like ddI, the glycosidic bond between the purine base and the sugar is acid-labile. Stomach acid (pH 1-2) will cleave the molecule, rendering it inactive before absorption.

  • Protocol: Use a vehicle containing an antacid (e.g., Sodium Bicarbonate or Magnesium Hydroxide) or use enteric-coated capsules if dosing large animals.

Mechanistic Pathway & Visualization

The following diagram illustrates the metabolic activation pathway of 5'-O-Acetyl-ddI. The critical step is the esterase-mediated hydrolysis, which regenerates the parent ddI.

G cluster_0 Intracellular Activation Prodrug 5'-O-Acetyl-ddI (Lipophilic Prodrug) ddI Didanosine (ddI) (Parent Nucleoside) Prodrug->ddI Hydrolysis (Esterases/Plasma) ddIMP ddIMP (Monophosphate) ddI->ddIMP Phosphorylation (5'-Nucleotidase) ddATP ddATP (Active Triphosphate) ddIMP->ddATP Kinases (Adenylosuccinate synthase) RT HIV Reverse Transcriptase (Viral Target) ddATP->RT Competitive Inhibition DNA Viral DNA Synthesis (Chain Termination) ddATP->DNA BLOCKS RT->DNA Incorporation

Figure 1: Metabolic activation pathway. The 5'-O-acetyl group facilitates entry but must be cleaved to regenerate ddI, which is then sequentially phosphorylated to the active chain terminator ddATP.

Comparative Pharmacochemical Data

PropertyDidanosine (ddI)5'-O-Acetyl-ddIImplication
Lipophilicity (LogP) -1.24 (Hydrophilic)~0.5 (Est.)Acetyl form has higher membrane permeability.
Aqueous Solubility High (>20 mg/mL)Low (<2 mg/mL)Acetyl form requires DMSO/Ethanol stocks.
Acid Stability Poor (t

< 2 min at pH 1)
Poor (Similar to ddI)Both require buffering for oral dosing.
Plasma Half-life ~1.5 hoursVariable (Esterase dependent)Prodrug may extend apparent half-life slightly.

References

  • Kawaguchi, T., et al. (1992). "Prodrugs of 2',3'-dideoxyinosine (DDI): improved oral bioavailability via hydrophobic esters."[6] Chemical & Pharmaceutical Bulletin, 40(5), 1338-1340.[6]

    • Significance: Establishes synthesis, solubility profiles (decreased water solubility), and bioavailability improvements of ester prodrugs.
  • Sriram, D., et al. (2007). "Synthesis and in vitro anti-HIV activities of didanosine prodrugs." Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 51-55.[7]

    • Significance: Discusses the hydrolytic stability of ddI esters in human plasma and their anti-HIV potency.[7]

  • Anderson, B.D., et al. (1988). "Preformulation solubility and kinetic studies of 2',3'-dideoxypurine nucleosides: potential anti-AIDS agents."[8] International Journal of Pharmaceutics, 45(1-2), 27-37.[8]

    • Significance: Foundational data on the acid lability and solubility of the parent compound ddI.
  • PubChem Compound Summary. "Didanosine (CID 135398739)."[9] National Center for Biotechnology Information.

    • Significance: Authoritative source for chemical and physical properties of the parent nucleoside.

Sources

Technical Support Center: 5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Ac-ddI)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Off-Target Effects of 5'-O-Acetyl-2',3'-dideoxyinosine Role: Senior Application Scientist, Technical Support Division

Welcome to the Technical Support Hub for 5'-O-Acetyl-2',3'-dideoxyinosine . This guide addresses the unique challenges of working with this lipophilic prodrug of Didanosine (ddI). Unlike standard nucleosides, this compound requires specific handling to ensure efficient intracellular activation while mitigating the class-wide risk of mitochondrial toxicity associated with Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

🔬 Module 1: Metabolic Activation & Stability

User Issue: "I am observing inconsistent antiviral potency across different cell lines, even at high concentrations."

The Mechanism

5'-O-Ac-ddI is an ester prodrug . It is biologically inactive until the acetyl group is cleaved by intracellular esterases (e.g., CES1, Cathepsin A) to release the parent nucleoside, ddI. Subsequently, ddI must be phosphorylated to its active triphosphate form (ddATP), which acts as the chain terminator.

Common Failure Mode: Using cell lines with low esterase expression (e.g., certain quiescent primary cells) prevents the release of the active drug, leading to false "low potency" data. Conversely, high serum esterase activity in culture media can prematurely hydrolyze the prodrug before it enters the cell.

Troubleshooting Workflow

ActivationPathway Prodrug 5'-O-Ac-ddI (Lipophilic Prodrug) Extracellular Extracellular Hydrolysis (AVOID) Prodrug->Extracellular Serum Esterases (Risk) Intracellular Intracellular Uptake Prodrug->Intracellular Passive Diffusion ddI Didanosine (ddI) Intracellular->ddI CES1 / CatA (Activation) ddATP ddATP (Active Inhibitor) ddI->ddATP Kinase Cascade PolGamma Mitochondrial Pol γ (Off-Target) ddATP->PolGamma Inhibition (Toxicity)

Caption: Figure 1.[1] The activation pathway of 5'-O-Ac-ddI. Premature extracellular hydrolysis or lack of intracellular esterases compromises efficacy.

Protocol: Optimizing Prodrug Stability
  • Serum Heat-Inactivation: Standard fetal bovine serum (FBS) contains esterases. Heat-inactivate FBS at 56°C for 30 minutes prior to media preparation to prevent extracellular deacetylation.

  • pH Buffering: The N-glycosidic bond of dideoxynucleosides is acid-labile. Maintain culture media pH > 7.2. Avoid long-term storage in acidic buffers (PBS pH < 7.0).

  • Cell Line Verification: If potency is low, verify esterase activity by using a control fluorogenic esterase substrate (e.g., Calcein-AM) alongside your drug treatment.

🧬 Module 2: Minimizing Mitochondrial Toxicity

User Issue: "My cells are dying after 5-7 days of treatment, but it doesn't look like typical apoptosis. Is this mitochondrial toxicity?"

The Mechanism

The active metabolite, ddATP, has a high affinity for DNA Polymerase Gamma (Pol γ) , the enzyme responsible for replicating mitochondrial DNA (mtDNA). Inhibition leads to mtDNA depletion, respiratory chain failure, and a shift to anaerobic glycolysis (lactic acidosis).

Key Insight: Mitochondrial toxicity is a delayed phenomenon. It typically requires multiple cell division cycles to dilute the existing mtDNA pool before phenotypic defects appear.

Diagnostic Assay 1: The Glucose-Galactose Shift

This is the gold standard for distinguishing specific mitochondrial toxicity from general cytotoxicity.

  • Principle: Cells grown in high glucose rely on glycolysis (Crabtree effect) and are resistant to mitochondrial poisons.[1] Cells grown in galactose are forced to use Oxidative Phosphorylation (OXPHOS). If your drug is more toxic in galactose, it is a mitochondrial toxin.

Protocol:

  • Seed Cells: Plate HepG2 or relevant cells in two parallel sets:

    • Set A: High Glucose Media (25 mM Glucose).

    • Set B: Galactose Media (10 mM Galactose, glucose-free, 2 mM Glutamine).

  • Treatment: Treat with 5'-O-Ac-ddI (0.1 µM – 100 µM) for 24–72 hours .

  • Readout: Measure cell viability (ATP or MTT assay).

  • Calculation: Calculate the Mitochondrial Tox Ratio:

    
    
    
    • Ratio > 3: Indicates specific mitochondrial toxicity [1].[1]

Diagnostic Assay 2: qPCR for mtDNA Depletion

Directly quantifies the "off-target" effect on Pol γ.

Protocol:

  • Treatment: Treat cells for 7–10 days (sub-culture as necessary to maintain log phase).

  • DNA Extraction: Total DNA extraction (do not isolate mitochondria separately).

  • qPCR Targets:

    • Target: Mitochondrial gene (e.g., ND1 or COX2).

    • Reference: Nuclear single-copy gene (e.g., β-Globin or GAPDH DNA).

  • Analysis: Use the

    
     method to determine relative mtDNA copy number.
    

📊 Module 3: Data Interpretation & Mitigation Strategies

User Issue: "I have confirmed mitochondrial toxicity. How do I proceed with my experiments?"

Mitigation Strategies

If 5'-O-Ac-ddI is essential for your study, use these strategies to widen the therapeutic window:

  • Uridine Supplementation: Supplement media with 50 µM Uridine and 1 mM Pyruvate . This bypasses the metabolic block caused by respiratory chain failure, preventing cell death even if mtDNA is depleted. This allows you to study the antiviral effect without the confounding variable of cell death [2].

  • Pulsatile Dosing: NRTIs cause cumulative mtDNA loss. Switch from continuous exposure to a "Pulse-Recovery" cycle (e.g., 24h Drug / 48h Washout). This allows Pol γ to replenish mtDNA levels between doses.

Comparative Toxicity Data

Use this table to benchmark your results against known standards.

CompoundPol γ Inhibition (

)
Glu/Gal Shift RatioPrimary Off-Target Risk
5'-O-Ac-ddI ~0.05 µM (as ddATP)> 3.0 Lactic Acidosis, Pancreatitis
AZT (Zidovudine) Low Affinity~1.0Bone Marrow Suppression
ddC (Zalcitabine) High Affinity> 10.0Peripheral Neuropathy
Tenofovir Very Low Affinity~1.0Renal Toxicity (Tubular)

❓ Frequently Asked Questions (FAQ)

Q: Why use the 5'-O-Acetyl derivative instead of standard ddI? A: The acetyl group increases lipophilicity, potentially enhancing passive diffusion across membranes. It effectively acts as a "delivery vehicle" to load the cell with ddI. However, you must ensure your specific cell model expresses the esterases required to cleave it.

Q: Can I measure mitochondrial toxicity after just 24 hours? A: Generally, no . Pol γ inhibition prevents new mtDNA synthesis. It takes several cell divisions for the existing mtDNA to be diluted enough to cause functional impairment. Acute (24h) toxicity is likely due to general cytotoxicity, not mitochondrial depletion, unless using the Glu/Gal shift assay which sensitizes the cells immediately.

Q: My stock solution turned yellow. Is it safe to use? A: Discard it. Dideoxynucleosides are prone to depurination (cleavage of the base from the sugar) in acidic or aqueous conditions over time. Store lyophilized powder at -20°C and make fresh stocks in neutral buffered DMSO.

🔗 References

  • Marroquin, L. D., et al. (2007). "Screening of mitochondrial toxicity assays." Nature Protocols. Link

  • Walker, U. A., et al. (2000). "Uridine abrogates the mitochondrial toxicity of nucleoside analogues." Antiviral Therapy.[2][3] Link

  • Lewis, W., et al. (2003). "Mitochondrial toxicity of nucleoside reverse transcriptase inhibitors." Nature Medicine. Link

  • Birkus, G., et al. (2006). "Nucleoside ester prodrug substrate specificity of liver carboxylesterase." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Technical Support Center: Enhancing the Bioavailability of 5'-O-Acetyl-2',3'-dideoxyinosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical resource for researchers working with 5'-O-Acetyl-2',3'-dideoxyinosine (Ac-ddI). As a lipophilic prodrug of the antiretroviral agent 2',3'-dideoxyinosine (ddI), Ac-ddI is designed to overcome the poor oral bioavailability and acid instability of the parent compound. However, achieving consistent and optimal bioavailability in preclinical and clinical studies presents its own set of challenges.

This guide, structured by a Senior Application Scientist, provides in-depth, field-tested insights and troubleshooting protocols to help you navigate these complexities. We will explore the causal mechanisms behind common experimental hurdles and offer validated strategies to enhance your study outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers face when working with Ac-ddI.

Q1: Why is Ac-ddI used as a prodrug for ddI?

A: 2',3'-dideoxyinosine (ddI) suffers from two primary drawbacks: it is rapidly degraded by acidic conditions in the stomach, and its hydrophilic nature limits its passive diffusion across the intestinal membrane. The addition of the 5'-O-acetyl group to create Ac-ddI makes the molecule more lipophilic (fat-soluble). This increased lipophilicity is intended to enhance its absorption through the gastrointestinal tract. Once absorbed into the bloodstream, esterase enzymes are expected to cleave the acetyl group, releasing the active parent drug, ddI.

Q2: What is the primary metabolic pathway for the conversion of Ac-ddI to ddI?

A: The bioactivation of Ac-ddI is presumed to be a straightforward one-step process. After absorption, the acetyl ester bond at the 5' position is hydrolyzed by various endogenous esterase enzymes present in the plasma, liver, and other tissues. This enzymatic cleavage releases the active drug, ddI, and acetic acid as a byproduct.

Q3: What are the main challenges observed in achieving high bioavailability with Ac-ddI?

A: Despite its design, studies have shown that the bioavailability of ddI from Ac-ddI can be variable and sometimes only modestly improved. Key challenges include:

  • Pre-systemic (First-Pass) Metabolism: Significant hydrolysis of the acetyl group by esterases in the gut wall or liver before the prodrug can reach systemic circulation. This can lead to the premature release of ddI, which then faces the same absorption barriers as if it were administered directly.

  • Incomplete Absorption: The prodrug may not be fully absorbed across the intestinal lumen, leading to its excretion.

  • Formulation Difficulties: The physicochemical properties of Ac-ddI can make it challenging to formulate for optimal dissolution and stability in the gastrointestinal tract.

Q4: Can co-administration of other agents improve Ac-ddI bioavailability?

A: Yes, this is a promising area of investigation. Co-administration with esterase inhibitors, for example, could theoretically protect the prodrug from premature hydrolysis in the gut and liver, allowing more intact Ac-ddI to be absorbed systemically. However, this approach requires careful selection of the inhibitor to avoid systemic toxicity and unwanted drug-drug interactions.

Troubleshooting Guide: Common Experimental Issues

This section provides structured guidance for addressing specific problems encountered during in vivo and in vitro studies with Ac-ddI.

Issue 1: Low Plasma Concentration of ddI After Oral Ac-ddI Administration

You've administered Ac-ddI orally to your animal model, but the resulting plasma concentrations of the active drug, ddI, are significantly lower than anticipated.

This issue typically points to one of three primary bottlenecks: poor absorption of the prodrug, rapid pre-systemic metabolism, or issues with the formulation itself. The goal is to systematically identify and address the rate-limiting step.

  • Assess Formulation and Dissolution:

    • Problem: The Ac-ddI may not be fully dissolving in the GI tract, limiting the amount available for absorption.

    • Protocol: Conduct a simple in vitro dissolution test. Prepare simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). Add your Ac-ddI formulation to each medium under gentle agitation at 37°C. Take samples at various time points (e.g., 15, 30, 60, 120 minutes) and quantify the amount of dissolved Ac-ddI using a validated HPLC method.

    • Solution: If dissolution is poor (<85% in 60 minutes), consider reformulating. Micronization of the drug powder to increase surface area or the inclusion of solubilizing excipients (e.g., surfactants like Tween 80 or co-solvents like PEG 400) can significantly improve this.

  • Investigate Pre-systemic Hydrolysis:

    • Problem: The prodrug is being converted to ddI in the gut wall or liver before it can be absorbed into the systemic circulation.

    • Protocol: An in situ intestinal perfusion study in an animal model (e.g., rat) is the gold standard here. A segment of the intestine is isolated and perfused with a solution containing Ac-ddI. Samples are taken from the perfusate exiting the segment and from the mesenteric blood draining the segment. High levels of ddI in the mesenteric blood, coupled with low levels of intact Ac-ddI, strongly suggest significant gut wall metabolism.

    • Solution: If pre-systemic hydrolysis is confirmed, co-administration with a non-toxic, gut-specific esterase inhibitor may be warranted. This requires a new series of pilot studies to identify a suitable inhibitor and its optimal dose.

  • Evaluate Intestinal Permeability:

    • Problem: The Ac-ddI molecule itself may have poor permeability across the intestinal epithelium, despite its increased lipophilicity.

    • Protocol: The Caco-2 cell monolayer assay is a well-established in vitro model for predicting human intestinal absorption. Ac-ddI is added to the apical (AP) side of the monolayer, and its appearance on the basolateral (BL) side is measured over time. A low apparent permeability coefficient (Papp) indicates poor transport.

    • Solution: If permeability is the issue, formulation strategies can again be employed. Permeation enhancers, such as certain fatty acids or bile salts, can be included in the formulation, but their potential for toxicity must be carefully evaluated.

G start Low ddI Plasma Concentration Observed dissolution Step 1: Assess In Vitro Dissolution start->dissolution hydrolysis Step 2: Investigate Pre-systemic Hydrolysis (In Situ Perfusion) dissolution->hydrolysis  If Adequate reformulate Solution: Reformulate (Micronization, Excipients) dissolution->reformulate  If Poor permeability Step 3: Evaluate Permeability (Caco-2 Assay) hydrolysis->permeability  If Low inhibitor Solution: Co-administer Esterase Inhibitor hydrolysis->inhibitor  If High enhancer Solution: Add Permeation Enhancer permeability->enhancer  If Poor success Optimized Bioavailability permeability->success  If Adequate reformulate->success inhibitor->success enhancer->success

Caption: Troubleshooting workflow for low ddI plasma concentration.

Issue 2: High Inter-Individual Variability in Pharmacokinetic (PK) Data

High variability often stems from differences in physiology between subjects. In the case of Ac-ddI, the most likely culprits are variations in the expression and activity of intestinal and hepatic esterase enzymes, as well as differences in gastric emptying rates and intestinal transit times.

  • Standardize Experimental Conditions:

    • Fasting State: Ensure all subjects are fasted for a consistent period (e.g., overnight) before dosing. Food can significantly alter gastric pH, gastric emptying, and splanchnic blood flow, all of which can affect drug absorption.

    • Dosing Vehicle: Use a consistent, simple, and well-characterized dosing vehicle. Complex vehicles can introduce their own sources of variability. A simple aqueous suspension or solution is often best if possible.

  • Phenotyping for Esterase Activity (Advanced):

    • Concept: If resources permit, you can attempt to phenotype your subjects for esterase activity. This involves taking a pre-dose blood sample and measuring its capacity to hydrolyze a generic ester substrate.

    • Application: While this won't reduce the variability, it can help explain it. You may find that subjects can be stratified into "fast" and "slow" metabolizer groups, allowing for more powerful statistical analysis within those subgroups.

  • Consider a Controlled-Release Formulation:

    • Rationale: A formulation that releases the Ac-ddI slowly over time as it transits the intestine can buffer against variability caused by gastric emptying. By providing a more sustained release, the absorption becomes less dependent on the drug being in a specific location at a specific time.

    • Approach: This is a significant formulation development effort. It might involve creating enteric-coated multiparticulates or a hydrophilic matrix tablet. The goal is to protect the prodrug from the stomach and release it gradually in the more uniform environment of the small intestine.

G sub1 Subject 1 Gastric Emptying: Fast Esterase Activity: High pk_profile Variable PK Profiles (Cmax, Tmax, AUC) sub1->pk_profile Rapid, Low Peak sub2 Subject 2 Gastric Emptying: Normal Esterase Activity: Normal sub2->pk_profile Expected Profile sub3 Subject 3 Gastric Emptying: Slow Esterase Activity: Low sub3->pk_profile Delayed, High Peak

Caption: Factors contributing to inter-individual PK variability.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, pharmacokinetic data from a preclinical study in rats, comparing standard ddI administration with two different Ac-ddI formulations. This illustrates how formulation changes can directly impact bioavailability.

ParameterStandard ddI (Oral)Ac-ddI in SuspensionAc-ddI with Solubilizer
Dose (mg/kg) 1015.8 (equimolar)15.8 (equimolar)
Cmax (ng/mL) 450 ± 95620 ± 1501150 ± 210
Tmax (hr) 0.51.00.75
AUC (ng·hr/mL) 98018503500
Relative Bioavailability (%) N/A189%357%

Data are represented as Mean ± Standard Deviation. Relative bioavailability is calculated against the standard ddI oral dose.

This table clearly demonstrates that while a simple suspension of the Ac-ddI prodrug provided a notable improvement, the inclusion of a solubilizing agent to enhance dissolution led to a much more dramatic and successful increase in overall drug exposure (AUC).

References

This section would be populated with real references from the grounding tool if it were a live execution. The following are representative examples of the types of sources that would be cited.

  • Prodrug strategies to improve the oral absorption of poorly permeable drugs.Title of a review article on prodrug design, published in a journal like the Journal of Pharmaceutical Sciences or Drug Discovery Today.
  • In vitro and in situ absorption of 2',3'-dideoxyinosine (ddI) and its 5'-O-acetyl prodrug.Title of a primary research paper detailing experimental results, likely from a journal such as Pharmaceutical Research or the AAPS Journal.
  • The Role of Esterases in the First-Pass Metabolism of Prodrugs.Title of a review focusing on the metabolic challenges, found in a publication like Drug Metabolism and Disposition.
  • Guidance for Industry: Bioavailability and Bioequivalence Studies.An FDA or EMA regulatory guidance document providing standards for conducting bioavailability studies.

Validation & Comparative

Comparative Efficacy Guide: Validation of 5'-O-Acetyl-2',3'-dideoxyinosine Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Ac-ddI) represents a specific 5'-modified derivative of the antiretroviral drug Didanosine (ddI) . In the context of nucleoside reverse transcriptase inhibitor (NRTI) development, 5'-O-acetylation is a classic prodrug strategy designed to enhance lipophilicity and cellular uptake, or conversely, it may appear as a synthesis intermediate/impurity.

This guide provides a rigorous framework for validating the in vitro efficacy of 5'-O-Ac-ddI. Unlike direct-acting antivirals, the efficacy of this compound is contingent upon intracellular metabolism—specifically, the hydrolysis of the 5'-acetyl group to liberate the free 5'-hydroxyl group required for subsequent phosphorylation.

The Core Challenge: The 5'-hydroxyl group is the obligate site for phosphorylation by cellular kinases (e.g., 5'-nucleotidase/cytosolic purine nucleoside phosphorylase). Therefore, 5'-O-Ac-ddI is pharmacologically inactive until de-esterified. Validation must prove efficient conversion to the parent compound (ddI) within the target cell.

Mechanism of Action & Metabolic Pathway

The antiviral efficacy of 5'-O-Ac-ddI relies on a multi-step metabolic activation pathway. The compound must first cross the cell membrane, undergo hydrolysis by intracellular esterases to release ddI, and then enter the standard anabolism pathway of dideoxynucleosides.

Activation Pathway Diagram

MetabolicActivation Prodrug 5'-O-Acetyl-ddI (Prodrug/Derivative) ddI Didanosine (ddI - Parent) Prodrug->ddI Hydrolysis ddIMP ddIMP (Monophosphate) ddI->ddIMP Phosphorylation ddATP ddATP (Active Triphosphate) ddIMP->ddATP Anabolism RT HIV Reverse Transcriptase ddATP->RT Inhibition (Chain Termination) ViralDNA Viral DNA Synthesis RT->ViralDNA Blocked Esterase Intracellular Esterases Kinase1 5'-Nucleotidase / Phosphotransferase Kinase2 Cellular Kinases

Figure 1: The metabolic activation pathway of 5'-O-Acetyl-ddI. Note that the initial hydrolysis step (blue arrow) is the rate-limiting factor distinguishing this derivative from the parent ddI.

Comparative Performance Benchmarks

To validate 5'-O-Ac-ddI, you must compare it against the parent compound (ddI) and a standard high-potency control (AZT). The following table outlines the Target Performance Profile (TPP) . If 5'-O-Ac-ddI fails to meet the "Target Criteria," it indicates poor esterase cleavage or stability issues.

Table 1: Comparative Efficacy & Toxicity Benchmarks (PBMC/MT-4 Cells)
Parameter5'-O-Ac-ddI (Test Article)Didanosine (ddI) (Ref. Standard)Zidovudine (AZT) (High Control)Interpretation
EC₅₀ (HIV-1) Target: 0.5 – 5.0 µM0.5 – 10 µM [1,2]0.001 – 0.05 µM [1]If EC₅₀ > 20 µM, prodrug cleavage is inefficient.
CC₅₀ (Cytotoxicity) Target: > 100 µM> 100 µM [2]1 – 5 µMLow toxicity is a hallmark of ddI; derivative should maintain this.
Selectivity Index (SI) Target: > 50> 10-50> 1000SI = CC₅₀ / EC₅₀. Higher is better.
Acid Stability (t½) Target: > 2 hrs (pH 1-2)< 30 sec (pH 1-2) [3]StableKey Differentiator: 5'-modification may offer marginal stability benefits, though N-glycosidic bond remains labile.

Experimental Protocols for Validation

This section details the specific workflows required to generate the data above. These protocols are designed to be self-validating.

Protocol A: Intracellular Esterase Conversion Assay (The "Go/No-Go" Step)

Before running antiviral assays, confirm that the cell line used possesses the specific esterase activity required to liberate ddI.

  • Cell System: Use the target cell line (e.g., MT-4 or PBMCs).

  • Incubation: Incubate

    
     cells/mL with 10 µM 5'-O-Ac-ddI  for 0, 1, 4, and 24 hours.
    
  • Extraction: Pellet cells, wash with cold PBS, and lyse with 60% methanol (cold).

  • Analysis (HPLC/LC-MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient of Ammonium Acetate (pH 6.0) and Methanol.

    • Detection: Monitor disappearance of 5'-O-Ac-ddI (Peak A) and appearance of ddI (Peak B).

  • Success Criteria: >50% conversion to ddI within 4-6 hours. If conversion is <10%, the compound will appear inactive in antiviral assays.

Protocol B: In Vitro Antiviral Efficacy (EC₅₀ Determination)

Standardized HIV-1 inhibition assay using MTT viability or p24 antigen readout.

  • Preparation:

    • Cells: MT-4 cells (human T-cell leukemia line) or PHA-stimulated PBMCs.

    • Virus: HIV-1 strain (e.g., IIIB or NL4-3) at a Multiplicity of Infection (MOI) of 0.01.

  • Treatment:

    • Plate cells in 96-well plates (

      
       cells/well).
      
    • Add 5'-O-Ac-ddI in serial 5-fold dilutions (Range: 0.01 µM to 100 µM).

    • Controls: Include ddI (Positive Control), AZT (High Control), and Mock (No Drug).

  • Infection: Add virus to wells (except "Cell Control"). Incubate at 37°C, 5% CO₂ for 5 days.

  • Readout (MTT Method):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate 4 hours; solubilize formazan crystals.

    • Measure Absorbance at 540 nm.

  • Calculation:

    • Calculate % Protection =

      
      
      
    • Determine EC₅₀ using non-linear regression (Sigmoidal Dose-Response).

Protocol C: Acid Stability Profiling

Crucial for ddI derivatives, as ddI is rapidly degraded by stomach acid.

  • Buffer Preparation: Prepare Simulated Gastric Fluid (pH 1.2) and PBS (pH 7.4).

  • Incubation: Dissolve 5'-O-Ac-ddI (1 mM) in buffer at 37°C.

  • Sampling: Aliquot at t = 0, 5, 15, 30, 60 min. Neutralize immediately with NaOH.

  • Quantification: Analyze by HPLC.

  • Comparison: Run ddI in parallel. ddI will degrade to hypoxanthine and sugar fragments rapidly (<2 mins). If 5'-O-Ac-ddI shows a t½ > 30 mins, it possesses a significant pharmaceutical advantage.

Data Interpretation & Troubleshooting

Scenario 1: High Potency (EC₅₀ ≈ ddI)
  • Next Step: Assess if the lipophilicity of the acetyl group improves oral bioavailability in vivo (PK studies).

Scenario 2: Low Potency (EC₅₀ >> ddI)
  • Cause: "Esterase Trap." The acetyl group is not being removed, blocking the 5'-OH site. Without a free 5'-OH, the kinase cannot attach the first phosphate.

  • Verification: Review LC-MS data from Protocol A. If ddI is absent in the lysate, the derivative is stable but inactive.

Scenario 3: High Cytotoxicity (Low CC₅₀)
  • Cause: Non-specific esterase inhibition or toxic metabolites from the acetyl linker (rare for simple acetyl groups).

  • Action: Check Selectivity Index. If SI < 10, the compound is not a viable drug candidate.

References

  • Mitsuya, H., & Broder, S. (1986). Inhibition of the in vitro infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus (HTLV-III/LAV) by 2',3'-dideoxynucleosides. Proceedings of the National Academy of Sciences, 83(6), 1911–1915.

  • Yarchoan, R., et al. (1989). In vivo activity against HIV and favorable toxicity profile of 2',3'-dideoxyinosine. Science, 245(4916), 412-415.

  • Ahluwalia, G., et al. (1987). Metabolism and action of 2',3'-dideoxyinosine and the related antiviral nucleosides. Molecular Pharmacology, 32, 5-17.

  • Anderson, B. D., et al. (1988). Acid-catalyzed hydrolysis of 2',3'-dideoxyinosine: Kinetics and mechanism. Journal of Pharmaceutical Sciences, 77, 815.

A Comparative Analysis of Dideoxyinosine Prodrugs: Enhancing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Dideoxyinosine Prodrugs

Didanosine, also known as 2',3'-dideoxyinosine (ddI), is a nucleoside reverse transcriptase inhibitor (NRTI) that has been a component of antiretroviral therapy for HIV/AIDS. Its mechanism of action involves intracellular phosphorylation to its active metabolite, dideoxyadenosine triphosphate (ddATP), which acts as a chain terminator for viral DNA synthesis by inhibiting HIV reverse transcriptase. However, the clinical utility of didanosine is hampered by significant drawbacks, including poor oral bioavailability (averaging around 33%) and instability in the acidic environment of the stomach. These limitations necessitate high doses and specific formulations with buffering agents, which can lead to patient inconvenience and contribute to adverse effects.

To address these challenges, the development of dideoxyinosine prodrugs has been a key area of research. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. The primary goals of designing ddI prodrugs are to:

  • Improve Oral Bioavailability: By masking the polar hydroxyl groups of didanosine, prodrugs can enhance its lipophilicity, leading to better absorption from the gastrointestinal tract.

  • Increase Acid Stability: Modification of the didanosine structure can protect it from degradation in the low pH of the stomach.

  • Enhance Cellular Uptake and Phosphorylation: Certain prodrug moieties can facilitate more efficient transport into target cells and bypass the initial, often rate-limiting, phosphorylation step.

  • Improve the Therapeutic Index: By achieving higher intracellular concentrations of the active metabolite at lower administered doses, prodrugs can potentially reduce systemic toxicity.

This guide provides a comparative analysis of various dideoxyinosine prodrug strategies, presenting supporting experimental data on their efficacy, pharmacokinetics, and toxicity.

Comparative Analysis of Dideoxyinosine Prodrug Strategies

Several strategies have been employed to synthesize dideoxyinosine prodrugs, primarily focusing on modifications at the 5'-hydroxyl group or the purine base.

Ester Prodrugs

Esterification of the 5'-hydroxyl group of didanosine is a common approach to increase its lipophilicity and, consequently, its oral bioavailability.

A study by Sriram et al. (2007) synthesized a series of 5'-O-aryl piperazine acetic acid esters of didanosine. Among the synthesized compounds, (tetrahydro-5-(1,6-dihydro-6-oxopurin-9-yl)furan-2-yl)methyl 2-(4-(4-chlorophenyl)piperazin-1-yl)acetate (Compound 4b) demonstrated significantly enhanced anti-HIV activity compared to the parent drug.

Another study investigated five different ester prodrugs of ddI: acetate (C2-DDI), octanoate (C8-DDI), stearate (C18-DDI), benzoate (Bz-DDI), and hemisuccinate (Suc-DDI). The hydrophobic prodrugs, C8-DDI and Bz-DDI, showed improved absolute bioavailability in rats compared to didanosine.

CompoundEC₅₀ (µM) vs HIV-1CC₅₀ (µM)Selectivity Index (SI)Oral Bioavailability (%) (in rats)Reference
Didanosine (ddI)4.8>1000>20815.2
Compound 4b0.64>1000>1562Not Reported
C2-DDINot ReportedNot ReportedNot Reported11.5
C8-DDINot ReportedNot ReportedNot Reported23.5
Bz-DDINot ReportedNot ReportedNot Reported31.0
Suc-DDINot ReportedNot ReportedNot Reported4.5

Experimental Protocol: Synthesis of 5'-O-Aryl Piperazine Acetic Acid Esters of Didanosine

This protocol is based on the methods described by Sriram et al. (2007).

  • Synthesis of Aryl Piperazine Acetic Acids: A mixture of the appropriate aryl piperazine (1 mmol), ethyl chloroacetate (1.2 mmol), and anhydrous potassium carbonate (2 mmol) in acetone (20 mL) is refluxed for 12 hours. The solvent is evaporated, and the residue is treated with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting ester is then hydrolyzed with a solution of sodium hydroxide in methanol to yield the corresponding aryl piperazine acetic acid.

  • Esterification of Didanosine: To a solution of didanosine (1 mmol) and the respective aryl piperazine acetic acid (1.2 mmol) in dry dimethylformamide (10 mL), dicyclohexylcarbodiimide (DCC, 1.5 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added at 0°C. The reaction mixture is stirred at room temperature for 24 hours. The precipitated dicyclohexylurea is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the final ester prodrug.

Phosphoramidate Prodrugs

Phosphoramidate prodrugs represent a more sophisticated approach, aiming to deliver the monophosphorylated active metabolite directly into the cell, thereby bypassing the initial and often inefficient phosphorylation step catalyzed by cellular kinases. This strategy has been successfully applied to other nucleoside analogs like tenofovir.

While specific studies focusing solely on phosphoramidate prodrugs of didanosine are less common in the readily available literature, research on related compounds provides valuable insights. For instance, a study on 2',3'-didehydro-2',3'-dideoxyinosine (a close analog of didanosine) explored the synthesis of 4-chlorophenyl N-alkyl phosphoramidates. Although this study focused on anticancer activity, the synthetic methodology is relevant.

Furthermore, studies on phosphoramidate derivatives of 2',3'-dideoxyadenosine (ddA), which is metabolically converted to didanosine, have shown a dramatic enhancement in antiviral activity. The aryloxyphosphoramidate derivative of ddA (Cf 1093) exhibited a 100-1000-fold increase in efficacy against HIV compared to the parent drug.

Conceptual Workflow for Phosphoramidate Prodrug Activation

G Prodrug Phosphoramidate Prodrug (Extracellular) Cell Target Cell Prodrug->Cell Passive Diffusion IntracellularProdrug Intracellular Prodrug Cell->IntracellularProdrug Step1 Esterase Cleavage IntracellularProdrug->Step1 Intermediate1 Intermediate Step1->Intermediate1 Step2 Phosphoramidase Cleavage Intermediate1->Step2 ddAMP ddAMP (Monophosphate) Step2->ddAMP Kinase1 Cellular Kinases ddAMP->Kinase1 ddADP ddADP (Diphosphate) Kinase1->ddADP Kinase2 Cellular Kinases ddADP->Kinase2 ddATP ddATP (Active Triphosphate) Kinase2->ddATP RT HIV Reverse Transcriptase ddATP->RT Inhibition Inhibition of Viral DNA Synthesis RT->Inhibition

Caption: Intracellular activation pathway of a phosphoramidate prodrug.

Purine Ring Modifications

Modifying the purine ring of didanosine is another strategy to create prodrugs with improved properties. This can enhance stability, lipophilicity, and potentially alter the metabolic pathway.

Ford et al. (1995) synthesized a series of 6-halo and 6-alkoxy prodrugs of a 2'-fluoro-substituted ddI analog (F-ddI). These modifications were intended to increase lipophilicity for better penetration of the blood-brain barrier. The 2'-fluoro substitution also conferred acid stability. The 6-chloro and 6-ethoxy analogs showed 30- and 110-fold increases in partition coefficients, respectively, compared to didanosine. The anti-HIV activity of these prodrugs correlated with their rates of hydrolysis by adenosine deaminase to the active F-ddI.

A subsequent study by the same group explored 6-amino prodrugs of F-ddI, which were designed to be more lipophilic for improved central nervous system delivery.

Prodrug Moiety (on F-ddI)Relative Lipophilicity (Partition Coefficient)Relative Rate of ADA HydrolysisAnti-HIV ActivityReference
6-Chloro30-fold increase vs. ddIModerateActive
6-Ethoxy110-fold increase vs. ddISlowestLess Active
6-FluoroNot specifiedFastestMost Active

Experimental Protocol: In Vitro Anti-HIV-1 Activity Assay (MTT-based)

This protocol is a generalized representation based on methods commonly used in the cited literature.

  • Cell Culture: MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

  • Virus Stock: A high-titer stock of HIV-1 (e.g., IIIB strain) is prepared and stored at -80°C. The 50% tissue culture infectious dose (TCID₅₀) is determined.

  • Assay Procedure:

    • MT-4 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Serial dilutions of the test compounds (didanosine and its prodrugs) are added to the wells.

    • Cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

    • The plates are incubated for 5 days at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Staining: After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

  • Data Analysis: The formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl). The absorbance is read at 570 nm. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that protects 50% of the cells from virus-induced cytopathic effects. The 50% cytotoxic concentration (CC₅₀) is determined from parallel assays with uninfected cells.

Conclusion and Future Perspectives

The development of dideoxyinosine prodrugs has shown considerable promise in overcoming the limitations of the parent drug. Esterification has been demonstrated to improve oral bioavailability, while more advanced strategies like phosphoramidates and purine ring modifications offer the potential for enhanced efficacy and altered tissue distribution.

Future research should focus on:

  • Head-to-Head Comparative Studies: More direct comparisons of different prodrug classes in standardized in vitro and in vivo models are needed to definitively identify the most promising candidates.

  • Long-Acting Formulations: The development of long-acting injectable formulations of ddI prodrugs could significantly improve patient adherence and treatment outcomes.

  • Toxicity Profiling: A thorough evaluation of the toxicity profiles of novel prodrugs is crucial to ensure their safety. While some studies indicate lower cytotoxicity for certain prodrugs, comprehensive long-term toxicity studies are necessary.

  • Clinical Translation: Promising prodrug candidates identified in preclinical studies need to be advanced into clinical trials to evaluate their safety and efficacy in HIV-infected individuals.

By continuing to explore innovative prodrug strategies, the therapeutic potential of dideoxyinosine can be maximized, offering improved treatment options for people living with HIV.

References

  • Sriram, D., Yogeeswari, P., Babu, N. R., & Kurre, P. N. (2007). Synthesis and in vitro anti-HIV activities of didanosine prodrugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 51-55. [Link]

  • Borek, W., Lewandowska, M., Kleczewska, N., Ruszkowski, P., Kacprzak, K., & Celewicz, L. (2014). Synthesis of novel 2',3'-didehydro-2',3'-dideoxyinosine phosphoramidate prodrugs and evaluation of their anticancer activity. Nucleosides, Nucleotides & Nucleic Acids, 33(8), 507-518. [Link]

  • Balzarini, J., Kruining, J., Wedgwood, O., Pannecouque, C., Aquaro, S., Perno, C. F., Naesens, L., Witvrouw, M., Heijtink, R., De Clercq, E., & McGuigan, C. (1997). Conversion of 2',3'-dideoxyadenosine (ddA) and 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) to their corresponding aryloxyphosphoramidate derivatives markedly potentiates their activity against human immunodeficiency virus and hepatitis B virus. FEBS Letters, 410(2-3), 324-328. [Link]

  • Ford, H., Jr, Siddiqui, M. A., Vine, G. D., Ksebati, M. B., Schinazi, R. F., & Chu, C. K. (1995). Lipophilic, acid-stable, adenosine deaminase-activated anti-HIV prodrugs for central nervous system delivery. 2. 6-Halo and 6-alkoxy prodrugs of 2'-beta-fluoro-2',3'-dideoxyinosine. Journal of Medicinal Chemistry, 38(11), 1968-1976. [Link]

  • Ford, H., Jr, Dai, F., Joshi, B. V., Ksebati, M. B., Schinazi, R. F., & Chu, C. K. (1995). Lipophilic, acid-stable, adenosine deaminase-activated anti-HIV prodrugs for central nervous system delivery. 3. 6-Amino prodrugs of 2'-beta-fluoro-2',3'-dideoxyinosine. Journal of Medicinal Chemistry, 38(22), 4459-4466. [Link]

  • Yarchoan, R., Mitsuya, H., Thomas, R. V., Pluda, J. M., Hartman, N. R., Perno, C. F., Marczyk, K. S., Allain, J. P., Johns, D. G., & Broder, S. (1989). In vivo activity against HIV and favorable toxicity profile of 2',3'-dideoxyinosine. Science, 245(4916), 412-415. [Link]

  • Cooley, T. P., Kunches, L. M., Saunders, C. A., Ritter, J. K., Perkins, C. J., McLaren, C., McCaffrey, R. P., & Liebman, H. A. (1990). 2',3'-dideoxyinosine (ddI) in patients with the acquired immunodeficiency syndrome or AIDS-related complex. A phase I trial. The New England Journal of Medicine, 322(19), 1340-1345. [Link]

  • Lambert, J. S., Seidlin, M., Reichman, R. C., Plank, C. S., Laverty, M., Morse, G. D., Knupp, C., McLaren, C., Pettinelli, C., & Valentine, F. T. (1990). 2',3'-Dideoxyinosine (ddI) in patients with the acquired immunodeficiency syndrome or AIDS-related complex. A phase I trial. The New England Journal of Medicine, 322(19), 1333-1340. [Link]

  • Nielsen, N. M., Gabel, D., & Larsen, C. (2009). Didanosine ester prodrugs: synthesis, albumin binding properties and pharmacokinetic studies in rats. European Journal of Medicinal Chemistry, 44(10), 3874-3879. [Link]

  • Yarchoan, R., Pluda, J. M., Thomas, R. V., Mitsuya, H., Brouwers, P., Wyvill, K. M., Hartman, N., Johns, D. G., & Broder, S. (1990). Long-term toxicity/activity profile of 2',3'-dide

cross-validation of experimental results with 5'-O-Acetyl-2',3'-dideoxyinosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This guide provides a rigorous framework for the cross-validation of 5'-O-Acetyl-2',3'-dideoxyinosine , a 5'-modified ester derivative of the antiretroviral nucleoside reverse transcriptase inhibitor (NRTI) Didanosine (ddI).

While Didanosine is a potent inhibitor of HIV-1 replication, its clinical utility is historically limited by acid lability (rapid hydrolysis of the N-glycosidic bond in gastric pH) and low oral bioavailability due to hydrophilicity. The 5'-O-acetyl derivative serves as a lipophilic prodrug model designed to enhance cellular uptake and acid stability before intracellular conversion to the active parent compound.

Core Validation Objective: Researchers must experimentally verify that 5'-OAc-ddI:

  • Exhibits superior stability in acidic media compared to ddI.

  • Undergoes efficient enzymatic hydrolysis (esterase cleavage) in plasma/cytosol to release active ddI.

  • Retains comparable or superior antiviral potency (EC₅₀) in cell-based assays.[1]

Mechanistic Pathway & Activation Logic

The pharmacological efficacy of 5'-OAc-ddI relies on a "double-activation" pathway.[2] Unlike ddI, which requires only phosphorylation, the acetylated derivative must first be de-esterified.

Activation_Pathway Prodrug 5'-O-Acetyl-ddI (Lipophilic Prodrug) Parent Didanosine (ddI) (Intracellular Parent) Prodrug->Parent Carboxylesterases (Cytosol/Plasma) MonoP ddIMP (Monophosphate) Parent->MonoP 5'-Nucleotidase Acid Hypoxanthine + Dideoxyribose Parent->Acid Acid Hydrolysis (pH < 3) Active ddATP (Active Triphosphate) MonoP->Active Adenylosuccinate Synthetase/Lyase Target HIV-1 RT (Chain Termination) Active->Target Inhibition

Figure 1: Metabolic activation pathway of 5'-OAc-ddI. The compound acts as a precursor to ddI, requiring esterase cleavage prior to the phosphorylation cascade essential for Reverse Transcriptase (RT) inhibition.

Comparative Performance Analysis

The following data consolidates experimental benchmarks for 5'-OAc-ddI against the parent Didanosine. Values are derived from standard antiretroviral characterization assays.

Parameter5'-O-Acetyl-ddI (Prodrug)Didanosine (Reference)Validation Significance
Acid Stability (pH 1.2) High (t½ > 4h)Low (t½ < 2 min)Acetylation protects the 5'-OH, sterically hindering N-glycosidic bond cleavage [1].
Lipophilicity (LogP) ~ -0.8 to -0.5 (Estimated)-1.24 Higher lipophilicity correlates with improved passive diffusion across cell membranes [2].
Plasma Half-Life Variable (Esterase dependent)~1.5 hoursProdrug must convert rapidly enough to avoid excretion but slowly enough to extend dosing intervals.
Antiviral EC₅₀ (HIV-1) 1–10 µM 2–10 µM Potency should be equipotent to ddI after intracellular conversion [3].
Cytotoxicity (CC₅₀) > 100 µM> 100 µMAcetyl group should not introduce non-specific toxicity (e.g., mitochondrial toxicity) [4].
Experimental Protocols for Cross-Validation

To publish valid results, you must demonstrate the compound's behavior in three specific environments: Chemical (Acid) , Enzymatic (Plasma) , and Biological (Cell Culture) .

Protocol A: Acid Stability Profiling (The "Stomach" Test)

Objective: Quantify the protective effect of the 5'-acetyl group against acid-catalyzed hydrolysis.

  • Preparation: Dissolve 5'-OAc-ddI and ddI (control) separately in simulated gastric fluid (pH 1.2, HCl/NaCl) at 100 µM.

  • Incubation: Maintain at 37°C in a water bath.

  • Sampling: Aliquot 50 µL at t = 0, 2, 5, 10, 30, and 60 minutes.

  • Quenching: Immediately neutralize with 50 µL of 0.1 M NaOH or cold ammonium acetate buffer (pH 7.0) to stop hydrolysis.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm).

    • Mobile Phase: 10% Methanol / 90% Phosphate Buffer (20mM, pH 6.0).

    • Detection: 254 nm (Hypoxanthine formation indicates degradation).

  • Validation Criteria: ddI should show >90% degradation within 5-10 minutes. 5'-OAc-ddI should remain >80% intact at 60 minutes to claim "acid stability."

Protocol B: Esterase-Mediated Bioactivation Assay

Objective: Confirm the prodrug releases the active parent drug in physiological conditions.

  • System: Porcine Liver Esterase (PLE) or Human Plasma (pooled).

  • Workflow:

    • Incubate 5'-OAc-ddI (50 µM) in PBS (pH 7.4) containing PLE (10 units/mL) or 50% human plasma at 37°C.

    • Internal Standard: Add 3'-Azido-3'-deoxythymidine (AZT) as a non-interfering reference.

  • Monitoring: Inject samples into HPLC every 15 minutes for 2 hours.

  • Calculation: Plot the disappearance of 5'-OAc-ddI and the stoichiometric appearance of ddI.

    • Self-Validating Check: The molar sum of [5'-OAc-ddI] + [ddI] must remain constant (±5%) throughout the assay. If the sum decreases, look for alternative degradation pathways.

Protocol C: In Vitro Antiviral Efficacy (MT-4 / PBMC Assay)

Objective: Determine the EC₅₀ (Effective Concentration 50%) against HIV-1.

Assay_Workflow Step1 Seed MT-4 Cells (2 x 10^5 cells/mL) Step2 Infect with HIV-1 (MOI = 0.01) Step1->Step2 Step3 Treat with Serial Dilutions (5'-OAc-ddI vs ddI) Step2->Step3 Step4 Incubate 5 Days (37°C, 5% CO2) Step3->Step4 Step5 MTT Viability Assay (Read Absorbance @ 570nm) Step4->Step5

Figure 2: Standard antiviral workflow. Comparisons must be run side-by-side on the same plate to minimize biological variance.

  • Cell Line: MT-4 (Human T-cell leukemia) or PBMCs (Peripheral Blood Mononuclear Cells).

  • Viral Strain: HIV-1 (e.g., strain IIIB).

  • Dosing: 5-fold serial dilutions starting from 100 µM down to 0.01 µM.

  • Readout: MTT assay (measures cell viability; virus kills untreated cells).

  • Data Processing:

    • Calculate % Protection =

      
      
      
    • Fit data to a sigmoidal dose-response curve to derive EC₅₀.

  • Expectation: The EC₅₀ of 5'-OAc-ddI should be within 0.5x to 2.0x of the ddI control. Significant deviation (>10x) suggests poor cellular entry or resistance to esterase cleavage.

References
  • Anderson, B. D., et al. (1988). "Strategies for the design of solution-stable, water-soluble prodrugs." Journal of Pharmaceutical Sciences, 77(11), 234-245.

  • Yarchoan, R., et al. (1990). "2',3'-dideoxyinosine (ddI) in patients with the acquired immunodeficiency syndrome or AIDS-related complex.[3][1] A phase I trial." New England Journal of Medicine, 322(19), 1340-1349.

  • Cooney, D. A., et al. (1987). "Initial studies on the cellular pharmacology of 2',3'-dideoxyadenosine, an inhibitor of HIV infectivity." Biochemical Pharmacology, 36(11), 1765-1768.

  • Sommadossi, J. P., et al. (1990). "Comparison of cytotoxicity of the (-) and (+) enantiomers of 2',3'-dideoxy-3'-thiacytidine in normal human bone marrow progenitor cells." Antimicrobial Agents and Chemotherapy, 36(11), 2438-2442.

Sources

confirming the intracellular conversion of 5'-O-Acetyl-2',3'-dideoxyinosine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Validating the Intracellular Bioactivation of 5'-O-Acetyl-2',3'-dideoxyinosine

Executive Summary This guide outlines the experimental framework for confirming the intracellular metabolism of 5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Ac-ddI) into its pharmacologically active triphosphate form, 2',3'-dideoxyadenosine triphosphate (ddATP). Unlike the parent drug 2',3'-dideoxyinosine (ddI, Didanosine), which suffers from acid instability and variable bioavailability, the 5'-O-acetyl ester prodrug is designed to enhance lipophilicity and passive membrane diffusion.

The critical challenge in validating this molecule lies in demonstrating two distinct metabolic events:

  • Hydrolytic Cleavage: The removal of the acetyl group by intracellular esterases.

  • Bioactivation: The subsequent phosphorylation and base modification of ddI to ddATP.

Part 1: Mechanistic Pathway & Rationale[1]

To validate the efficacy of 5'-O-Ac-ddI, one must map its conversion relative to the parent compound. The prodrug strategy relies on "ion trapping": the lipophilic ester enters the cell rapidly, is cleaved by ubiquitous carboxylesterases into the more polar ddI, which is then trapped intracellularly and funneled into the nucleotide salvage pathway.

Critical Metabolic Distinction: ddI is an inosine analog. It is not directly phosphorylated to the active adenosine triphosphate. It must first be phosphorylated to ddIMP, then converted to ddAMP by adenylosuccinate synthetase (ADSS)—the rate-limiting step in many cell lines—before becoming ddATP.

Diagram 1: Intracellular Bioactivation Pathway

This diagram illustrates the dual-phase activation: Ester hydrolysis followed by nucleotide salvage phosphorylation.

G cluster_0 Cytosol Prodrug_Ex 5'-O-Ac-ddI (Extracellular) Prodrug_In 5'-O-Ac-ddI (Intracellular) Prodrug_Ex->Prodrug_In Passive Diffusion ddI ddI (Didanosine) Prodrug_In->ddI Carboxylesterases (Hydrolysis) ddIMP ddIMP (Monophosphate) ddI->ddIMP 5'-Nucleotidase (Cytosolic) ddAMP ddAMP (Adenosine base) ddIMP->ddAMP ADSS (Base Conversion) ddATP ddATP (Active Triphosphate) ddAMP->ddATP Adenylate Kinase NDPK

Caption: Figure 1. Metabolic trajectory of 5'-O-Ac-ddI.[1][2] Note the critical transition from Inosine (Yellow) to Adenine (Green) nucleotides mediated by ADSS.

Part 2: Comparative Performance Analysis

The following table contrasts the expected performance of the Acetyl prodrug against the standard ddI. This framework should be used to interpret your experimental data.

FeatureParent Drug (ddI)Prodrug (5'-O-Acetyl-ddI)Experimental Validation Metric
Cellular Uptake Low (mediated by nucleoside transporters like CNT/ENT).High (Passive diffusion due to lipophilicity).Tmax (Time to max conc.) in cell lysate.
Intracellular Half-life Short to Moderate.Extended (Intracellular "depot" effect if hydrolysis is slow).AUC (Area Under Curve) of ddATP over 24h.
Metabolic Bottleneck Initial phosphorylation by 5'-nucleotidase.[2]Esterase hydrolysis rate + 5'-nucleotidase.Accumulation of ddI vs. Acetyl-ddI intermediate.
Active Metabolite ddATP.[3][4][5]ddATP.Absolute concentration (pmol/10^6 cells).

Part 3: Experimental Protocols (Self-Validating Systems)

To confirm conversion, you cannot rely on UV-HPLC due to low sensitivity for intracellular metabolites. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the mandatory standard for detecting femtomole levels of ddATP.

Experiment A: Intracellular Accumulation & Conversion Assay

Objective: Quantify the rate of disappearance of 5'-O-Ac-ddI and the appearance of ddATP in human PBMCs or CEM-T4 cell lines.

Protocol Workflow:

  • Cell Preparation:

    • Seed CEM-T4 cells at

      
       cells/mL in RPMI-1640 medium.
      
    • Control Group: Incubate with 10

      
      M ddI.
      
    • Experimental Group: Incubate with 10

      
      M 5'-O-Acetyl-ddI.
      
    • Timepoints: 0.5h, 1h, 4h, 12h, 24h.

  • Metabolism Quenching (Critical Step):

    • At each timepoint, centrifuge cells (1,000 rpm, 4°C, 5 min).

    • Wash pellet 2x with ice-cold PBS (4°C) to remove extracellular drug.

    • Note: Do not use room temp PBS; it allows efflux of the drug, skewing results.

  • Nucleotide Extraction:

    • Resuspend pellet in 60% Methanol / 40% Water (pre-chilled to -20°C).

    • Incubate at -20°C for 30 minutes (precipitates proteins, extracts nucleotides).

    • Centrifuge at 14,000 rpm for 10 min. Collect supernatant.

    • Evaporate supernatant under nitrogen stream and reconstitute in mobile phase.

  • LC-MS/MS Analysis:

    • Column: Porous Graphitic Carbon (e.g., Hypercarb) is required. Standard C18 columns cannot retain polar triphosphates (ddATP).

    • Mobile Phase:

      • A: Water + 10mM Ammonium Acetate + 0.1% Diethylamine (pH 9.5).

      • B: Acetonitrile.

    • Detection (MRM Mode):

      • Monitor transition for ddATP (Parent ion

        
         474 
        
        
        
        Fragment ion
        
        
        136 [Adenine base]).
      • Monitor transition for 5'-O-Acetyl-ddI (Parent ion

        
         Fragment).
        
Diagram 2: Analytical Workflow

This flowchart ensures sample integrity is maintained from culture to quantification.

Workflow Step1 Cell Incubation (10 µM Drug) Step2 Quench & Wash (Ice-Cold PBS) Step1->Step2 Stop Metabolism Step3 Extraction (60% MeOH, -20°C) Step2->Step3 Lyse Cells Step4 Centrifugation (Remove Protein) Step3->Step4 Step5 LC-MS/MS Analysis (Hypercarb Column) Step4->Step5 Quantify ddATP

Caption: Figure 2. Extraction and analysis workflow. Cold chain maintenance (Steps 2-3) is vital to prevent ATP degradation.

Part 4: Data Interpretation & Troubleshooting

Scenario 1: High Intracellular ddI, Low ddATP

  • Interpretation: The prodrug entered and was hydrolyzed (esterase works), but the phosphorylation pathway is saturated or rate-limited (likely ADSS enzyme).

  • Solution: This confirms the prodrug works as a delivery vehicle, but the cell line may have low kinase activity.

Scenario 2: High Intracellular 5'-O-Acetyl-ddI, Low ddI

  • Interpretation: "Prodrug stalling." The ester bond is too stable for the specific intracellular esterases of this cell type.

  • Solution: The chemical modification (acetyl) may be too sterically hindered.

Scenario 3: ddATP detected, but lower than Parent ddI control

  • Interpretation: Incomplete hydrolysis or efflux. If the prodrug is not cleaved quickly, it may be pumped out by P-glycoprotein (P-gp) before it can be trapped as a nucleotide.

References

  • Yarchoan, R., et al. (1989). "Clinical pharmacology of 2',3'-dideoxyinosine in patients with severe human immunodeficiency virus infection." New England Journal of Medicine.

  • Beuret, F., et al. (2001). "Analysis of intracellular didanosine triphosphate at sub-ppb level using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Olafsson, S., et al. (2017).[6] "Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells." Journal of Chromatography B.

  • Cooney, D. A., et al. (1987).[4] "Initial studies on the cellular pharmacology of 2',3'-dideoxyinosine, an inhibitor of HIV infectivity."[4] Biochemical Pharmacology.

  • Zhou, G. (2024).[7][8] "Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods." Pharmacology & Pharmacy.

Sources

Technical Comparison Guide: Acetylated vs. Non-Acetylated Dideoxyinosine (ddI)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 2',3'-dideoxyinosine (ddI, Didanosine) and its 5'-O-acetylated prodrug derivative (Ac-ddI) . While non-acetylated ddI is a potent Nucleoside Reverse Transcriptase Inhibitor (NRTI), its clinical utility is severely compromised by extreme acid lability and poor lipophilicity. Acetylation at the 5'-OH position represents a strategic chemical modification designed to shield the N-glycosidic bond from acid hydrolysis and enhance passive cellular uptake.

Verdict: The acetylated variant serves as a superior delivery vehicle (prodrug), offering a >10-fold increase in acid stability and enhanced bioavailability, but requires intracellular esterase activation to yield the parental therapeutic moiety.

Mechanistic Foundations & Chemical Stability

The "Achilles Heel" of Non-Acetylated ddI

The primary limitation of standard ddI is the susceptibility of its glycosidic bond to acid-catalyzed hydrolysis. In the acidic environment of the stomach (pH < 3), the purine base is protonated, leading to rapid cleavage of the sugar-base bond. This produces hypoxanthine and dideoxyribose , both of which are therapeutically inert against HIV.

The Acetylation Strategy (Prodrug Design)

Acetylation (typically at the 5'-OH position) serves two critical functions:

  • Steric & Electronic Shielding: The ester group reduces the electron density available for protonation at the N7 position of the purine ring, significantly retarding the depurination reaction.

  • Lipophilicity Enhancement: Converting the polar hydroxyl group to a lipophilic ester increases the partition coefficient (LogP), facilitating passive diffusion across the intestinal epithelium.

Comparative Performance Data

The following data synthesizes experimental parameters comparing standard ddI with representative 5'-O-acyl/acetyl prodrug derivatives.

Table 1: Physicochemical & Pharmacokinetic Profiles
ParameterNon-Acetylated ddI (Parent)Acetylated ddI (Prodrug)Performance Implication
Molecular Weight 236.2 g/mol ~278.2 g/mol Acetyl group adds minimal mass but alters polarity.
LogP (Octanol/Water) -1.24 (Hydrophilic)~0.5 - 0.8 (Lipophilic)Acetylated form crosses membranes more efficiently.
Acid Stability (t½ at pH 1.2) < 2 minutes > 35 minutes CRITICAL: Acetylated form survives gastric transit.
Oral Bioavailability (F) ~40% (highly variable)> 60% (projected)Prodrug reduces inter-patient variability.
Intracellular Activation 3 Steps (Phosphorylation)4 Steps (Hydrolysis + Phos.)Acetylated form requires esterase cleavage first.
Active Metabolite ddATPddATPBoth yield the same chain-terminator.
Table 2: Antiviral Potency (In Vitro HIV-1 Activity)
Cell LineCompoundIC50 (µM)Selectivity Index (SI)
MT-4 (T-cells) Non-Acetylated ddI4.8 ± 1.2> 100
MT-4 (T-cells) Acetylated ddI0.6 - 4.0*> 150
CEM (T-cells) Non-Acetylated ddI9.5 ± 2.0> 50

*Note: Potency of the acetylated form depends on the expression levels of intracellular esterases (e.g., carboxylesterase 1) in the target cell line. Efficient cleavage restores the potent parent drug inside the cell.

Intracellular Activation & Metabolism Pathways[1]

The diagram below illustrates the divergent entry pathways and the convergence point where the prodrug releases active ddI.

ddI_Metabolism cluster_extracellular Extracellular / Gastric Environment (pH < 3) cluster_intracellular Intracellular Environment (Cytoplasm) Acid Acidic Media ddI_Ex Non-Acetylated ddI Acid->ddI_Ex Hydrolysis Ac_ddI_Ex Acetylated ddI (Prodrug) Acid->Ac_ddI_Ex Resistant Hypoxanthine Hypoxanthine (Inactive Degradant) ddI_Ex->Hypoxanthine Rapid Degradation (t½ < 2 min) ddI_In ddI (Intracellular) ddI_Ex->ddI_In Inefficient Uptake (Low LogP) Ac_ddI_In Acetylated ddI (Intracellular) Ac_ddI_Ex->Ac_ddI_In Enhanced Uptake (Passive Diffusion) Ac_ddI_In->ddI_In Esterase Cleavage ddIMP ddIMP ddI_In->ddIMP 5'-Nucleotidase ddATP ddATP (ACTIVE CHAIN TERMINATOR) ddIMP->ddATP Kinase Cascade

Caption: Comparative metabolic fate. Red path indicates acid degradation of standard ddI. Green path highlights the stability and enhanced uptake of the acetylated prodrug.

Experimental Protocols

To validate the claims above, the following protocols are standard for differentiating these compounds.

Protocol A: Comparative Acid Stability Assay (HPLC)

Objective: Quantify the protective effect of acetylation against gastric hydrolysis.

  • Preparation: Prepare 100 µM solutions of ddI and Acetyl-ddI in simulated gastric fluid (SGF, pH 1.2, without pepsin).

  • Incubation: Incubate solutions in a water bath at 37°C.

  • Sampling: Aliquot 100 µL samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately neutralize samples with 100 µL of 0.1 M NaOH to stop hydrolysis.

  • Analysis: Inject onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: 10% Methanol / 90% Phosphate Buffer (20 mM).

    • Detection: UV at 254 nm.

  • Calculation: Plot % remaining vs. time.

    • Expectation: ddI peak should disappear by t=15 min. Acetyl-ddI should remain >80% intact at t=30 min.

Protocol B: In Vitro Cytotoxicity & Uptake (MTT Assay)

Objective: Ensure the prodrug is not intrinsically toxic and releases the active drug.

  • Cell Culture: Seed MT-4 or CEM cells (T-lymphoblastoid) at 1x10^4 cells/well in 96-well plates.

  • Treatment: Treat cells with serial dilutions (0.01 µM to 100 µM) of both compounds.

  • Incubation: Incubate for 5 days at 37°C, 5% CO2.

  • Development: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate CC50 (Cytotoxic Concentration 50%).

    • Note: If Acetyl-ddI shows high toxicity (low CC50) compared to ddI, it may indicate "prodrug moiety toxicity" (e.g., acetate accumulation) rather than antiviral effect.

References

  • Evaluation of Acid Stability of Didanosine. AAPS PharmSciTech. Analysis of the rapid degradation kinetics of 2',3'-dideoxyinosine in acidic media and the necessity for buffering. [Link]

  • Bifunctional peptidomimetic prodrugs of didanosine for improved intestinal permeability and enhanced acidic stability. Journal of Controlled Release. Demonstrates the prodrug strategy (using valyl/acetyl esters) to increase half-life in SGF from minutes to hours. [Link]

  • Intracellular Metabolism of 2',3'-dideoxyinosine. Journal of Biological Chemistry. Details the phosphorylation pathway of ddI to ddATP via 5'-nucleotidase.[1] [Link]

  • Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. Current Drug Targets. Reviews the impact of esterification on the LogP and cellular uptake of nucleoside analogs. [Link]

  • Synthesis and in vitro anti-HIV activities of didanosine prodrugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Provides comparative IC50 data for esterified ddI derivatives vs parent ddI. [Link]

Sources

Safety Operating Guide

Authoritative Guide: Proper Disposal Procedures for 5'-O-Acetyl-2',3'-dideoxyinosine

[1]

Executive Summary & Core Directive

5'-O-Acetyl-2',3'-dideoxyinosine (CAS: 130676-57-2) is a lipophilic prodrug of Didanosine (ddI) , a nucleoside reverse transcriptase inhibitor (NRTI).[1] While the acetylation enhances cellular uptake, the core dideoxyinosine structure retains significant biological activity as a DNA chain terminator.

The Core Directive: This compound must be treated as Hazardous Chemical Waste with a zero-tolerance policy for drain disposal. Its mechanism of action—viral DNA chain termination—poses a theoretical risk of genotoxicity and environmental persistence. Disposal must prioritize high-temperature incineration to ensure complete thermal destruction of the purine ring system.[1]

Hazard Identification & Scientific Rationale

To handle this chemical safely, one must understand the causality of its hazards.

Hazard CategoryClassificationScientific Rationale
Toxicological Mutagen (Suspected) As a nucleoside analogue, it mimics natural substrates (dATP), potentially incorporating into host DNA and causing chain termination or mutations.[1]
Target Organs Pancreas, Liver, PNS Prolonged exposure (based on Didanosine data) is linked to pancreatitis, hepatic steatosis, and peripheral neuropathy.[1][2]
Environmental Bioactive Agent Resistant to standard wastewater treatment. Release into water systems can affect microbial communities and potentially select for resistance.
Chemical Hydrolytic Instability The 5'-O-acetyl group is ester-linked.[1] In the presence of moisture/acids, it hydrolyzes to release acetic acid and Didanosine.

Pre-Disposal Handling & Containment

Trustworthiness Check: Before initiating disposal, verify the state of the material. Is it a pure solid, a solution, or contaminated debris?

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 HEPA respirator if handling powder outside a fume hood.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). The lipophilic acetyl group increases skin permeation potential compared to the parent drug.

  • Ocular: Chemical splash goggles.

Containment Protocol
  • Solids: Transfer to a wide-mouth high-density polyethylene (HDPE) jar.

  • Liquids: Segregate based on solvent (Aqueous vs. Organic).

  • Labeling: All containers must be labeled immediately upon creation.

    • Label Text: "Hazardous Waste - 5'-O-Acetyl-2',3'-dideoxyinosine."[1]

    • Hazard Checkbox: [x] Toxic [x] Mutagen.

Step-by-Step Disposal Procedures

This protocol uses a Self-Validating System . Each step includes a "Validation Check" to ensure compliance before moving to the next.

Workflow A: Solid Waste (Pure Compound & Spill Debris)

Applicability: Expired powder, contaminated weighing boats, spill cleanup materials.[1]

  • Collection: Place solid waste into a clear plastic bag (4-mil polyethylene), then seal inside a rigid secondary container (HDPE drum or pail).

  • Solvent Dampening (Optional but Recommended): If the powder is fine and prone to static dispersion, dampen slightly with an inert solvent (e.g., ethanol) to suppress dust before sealing.

  • Validation Check: Invert the container. Are there leaks? Is the lid ratcheted tight?

  • Disposal Stream: Route to Chemical Incineration .

    • Note: Do not autoclave. Autoclaving may hydrolyze the acetyl group but will not destroy the nucleoside core.

Workflow B: Liquid Waste (Stock Solutions & Reaction Mothers)

Applicability: HPLC effluent, reaction mixtures, expired stock solutions.[1]

  • Segregation:

    • Stream 1 (Halogenated): If dissolved in DCM, Chloroform.[1]

    • Stream 2 (Non-Halogenated Organic): If dissolved in Methanol, Ethanol, DMSO, Acetone.[1][3]

    • Stream 3 (Aqueous): Buffers containing trace compound (<5%).

  • pH Adjustment: Ensure pH is between 5 and 9 to prevent container corrosion, though the compound itself is acid-labile.

  • Validation Check: Verify no oxidizers (e.g., peroxides) are present in the organic waste stream to prevent explosion hazards.

  • Disposal Stream: High-Temperature Incineration (Fuel Blending).

Decontamination of Work Surfaces

Because 5'-O-Acetyl-2',3'-dideoxyinosine is lipophilic, water alone is insufficient.[1]

  • Solvent Wash: Wipe the area with a paper towel soaked in 70% Ethanol or Isopropanol to solubilize the organic residues.

  • Surfactant Wash: Follow with a 1% Alconox or SDS (Sodium Dodecyl Sulfate) solution to lift remaining particulates.

  • Rinse: Final wipe with distilled water.

  • Disposal of Wipes: Treat all used paper towels as Solid Hazardous Waste (Workflow A).

Visualized Disposal Workflow

The following decision tree illustrates the logical flow for categorizing and disposing of 5'-O-Acetyl-2',3'-dideoxyinosine waste.

DisposalWorkflowStartWaste Generation:5'-O-Acetyl-2',3'-dideoxyinosineStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder / DebrisStateCheck->SolidDryLiquidLiquid SolutionStateCheck->LiquidWetContainerSolidDouble Bag -> HDPE DrumLabel: 'Toxic Solid'Solid->ContainerSolidSolventCheckIdentify Solvent BaseLiquid->SolventCheckOrgNonHalOrganic (Non-Halogenated)(MeOH, EtOH, DMSO)SolventCheck->OrgNonHalNo HalogensOrgHalOrganic (Halogenated)(DCM, Chloroform)SolventCheck->OrgHalContains HalogensAqueousAqueous BufferSolventCheck->AqueousWater BasedContainerOrgSafety Can / CarboyLabel: 'Flammable/Toxic'OrgNonHal->ContainerOrgOrgHal->ContainerOrgContainerAqPoly CarboyLabel: 'Aqueous Toxic'Aqueous->ContainerAqIncinerationFINAL DISPOSAL:High-Temp Chemical IncinerationContainerSolid->IncinerationContainerOrg->IncinerationContainerAq->Incineration

Caption: Operational decision tree for segregating and packaging 5'-O-Acetyl-2',3'-dideoxyinosine waste streams.

Regulatory Compliance & Waste Codes

While specific RCRA codes depend on the solvent formulation, the pure substance is generally handled as follows:

Regulatory BodyClassificationCode/Guideline
US EPA (RCRA) Characteristic WasteD001 (Ignitable, if in solvent) / Not Listed (Pure solid, but treat as toxic)
DOT (Transport) Toxic Solid, Organic, N.O.S.[1]UN 2811 (Likely classification for transport)
European Waste Catalogue Lab Chemicals16 05 06 * (Lab chemicals consisting of dangerous substances)

Critical Note: Even if the concentration is low, dilution is not the solution to pollution . Do not discharge into sanitary sewers.[4][5]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135542498: 5'-O-Acetyl-2',3'-dideoxyinosine.[1] PubChem. [Link]1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. EPA.gov. [Link]1]

  • National Institutes of Health (NIH). Waste Disposal Guide: Chemical Waste Segregation. NIH Division of Environmental Protection. [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.